molecular formula C7H3ClF3NO2 B1364133 2-Chloro-1-nitro-3-(trifluoromethyl)benzene CAS No. 39974-35-1

2-Chloro-1-nitro-3-(trifluoromethyl)benzene

Cat. No.: B1364133
CAS No.: 39974-35-1
M. Wt: 225.55 g/mol
InChI Key: TWABRHQBRWLSSE-UHFFFAOYSA-N
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Description

2-Chloro-1-nitro-3-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C7H3ClF3NO2 and its molecular weight is 225.55 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-chloro-1-nitro-3-(trifluoromethyl)benzene
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InChI

InChI=1S/C7H3ClF3NO2/c8-6-4(7(9,10)11)2-1-3-5(6)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWABRHQBRWLSSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30193010
Record name 2-Chloro-1-nitro-3-(trifluoromethyl)benzene
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Molecular Weight

225.55 g/mol
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CAS No.

39974-35-1
Record name 2-Chloro-1-nitro-3-(trifluoromethyl)benzene
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Record name 2-Chloro-1-nitro-3-(trifluoromethyl)benzene
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Record name 2-Chloro-1-nitro-3-(trifluoromethyl)benzene
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Record name 2-chloro-1-nitro-3-(trifluoromethyl)benzene
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Foundational & Exploratory

Synthesis of 2-Chloro-1-nitro-3-(trifluoromethyl)benzene from 2-chloro-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-1-nitro-3-(trifluoromethyl)benzene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through the electrophilic nitration of 2-chloro-3-(trifluoromethyl)benzene. This document elucidates the underlying reaction mechanisms, provides a detailed experimental protocol, and addresses critical safety and handling considerations. The content is structured to offer both theoretical understanding and practical, actionable insights for laboratory application, ensuring scientific integrity and reproducibility.

Introduction and Strategic Importance

This compound is a valuable substituted benzene derivative. Its structural motifs—a halogen, a nitro group, and a trifluoromethyl group—make it a versatile precursor in medicinal chemistry. Notably, it serves as a building block in the synthesis of highly potent and orally effective inhibitors for therapeutic targets such as Fatty Acid-Binding Protein 4 (FABP4), which are investigated for their anti-inflammatory properties.[1] The precise arrangement of its functional groups is critical for subsequent transformations in multi-step drug synthesis pathways.

The synthesis from 2-chloro-3-(trifluoromethyl)benzene is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. However, the regiochemical outcome is dictated by the complex interplay of the electronic and steric effects of the existing chloro and trifluoromethyl substituents, necessitating a carefully controlled reaction environment.

Mechanistic Insights: Directing Effects and Regioselectivity

The core of this synthesis is the nitration of the aromatic ring, which proceeds via an electrophilic aromatic substitution (EAS) mechanism. The regioselectivity—the position at which the nitro group is introduced—is governed by the directing effects of the substituents already present on the benzene ring: the chloro (-Cl) group at position 2 and the trifluoromethyl (-CF3) group at position 3.

  • Chloro Group (-Cl): The chlorine atom is an ortho-, para- directing group. While it deactivates the ring towards electrophilic attack due to its strong inductive electron-withdrawing effect (-I), its lone pairs can donate electron density through resonance (+M), stabilizing the carbocation intermediates (arenium ions) formed during ortho and para attack.[2]

  • Trifluoromethyl Group (-CF3): The -CF3 group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. It strongly deactivates the ring and is a meta- director.[3] This is because the meta position is the least destabilized position for the carbocation intermediate.

Predicting the Outcome:

In the starting material, 2-chloro-3-(trifluoromethyl)benzene, the substituents direct the incoming electrophile (the nitronium ion, NO₂⁺) as follows:

  • The -Cl group at C2 directs towards C1 (ortho), C3 (substituted), and C5 (para).

  • The -CF3 group at C3 directs towards C1 (meta) and C5 (meta).

Both groups cooperatively direct the incoming nitronium ion to positions C1 and C5 . Therefore, the reaction is expected to yield a mixture of two primary isomers: the desired This compound and the isomeric byproduct 2-Chloro-5-nitro-3-(trifluoromethyl)benzene . The ratio of these products can be influenced by reaction conditions, particularly temperature. Careful purification is essential to isolate the target C1-nitrated compound.

The nitrating agent is typically a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in the reaction.[4]

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the nitration of 2-chloro-3-(trifluoromethyl)benzene. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

3.1. Reagents and Materials

Reagent/MaterialGrade
2-Chloro-3-(trifluoromethyl)benzene≥98% Purity
Concentrated Sulfuric Acid (H₂SO₄)98%
Concentrated Nitric Acid (HNO₃)68-70%
Dichloromethane (CH₂Cl₂)Reagent Grade
Saturated Sodium Bicarbonate Solution (NaHCO₃)Aqueous
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade
Crushed Ice / Deionized Water-

3.2. Step-by-Step Synthesis Procedure

  • Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄). Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add concentrated nitric acid (HNO₃) dropwise to the sulfuric acid via the dropping funnel. Maintain vigorous stirring and ensure the temperature of the mixture does not exceed 10 °C. This exothermic process generates the nitronium ion.[4][5]

  • Substrate Addition: Once the nitrating mixture is prepared and cooled, add 2-chloro-3-(trifluoromethyl)benzene dropwise to the flask over a period of 30-45 minutes. The reaction is highly exothermic; careful control of the addition rate is crucial to maintain the internal temperature between 5-10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at the controlled temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.

  • Quenching: Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice and water. This will quench the reaction and precipitate the crude product.

  • Workup and Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil or low-melting solid.[6]

  • Purification: The crude product, containing a mixture of isomers, must be purified. Fractional distillation under reduced pressure or column chromatography on silica gel are effective methods for separating the desired this compound from its isomer.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Quenching & Workup cluster_purification 4. Isolation & Purification prep Prepare Nitrating Mixture (Conc. H₂SO₄ + Conc. HNO₃) Cool to 0-5 °C reaction Slowly add Substrate (2-chloro-3-(trifluoromethyl)benzene) Maintain Temp: 5-10 °C prep->reaction Controlled Addition monitor Stir and Monitor (TLC / GC-MS) reaction->monitor quench Pour onto Ice-Water monitor->quench Upon Completion extract Extract with CH₂Cl₂ quench->extract wash Wash with H₂O, NaHCO₃, Brine extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Purify by Distillation or Chromatography dry->purify product Final Product: 2-Chloro-1-nitro-3- (trifluoromethyl)benzene purify->product

Caption: Workflow for the synthesis of this compound.

Data Summary and Expected Results

ParameterDetails
Reactant 2-Chloro-3-(trifluoromethyl)benzene
Nitrating Agent Concentrated HNO₃ / Concentrated H₂SO₄ (typically 1:1 to 1:2 molar ratio)
Reaction Temp. 0-10 °C
Reaction Time 1-3 hours
Expected Products Mixture of this compound and 2-Chloro-5-nitro-3-(trifluoromethyl)benzene
Purification Fractional Distillation or Column Chromatography
Final Product Form Liquid or low-melting solid (m.p. 25-30 °C)[6]

Safety, Handling, and Waste Disposal

Trustworthiness through Safety: A robust protocol is a safe protocol. Adherence to safety measures is non-negotiable.

  • Chemical Hazards: Concentrated sulfuric and nitric acids are extremely corrosive and potent oxidizing agents. They can cause severe burns upon contact. 2-chloro-3-(trifluoromethyl)benzene and the final product are irritants. All manipulations must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, and acid-resistant gloves (e.g., butyl rubber or Viton).

  • Exothermic Reaction: The nitration reaction is highly exothermic. The risk of a runaway reaction is significant if the addition of reagents is too fast or if cooling is insufficient. Maintain strict temperature control at all times.

  • Waste Disposal:

    • Acidic Waste: The aqueous layer from the workup is highly acidic. It must be carefully neutralized with a base (e.g., sodium carbonate or sodium hydroxide) before disposal according to institutional guidelines.

    • Organic Waste: Halogenated organic waste (dichloromethane) and any residues from purification should be collected in a designated halogenated waste container.

References

Chemical properties and reactivity of 2-Chloro-1-nitro-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-Chloro-1-nitro-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

This compound is a highly functionalized aromatic compound of significant interest in synthetic organic chemistry. Its unique substitution pattern, featuring a chloro, a nitro, and a trifluoromethyl group on the benzene ring, imparts a distinct and valuable reactivity profile. The strategic placement of these three groups—a good leaving group (chloro) and two powerful electron-withdrawing groups (nitro and trifluoromethyl)—renders the aromatic core highly susceptible to specific chemical transformations.

This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic utility of this molecule. As a senior application scientist, the focus will be on the causality behind its reactivity, providing insights into why it behaves as it does and how this behavior can be harnessed in the laboratory. The information presented herein is crucial for professionals engaged in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science, where trifluoromethylated compounds are of growing importance for their ability to enhance properties like metabolic stability and lipophilicity in drug candidates.[1][2]

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a molecule are fundamental to its handling, reactivity, and application. The data for this compound is summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₃ClF₃NO₂[3][4][5]
Molecular Weight 225.55 g/mol [3][4]
CAS Number 39974-35-1[3][4]
Appearance Liquid[3]
Melting Point 25-30 °C[4]
Boiling Point 234.6 ± 35.0 °C (Predicted)[4]
Density 1.537 ± 0.06 g/cm³ (Predicted)[4]
Purity Typically ≥98%[3]

Spectroscopic analysis is essential for confirming the structure and purity of the compound. While raw spectral data is not provided, the expected characteristics would include:

  • ¹H NMR: Signals in the aromatic region (approx. 7.5-8.5 ppm), with coupling patterns dictated by the substitution on the ring. The strong deshielding effect of the nitro and trifluoromethyl groups would shift the protons downfield.

  • ¹³C NMR: Resonances for the seven carbon atoms, including the trifluoromethyl carbon, with chemical shifts influenced by the attached functional groups.

  • ¹⁹F NMR: A singlet corresponding to the -CF₃ group.

  • IR Spectroscopy: Characteristic absorption bands for C-Cl, C-F, C=C (aromatic), and strong asymmetric and symmetric stretches for the N-O bonds of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹).

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern for the presence of one chlorine atom.

Core Reactivity: A Tale of Electron Deficiency

The reactivity of this compound is dominated by the powerful electron-withdrawing nature of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups. These groups significantly reduce the electron density of the aromatic ring, making it an electrophilic species, which is atypical for benzene derivatives. This electron deficiency is the cornerstone of its primary mode of reactivity.

Nucleophilic Aromatic Substitution (SₙAr): The Primary Reaction Pathway

The most significant reaction of this compound is Nucleophilic Aromatic Substitution (SₙAr).[6][7][8] The conditions for a successful SₙAr reaction are perfectly met in this molecule:

  • Presence of a Leaving Group: The chlorine atom serves as a good leaving group.

  • Activated Aromatic Ring: The ring is strongly "activated" (i.e., made electron-poor) by the ortho-nitro and meta-trifluoromethyl groups relative to the chlorine.

Mechanism and Rationale: The reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the chlorine (the ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[7][9] The negative charge of this complex is delocalized onto the electron-withdrawing nitro group positioned ortho to the site of attack. This stabilization is critical; without it, the intermediate would be too high in energy for the reaction to proceed readily.[6][8][9] The trifluoromethyl group, while not directly participating in resonance stabilization from the meta position, contributes significantly through its strong inductive electron-withdrawing effect, further stabilizing the anionic intermediate.[8] In the final step, the leaving group (chloride) is eliminated, and the aromaticity of the ring is restored.

SNAr_Mechanism Reactant This compound Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactant->Intermediate + Nu⁻ (Addition) Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product Substituted Product Intermediate->Product - Cl⁻ (Elimination) LeavingGroup Chloride (Cl⁻) Intermediate->LeavingGroup

Caption: The SₙAr addition-elimination mechanism.

Common nucleophiles used in SₙAr reactions with this substrate include alkoxides (RO⁻), phenoxides (ArO⁻), amines (RNH₂), and thiols (RSH). This reaction is a powerful tool for introducing a wide variety of functional groups at the C-2 position.

Reduction of the Nitro Group: Gateway to Anilines

Another synthetically crucial transformation is the reduction of the nitro group to an amine (-NH₂).[10][11][12] This opens up a vast array of subsequent chemical modifications, such as diazotization, acylation, and further substitution reactions.

Methodology and Chemoselectivity: The choice of reducing agent is critical to ensure chemoselectivity, particularly to avoid the reduction or removal of the chlorine atom.

  • Metal-Acid Systems: Reagents like iron (Fe) or tin(II) chloride (SnCl₂) in the presence of an acid (e.g., HCl or acetic acid) are classic and effective methods for reducing aromatic nitro groups.[11][13] SnCl₂ is often favored for its mildness and high selectivity for the nitro group in the presence of other reducible functionalities.[13][14]

  • Catalytic Hydrogenation: This method, using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with H₂ gas, is also highly effective.[11] However, care must be taken, as some catalysts, particularly Pd/C, can also catalyze the dehalogenation (removal of chlorine).[11] Raney Nickel is often a safer choice when preserving an aromatic halogen is necessary.[11]

Nitro_Reduction StartingMaterial This compound Product 2-Chloro-3-(trifluoromethyl)aniline StartingMaterial->Product Reduction Reagents Reducing Agent (e.g., SnCl₂, Fe/HCl, H₂/Raney Ni) Reagents->Product

Caption: Reduction of the nitro group to an amine.

Synthetic Utility and Applications

This compound is not an end-product but a valuable intermediate. Its derivatives have found applications in medicinal chemistry. For instance, it is used in the synthesis of potent and orally effective inhibitors of Fatty Acid-Binding Protein 4 (FABP4), which have potential as anti-inflammatory agents.[4][15] The trifluoromethyl group is a highly sought-after moiety in drug design as it can improve a molecule's metabolic stability, binding affinity, and lipophilicity.[2]

Related structures, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, are precursors for promising antitubercular drug candidates like benzothiazinones.[16]

Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide

This protocol describes a representative SₙAr reaction. It is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the product verified by standard spectroscopic methods.

Objective: To synthesize 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene.

Materials:

  • This compound (1.0 eq)

  • Sodium methoxide (1.2 eq)

  • Anhydrous Methanol (as solvent)

  • Dichloromethane (for extraction)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve this compound in anhydrous methanol.

  • Reagent Addition: Add sodium methoxide portion-wise to the stirred solution at room temperature. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting material spot and the appearance of a new product spot.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel if necessary.

Causality: The choice of methanol as the solvent is logical as it is the conjugate acid of the methoxide nucleophile and readily dissolves the reagents. Heating to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate. The aqueous workup serves to neutralize any remaining base and remove inorganic salts.

Safety and Handling

Based on safety data for structurally similar compounds, this compound should be handled with care.[17][18][19][20]

  • Hazards: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.[20][21] The presence of a nitroaromatic system suggests potential for long-term health effects and toxicity.[17][18]

  • Precautions:

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17][20]

    • Handle only in a well-ventilated area, preferably within a chemical fume hood.[20]

    • Wash hands thoroughly after handling.[17][19]

    • Avoid release to the environment.[17]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[19][20]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[19]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[17][19]

    • Inhalation: Move person to fresh air.[20]

Always consult the specific Safety Data Sheet (SDS) for the compound before use.

References

An In-depth Technical Guide to 2-Chloro-1-nitro-3-(trifluoromethyl)benzene (CAS 39974-35-1): Properties and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-chloro-1-nitro-3-(trifluoromethyl)benzene, a key intermediate in the development of potent therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the strategic use of halogenated and nitrated benzene derivatives in medicinal chemistry.

Introduction: The Strategic Importance of Fluorinated Building Blocks

In contemporary drug discovery, the incorporation of fluorine atoms, particularly in the form of trifluoromethyl (CF₃) groups, is a well-established strategy to enhance the pharmacological profile of lead compounds. The trifluoromethyl group can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound (CAS 39974-35-1) is a prime example of a strategically functionalized aromatic building block, designed for further chemical elaboration. Its unique substitution pattern, featuring a trifluoromethyl group, a nitro group, and a chlorine atom, offers a versatile platform for the synthesis of complex molecules, most notably as a precursor to inhibitors of Fatty Acid Binding Protein 4 (FABP4).

Physicochemical Properties of this compound

This compound is a solid at room temperature with a melting point range of 25-30 °C. Its key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 39974-35-1[1][2]
Molecular Formula C₇H₃ClF₃NO₂[1][2]
Molecular Weight 225.55 g/mol
Appearance Solid
Melting Point 25-30 °C
Flash Point >110 °C[3]
InChI Key TWABRHQBRWLSSE-UHFFFAOYSA-N[1]
Synonyms 2-Chloro-3-nitrobenzotrifluoride, 2-nitro-6-(trifluoromethyl)chlorobenzene[1]

Synthesis and Spectroscopic Characterization

The synthesis of this compound typically involves the nitration of 2-chloro-1-(trifluoromethyl)benzene. The directing effects of the existing substituents on the benzene ring guide the position of the incoming nitro group. The chloro and trifluoromethyl groups are both deactivating and meta-directing. However, the directing influence of the ortho,para-directing chlorine atom can lead to the desired product under controlled conditions.

Proposed Synthetic Protocol: Nitration of 2-Chloro-1-(trifluoromethyl)benzene

Materials:

  • 2-Chloro-1-(trifluoromethyl)benzene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 2-chloro-1-(trifluoromethyl)benzene to the cooled sulfuric acid with continuous stirring.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of the starting material in sulfuric acid, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, pour the reaction mixture slowly onto crushed ice with stirring.

  • Extract the product with a suitable organic solvent such as dichloromethane.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield pure this compound.

G start 2-Chloro-1-(trifluoromethyl)benzene reagents HNO₃, H₂SO₄ 0-10 °C start->reagents Nitration product This compound reagents->product workup 1. Quench with ice 2. Extraction 3. Washing 4. Drying 5. Purification product->workup Work-up & Purification G start This compound reagents Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C) start->reagents Reduction product 2-Chloro-3-(trifluoromethyl)aniline reagents->product

References

A Comprehensive Spectroscopic Guide to 2-Chloro-1-nitro-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-1-nitro-3-(trifluoromethyl)benzene (CAS No. 39974-35-1) is a substituted aromatic compound with significant potential in synthetic chemistry, particularly as a building block in the development of novel pharmaceutical agents and agrochemicals.[1][2] Its trifluoromethyl and nitro groups confer unique electronic properties, while the chlorine atom provides a reactive site for further functionalization. A thorough understanding of its spectroscopic characteristics is paramount for researchers in confirming its identity, assessing its purity, and elucidating its role in reaction mechanisms.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound, drawing upon established principles of spectroscopic interpretation and data from analogous compounds. While complete, experimentally-verified spectra for this specific molecule are not widely available in the public domain, this guide offers robust predictions and interpretations to support research and development activities.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound forms the basis for interpreting its spectroscopic data. The arrangement of the chloro, nitro, and trifluoromethyl substituents on the benzene ring creates a distinct pattern of electronic and steric effects that are reflected in its various spectra.

Figure 1. Molecular structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups within a molecule. The predicted IR spectrum of this compound will be dominated by absorptions arising from the nitro, trifluoromethyl, and chloro-substituted aromatic functionalities.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.

  • Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16 or 32 scans).

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Spectral Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound, based on established group frequencies.[3][4][5]

Wavenumber (cm⁻¹)IntensityAssignment
3100–3000WeakAromatic C-H stretch
1600–1585, 1500–1400Medium-WeakAromatic C=C ring stretches
1550–1475StrongAsymmetric NO₂ stretch
1360–1290StrongSymmetric NO₂ stretch
1350–1120StrongC-F stretches (of the CF₃ group)
850–550MediumC-Cl stretch
900–675StrongAromatic C-H out-of-plane bending ("oop")

Causality Behind the Spectral Features: The strong electron-withdrawing nature of the nitro and trifluoromethyl groups significantly influences the electronic environment of the benzene ring, which can cause slight shifts in the positions of the C=C ring stretching vibrations. The most intense and diagnostic peaks are expected to be the asymmetric and symmetric stretches of the nitro group and the strong C-F stretching vibrations of the trifluoromethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR will reveal the distinct chemical environments of the aromatic protons and carbons.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. Their chemical shifts and coupling patterns are dictated by the electronic effects of the substituents.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the ¹H frequency (e.g., 400 MHz).

  • Data Acquisition: Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected to yield the final spectrum. Chemical shifts are referenced to the residual solvent peak or TMS (0 ppm).

Predicted ¹H NMR Data (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-47.8 - 8.0Doublet of doublets (dd)J(H4-H5) ≈ 8, J(H4-H6) ≈ 1.5
H-57.6 - 7.8Triplet (t) or ddJ(H5-H4) ≈ 8, J(H5-H6) ≈ 8
H-68.0 - 8.2Doublet of doublets (dd)J(H6-H5) ≈ 8, J(H6-H4) ≈ 1.5

Interpretation:

  • H-6: This proton is ortho to the strongly electron-withdrawing nitro group, which will deshield it the most, resulting in the furthest downfield chemical shift.

  • H-4: This proton is ortho to the trifluoromethyl group, also a strong electron-withdrawing group, leading to a significant downfield shift.

  • H-5: This proton is meta to all three substituents and is expected to be the most upfield of the three aromatic protons.

  • Splitting Pattern: The protons will exhibit ortho (~8 Hz) and meta (~1.5 Hz) coupling. H-5 will appear as a triplet (or a doublet of doublets with similar coupling constants) due to coupling with both H-4 and H-6. H-4 and H-6 will appear as doublets of doublets due to ortho and meta coupling.

Figure 2. Predicted ¹H-¹H spin-spin coupling in this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show seven distinct signals: six for the aromatic carbons and one for the trifluoromethyl carbon. The chemical shifts will be influenced by the substituents, and several carbons will exhibit coupling to the fluorine atoms.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be needed due to the lower natural abundance of ¹³C.

  • Instrument Setup: Tune the spectrometer to the ¹³C frequency (e.g., 100 MHz).

  • Data Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to singlets (unless coupled to fluorine). A larger number of scans is typically required compared to ¹H NMR.

  • Data Processing: Similar to ¹H NMR, the FID is processed to generate the final spectrum.

Predicted ¹³C NMR Data (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)
C-1148 - 152Singlet
C-2132 - 136Singlet
C-3128 - 132Quartet (q, ²J(C-F) ≈ 30-35 Hz)
C-4125 - 129Quartet (q, ³J(C-F) ≈ 5-7 Hz)
C-5130 - 134Singlet
C-6122 - 126Singlet
-CF₃120 - 124Quartet (q, ¹J(C-F) ≈ 270-275 Hz)

Interpretation:

  • C-1 (C-NO₂): This carbon will be significantly downfield due to the strong deshielding effect of the nitro group.

  • C-2 (C-Cl): The carbon bearing the chlorine atom will also be downfield.

  • C-3 (C-CF₃): This carbon will appear as a quartet due to two-bond coupling with the three fluorine atoms.

  • -CF₃: The trifluoromethyl carbon will show a large one-bond coupling constant with the fluorine atoms, resulting in a distinct quartet.

  • C-4: This carbon will exhibit a smaller three-bond coupling to the fluorine atoms.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its structure.

Experimental Protocol: Electron Ionization (EI) GC-MS

  • Sample Introduction: A dilute solution of the sample is injected into a gas chromatograph (GC) to separate it from any impurities. The separated compound then enters the mass spectrometer.

  • Ionization: In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Predicted Mass Spectrum Fragmentation

The molecular formula is C₇H₃ClF₃NO₂, with a monoisotopic molecular weight of approximately 224.98 g/mol .

Key Predicted Fragments:

m/zProposed Fragment IonDescription of Fragmentation Pathway
225 / 227[M]⁺˙Molecular ion peak. The M+2 peak will be ~1/3 the intensity of the M peak due to the ³⁷Cl isotope.
195 / 197[M - NO]⁺Loss of nitric oxide.
179 / 181[M - NO₂]⁺Loss of the nitro group. This is a common fragmentation for nitroaromatics.
190[M - Cl]⁺Loss of the chlorine radical.
156[M - CF₃]⁺Loss of the trifluoromethyl radical.
145[M - NO₂ - Cl]⁺˙Subsequent loss of a chlorine radical after the loss of the nitro group.
75[C₆H₃]⁺Phenyl cation fragment after loss of all substituents.

Interpretation: The mass spectrum will be characterized by a clear molecular ion peak with a distinct M+2 isotopic pattern confirming the presence of one chlorine atom. The fragmentation will likely be dominated by the loss of the nitro group (NO₂), a common and favorable fragmentation pathway for nitroaromatics.[6] Subsequent losses of Cl and CF₃ will also lead to significant fragment ions.

M [M]⁺˙ m/z 225/227 M_NO2 [M - NO₂]⁺ m/z 179/181 M->M_NO2 - NO₂ M_Cl [M - Cl]⁺ m/z 190 M->M_Cl - Cl M_CF3 [M - CF₃]⁺ m/z 156 M->M_CF3 - CF₃ M_NO2_Cl [M - NO₂ - Cl]⁺˙ m/z 145 M_NO2->M_NO2_Cl - Cl

Figure 3. Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By understanding the expected features in IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry, researchers can confidently identify and characterize this important synthetic intermediate. The interpretations provided herein are grounded in fundamental spectroscopic principles and data from structurally related molecules, offering a reliable framework for experimental validation.

References

The Genesis of a New Generation of Anti-Inflammatory Therapeutics: A Technical Guide to Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Course for Novel Anti-Inflammatory Drug Discovery

Inflammation is a double-edged sword. While a fundamental protective response to injury and infection, its chronic and unresolved state underpins a vast array of human diseases, from autoimmune disorders to cardiovascular conditions and neurodegeneration. The demand for safer, more effective, and highly targeted anti-inflammatory therapies is therefore more pressing than ever. This guide is crafted for researchers, scientists, and drug development professionals at the forefront of this endeavor. It eschews a rigid, templated approach to provide a deep, technically-grounded exploration of the critical first step: the selection and validation of starting materials for the development of novel anti-inflammatory inhibitors. Herein, we will navigate the diverse origins of these molecular starting points, from the rich tapestry of natural products to the rational design of synthetic scaffolds and the innovative principles of fragment-based discovery. Our journey will be guided by a commitment to scientific integrity, elucidating not just the "how" but the critical "why" behind experimental choices, and will be firmly anchored in the foundational signaling pathways that govern the inflammatory response.

I. The Diverse Wellsprings of Anti-Inflammatory Innovation: An Overview of Starting Materials

The quest for novel anti-inflammatory agents begins with the identification of promising starting chemical matter. The origin of these initial "hits" can be broadly categorized into three principal domains: the evolutionary-refined chemistry of natural products, the purpose-built architecture of synthetic scaffolds, and the minimalist efficiency of fragment-based approaches. The choice of starting point profoundly influences the subsequent drug discovery cascade, from hit-to-lead optimization to preclinical development.

Starting MaterialKey AdvantagesKey Challenges
Natural Products High chemical diversity, evolutionary-optimized bioactivity, novel mechanisms of action.Complex structures can be difficult to synthesize and optimize, potential for promiscuous binding.
Synthetic Scaffolds High degree of novelty, tunable physicochemical properties, established synthetic routes.Can be limited by current chemical knowledge, may lack inherent bioactivity.
Fragment-Based Efficient exploration of chemical space, high hit rates, clear path for structure-based design.Hits have very low affinity, requiring sensitive biophysical detection methods.

II. Nature's Pharmacopeia: Leveraging Natural Products as a Reservoir of Anti-Inflammatory Leads

For millennia, natural products have formed the bedrock of traditional medicine. Modern drug discovery continues to tap into this rich chemical diversity, which has been honed by evolutionary pressures to interact with biological systems. Many potent anti-inflammatory agents have their roots in the natural world.[1][2][3]

Prominent Examples of Anti-Inflammatory Natural Products
  • Curcumin (from Curcuma longa) : This yellow pigment from turmeric is a well-documented anti-inflammatory agent.[4] Its mechanism is multifaceted, but a key action is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[4][5] Curcumin has been shown to suppress the expression of pro-inflammatory cytokines like TNF-α and IL-6.[2][5]

  • Epigallocatechin-3-gallate (EGCG) (from Green Tea) : The most abundant catechin in green tea, EGCG, exhibits significant anti-inflammatory properties.[4] It can inhibit the activation of the NF-κB pathway and has been shown to suppress the production of inflammatory mediators.[4]

  • Omega-3 Fatty Acids (from Fish Oil) : Eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) are potent anti-inflammatory molecules.[4][6] They act, in part, by competing with arachidonic acid for metabolism by cyclooxygenase (COX) enzymes, leading to the production of less inflammatory prostaglandins.[4]

  • Boswellic Acids (from Boswellia serrata) : The active components of frankincense, boswellic acids, have been shown to have anti-inflammatory and pain-relieving effects.[6]

Mechanism of Action: A Common Thread in Natural Product Anti-Inflammatories

A recurring theme in the anti-inflammatory action of many natural products is the modulation of key inflammatory signaling pathways, particularly the NF-κB and MAPK pathways.[5] By inhibiting these central nodes of the inflammatory cascade, these compounds can orchestrate a broad-spectrum anti-inflammatory response.

III. The Architect's Approach: Rational Design of Synthetic Scaffolds

While natural products provide a rich source of inspiration, the de novo design and synthesis of novel chemical entities offer unparalleled control over molecular properties. "Privileged scaffolds" are a cornerstone of this approach; these are molecular frameworks that are able to interact with multiple biological targets with high affinity.[7][8]

Key Privileged Scaffolds in Anti-Inflammatory Drug Discovery
  • Benzimidazoles : This heterocyclic aromatic compound is a prominent privileged scaffold.[7][9] Its versatile structure allows for substitutions that can modulate a wide range of receptors and enzymes involved in inflammation.[7]

  • Chromenopyridines : This fused heterocyclic system is another example of a privileged scaffold found in a number of FDA-approved drugs with diverse biological activities, including anti-inflammatory effects.[10]

The rationale behind using privileged scaffolds is that they provide a validated starting point for library synthesis, increasing the probability of identifying potent and selective inhibitors.[7]

IV. Building from the Ground Up: Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS).[9] Instead of screening large, complex molecules, FBDD involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to the target of interest.[9][11]

The FBDD Workflow: A Step-by-Step Guide

The FBDD process is a systematic approach to identifying and optimizing lead compounds.[12][13][14][15]

  • Fragment Library Design and Curation : A well-designed fragment library is crucial for the success of an FBDD campaign. Fragments are typically small (molecular weight < 300 Da) and adhere to the "Rule of Three."[11]

  • Fragment Screening : Due to the low affinity of fragment binding, sensitive biophysical techniques are required for screening.[11][16][17][18]

  • Hit Validation and Characterization : Hits from the primary screen are validated using orthogonal biophysical methods to confirm binding and determine the binding affinity and stoichiometry.

  • Structure-Based Drug Design and Hit-to-Lead Optimization : Structural information, typically from X-ray crystallography or NMR, is used to guide the optimization of the fragment hits into more potent lead compounds. This can be achieved through "fragment growing," "fragment linking," or "fragment merging."

FBDD_Workflow cluster_Discovery Discovery Phase cluster_Optimization Optimization Phase Library Fragment Library Screening Biophysical Screening Library->Screening Screen against target Hits Validated Hits Screening->Hits Identify & Validate Structure Structural Biology (X-ray/NMR) Hits->Structure Determine binding mode SBDD Structure-Based Design Structure->SBDD Guide chemical synthesis Lead Lead Compound SBDD->Lead Optimize affinity & properties

Caption: A streamlined workflow for Fragment-Based Drug Discovery (FBDD).

Biophysical Techniques for Fragment Screening

A variety of biophysical techniques are employed in FBDD to detect the weak interactions between fragments and their target proteins.[16][17][19]

TechniquePrincipleInformation Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy Detects changes in the magnetic environment of atomic nuclei upon ligand binding.Binding site information, affinity (KD).[11]
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at a sensor surface upon ligand binding to an immobilized target.Binding kinetics (kon, koff), affinity (KD).[11]
Differential Scanning Fluorimetry (DSF) Monitors the thermal unfolding of a protein in the presence of a ligand.Binding-induced stabilization (ΔTm).[16]
Isothermal Titration Calorimetry (ITC) Measures the heat change upon ligand binding to a target.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
X-ray Crystallography Determines the three-dimensional structure of a protein-ligand complex at atomic resolution.Detailed binding mode, crucial for structure-based design.[11]

V. The Molecular Battleground: Key Signaling Pathways in Inflammation as Drug Targets

A deep understanding of the molecular signaling pathways that drive inflammation is paramount for the rational design and screening of novel inhibitors. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[20][21][22][23]

The NF-κB Signaling Pathway

The NF-κB pathway is a central mediator of the inflammatory response.[20][24][25][26] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[20][27]

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Induces

Caption: The canonical NF-κB signaling pathway.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways are a family of signaling cascades that play a crucial role in transducing extracellular signals into cellular responses, including inflammation.[21][22][23][28][29] The three major MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Activation of these pathways by inflammatory stimuli leads to the phosphorylation and activation of downstream transcription factors, such as AP-1, which in turn regulate the expression of pro-inflammatory genes.[21]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates MAPK_nuc MAPK MAPK->MAPK_nuc Translocates TF Transcription Factors (e.g., AP-1) MAPK_nuc->TF Activates Genes Pro-inflammatory Gene Expression TF->Genes Induces

Caption: A generalized MAPK signaling cascade.

VI. Experimental Validation: Foundational Assays for Screening Anti-Inflammatory Compounds

The identification of promising starting materials must be followed by rigorous experimental validation. A variety of in vitro assays are employed for the initial screening and characterization of anti-inflammatory compounds.

LPS-Induced Cytokine Production in Macrophages

This is a widely used cell-based assay to assess the anti-inflammatory potential of test compounds.[30][31][32][33] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[30][32][33]

Step-by-Step Protocol:

  • Cell Culture : Culture a macrophage cell line (e.g., RAW 264.7 or THP-1) in appropriate media and conditions.

  • Cell Seeding : Seed the macrophages into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1 hour).

  • LPS Stimulation : Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined incubation time (e.g., 24 hours).[33]

  • Supernatant Collection : Collect the cell culture supernatants.

  • Cytokine Quantification : Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

In Vitro Cyclooxygenase (COX) Inhibition Assay

This enzymatic assay is used to determine the ability of a compound to inhibit the activity of COX-1 and COX-2, the key enzymes in the synthesis of prostaglandins.[34][35][36][37]

Step-by-Step Protocol:

  • Reagent Preparation : Prepare the assay buffer, heme cofactor, and arachidonic acid substrate solutions.[34][37]

  • Enzyme and Inhibitor Incubation : In a 96-well plate, incubate the COX-1 or COX-2 enzyme with the test compound at various concentrations.[35][37]

  • Reaction Initiation : Initiate the enzymatic reaction by adding the arachidonic acid substrate.[34]

  • Reaction Termination : Stop the reaction after a specific time with a suitable reagent (e.g., stannous chloride).[34]

  • Prostaglandin Quantification : Measure the amount of prostaglandin produced, typically using a colorimetric or fluorometric method, or by ELISA.[34][35][37]

VII. Conclusion: The Path Forward in Anti-Inflammatory Drug Discovery

The journey from a starting material to a clinically effective anti-inflammatory drug is long and arduous. However, a well-informed and strategic approach to the selection and validation of initial chemical matter significantly enhances the probability of success. By harnessing the chemical ingenuity of nature, the precision of rational design, and the efficiency of fragment-based methods, coupled with a deep understanding of the underlying molecular pathology of inflammation, we can continue to populate the drug discovery pipeline with novel and promising therapeutic candidates. The experimental protocols and conceptual frameworks outlined in this guide provide a robust foundation for these critical early-stage endeavors.

References

Whitepaper: The Trifluoromethyl Group as a Potent Modulator of Reactivity in 2-Chloro-1-nitro-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry and materials science.[1][2] Among these, the trifluoromethyl (CF3) group holds a preeminent position due to its profound and unique influence on molecular properties.[3][4] This technical guide provides an in-depth analysis of the role of the trifluoromethyl group in dictating the chemical reactivity of 2-chloro-1-nitro-3-(trifluoromethyl)benzene. We will dissect the interplay of electronic and steric effects exerted by the three distinct substituents on the aromatic ring, with a primary focus on how the CF3 group potentiates the molecule's utility as a substrate in nucleophilic aromatic substitution (SNAr) reactions. This guide will explore the underlying mechanisms, provide field-proven experimental protocols, and discuss the implications for synthetic chemistry and drug development.

Introduction: The Unique Profile of the Trifluoromethyl Group

The trifluoromethyl group is often considered more than a simple sterically bulky analogue of a methyl group; it is a powerful electronic modulator.[3] Its properties are dominated by the high electronegativity of the three fluorine atoms, leading to a strong electron-withdrawing inductive effect (-I).[5][6] Unlike halogens such as chlorine or fluorine itself, the CF3 group has no capacity for resonance electron donation (+M effect), making its electron-withdrawing nature unambiguous and potent.[5] This electronic profile is critical, as it deactivates aromatic rings toward electrophilic attack while simultaneously activating them for nucleophilic substitution.[7] Furthermore, the CF3 group enhances metabolic stability and lipophilicity, properties highly sought after in drug design to improve pharmacokinetic profiles.[1][8]

This guide focuses on this compound (CAS 39974-35-1), a valuable building block in organic synthesis.[9][10][11] The strategic placement of three distinct functional groups—a leaving group (Cl), a primary activating group (NO2), and a secondary modulating group (CF3)—creates a highly reactive and versatile substrate.

cluster_0 Structural Analysis cluster_1 Substituent Effect Evaluation cluster_2 Reactivity Profile cluster_3 Application A 2-Chloro-1-nitro-3- (trifluoromethyl)benzene B Leaving Group (-Cl) A->B Dissect Properties C Primary Activator (-NO2) -I, -M Effects A->C Dissect Properties D Secondary Modulator (-CF3) Strong -I Effect A->D Dissect Properties E High Susceptibility to Nucleophilic Aromatic Substitution (SNAr) B->E Combined Influence C->E Combined Influence D->E Combined Influence F Synthesis of Bioactive Molecules & Advanced Materials E->F Enables

Caption: Logical workflow for analyzing the reactivity of the target molecule.

The Interplay of Substituents: Activating the Aromatic Ring

The reactivity of this compound is a direct consequence of the synergistic electronic effects of its substituents. The primary pathway for its reaction is Nucleophilic Aromatic Substitution (SNAr), a process that is typically unfavorable for unsubstituted benzene rings.

The SNAr Mechanism requires two key features:

  • A good leaving group: The chlorine atom serves this purpose.

  • Strong electron-withdrawing groups (EWGs): These groups must be positioned ortho or para to the leaving group to stabilize the negatively charged reaction intermediate.[12]

In this molecule:

  • The Nitro (NO2) Group: Positioned ortho to the chlorine, the nitro group is the primary activating substituent. Its powerful inductive (-I) and resonance (-M) effects are perfectly placed to withdraw electron density from the ring and stabilize the negative charge of the intermediate, known as a Meisenheimer complex.[12]

  • The Trifluoromethyl (CF3) Group: Positioned meta to the chlorine, the CF3 group cannot stabilize the intermediate via direct resonance. However, its profound inductive electron-withdrawing nature (-I effect) significantly enhances the ring's electrophilicity.[5][12] It pulls electron density through the sigma framework, further stabilizing the buildup of negative charge across the entire ring during nucleophilic attack. This makes the CF3 group a potent secondary activator, increasing the reaction rate beyond what the nitro group alone would achieve.

Caption: Generalized SNAr mechanism highlighting substituent stabilization roles.

Experimental Protocols & Reactivity Data

The high degree of activation in this compound allows for SNAr reactions with a wide range of nucleophiles under relatively mild conditions. The choice of solvent and base is critical for achieving high yields and minimizing side reactions.

Protocol 1: General Procedure for Amination

This protocol describes a typical reaction with a primary or secondary amine, a common transformation in the synthesis of pharmaceutical intermediates.

Materials:

  • This compound

  • Amine (e.g., morpholine, piperidine, aniline) (1.2 equivalents)

  • Potassium Carbonate (K2CO3) or Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen atmosphere setup

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and the chosen solvent (approx. 0.1 M concentration).

  • Reagent Addition: Add the base (K2CO3 or DIPEA, 2.0 eq) followed by the slow addition of the amine (1.2 eq) via syringe at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C. The causality for this moderate heating is to overcome the activation energy for the formation of the Meisenheimer complex without promoting decomposition or side reactions.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

  • Workup: Cool the mixture to room temperature. Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). The aqueous wash removes the inorganic base and polar solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Nucleophile (Amine)Typical Yield (%)Reaction Time (h)Temperature (°C)
Morpholine>95%260
Aniline85-90%480
Benzylamine>95%2.560
N-Methylpiperazine90-95%370

Note: Data are representative and may vary based on specific reaction scale and conditions.

Synthetic Utility and Implications in Drug Development

The predictable and efficient reactivity of this compound makes it an invaluable scaffold. The resulting substituted products can undergo further transformations, most notably the reduction of the nitro group to an amine. This unmasks a new functional handle, allowing for subsequent amide bond formation, diazotization, or other coupling reactions, thereby rapidly building molecular complexity.

The CF3 group's contribution extends beyond reactivity. In the final molecule, it often serves to:

  • Enhance Binding Affinity: The group's electronic properties can lead to favorable electrostatic interactions with biological targets.[3]

  • Block Metabolic Oxidation: The strength of the C-F bond makes the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug's half-life.[1]

  • Increase Lipophilicity: This can improve a molecule's ability to cross cellular membranes, enhancing bioavailability.[3][8]

One notable application is in the synthesis of inhibitors for fatty acid-binding protein 4 (FABP4), which are explored for their anti-inflammatory properties.[9][10]

Conclusion

The trifluoromethyl group in this compound is not a passive substituent. It plays a critical and active role in modulating the molecule's reactivity. Through its powerful inductive electron-withdrawing effect, it acts in concert with the ortho-nitro group to strongly activate the benzene ring for nucleophilic aromatic substitution. This synergy results in a versatile and highly reactive chemical building block, enabling efficient synthesis of complex molecules. For researchers and drug development professionals, understanding the profound influence of the CF3 group is paramount to leveraging its unique properties for the rational design of next-generation therapeutics and advanced materials.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 2-Chloro-1-nitro-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of 2-chloro-1-nitro-3-(trifluoromethyl)benzene. This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its unique substitution pattern, featuring three distinct electron-withdrawing groups, imparts a fascinating and highly exploitable reactivity profile. We will delve into the electronic properties of the molecule, identify its key reactive sites, and explore its behavior in various chemical transformations. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and execution of synthetic strategies involving this versatile intermediate.

Introduction: The Molecular Architecture and its Implications

This compound is a polysubstituted aromatic compound featuring a trifluoromethyl group, a nitro group, and a chlorine atom on a benzene ring. The strategic placement of these three powerful electron-withdrawing substituents creates a highly electron-deficient aromatic system, which is the cornerstone of its chemical personality.[3][4] This electron deficiency profoundly influences the molecule's reactivity, making it susceptible to nucleophilic attack while simultaneously deactivating it towards traditional electrophilic aromatic substitution.[4][5][6][7][8]

The molecule's utility is demonstrated in its application as a synthetic intermediate for various bioactive compounds, including potent and orally effective inhibitors of Fatty Acid-Binding Protein 4 (FABP4) for anti-inflammatory applications.[1][2] Understanding the interplay of the electronic effects of each substituent is paramount to predicting and controlling its reactivity in complex synthetic sequences.

Electronic Landscape: Unveiling the Reactive Sites

The reactivity of this compound is dictated by the cumulative electron-withdrawing effects of its substituents. Let's dissect the contribution of each group:

  • The Nitro Group (-NO₂): This is one of the most powerful electron-withdrawing groups in organic chemistry.[4] It deactivates the aromatic ring towards electrophilic attack through both a strong negative inductive effect (-I) and a potent negative resonance effect (-R or -M).[9][10] The resonance effect delocalizes the pi-electrons of the benzene ring onto the oxygen atoms of the nitro group, creating significant positive charge at the ortho and para positions relative to the nitro group.[9][10]

  • The Trifluoromethyl Group (-CF₃): This group is a strong electron-withdrawer primarily due to the high electronegativity of the three fluorine atoms, resulting in a powerful -I effect.[3] Unlike the nitro group, its resonance effect is negligible. The trifluoromethyl group significantly increases the lipophilicity and metabolic stability of molecules, making it a favored substituent in drug design.[3][11]

  • The Chlorine Atom (-Cl): As a halogen, chlorine exhibits a dual electronic nature. It is inductively electron-withdrawing (-I) due to its electronegativity, but it can also be a weak pi-electron donor (+R) through its lone pairs.[12][13] However, in the context of this highly electron-deficient ring, the inductive effect of chlorine is the dominant factor, contributing to the overall deactivation of the ring.

The synergistic effect of these three electron-withdrawing groups renders the benzene ring exceptionally electron-poor. This has two primary consequences for its reactivity:

  • Pronounced Electrophilic Character of the Aromatic Ring: The electron-deficient nature of the ring makes it a prime target for nucleophilic attack.

  • Deactivation towards Electrophilic Aromatic Substitution: The ring is highly unreactive towards typical electrophiles.

Below is a visual representation of the electronic effects influencing the aromatic ring.

Caption: Dominant electronic effects of substituents.

Nucleophilic Aromatic Substitution (SNAr): The Primary Reaction Pathway

The most significant and synthetically useful reactions of this compound involve nucleophilic aromatic substitution (SNAr).[14][15] In this reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group.

Identifying the Nucleophilic Attack Sites and the Leaving Group

In this compound, the chlorine atom serves as the leaving group. The positions on the aromatic ring that are most susceptible to nucleophilic attack are those that are activated by the electron-withdrawing groups, specifically the ortho and para positions relative to the nitro and trifluoromethyl groups.[14][15] The strong electron-withdrawing nature of these groups can stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction.[15][16]

The most probable site of nucleophilic attack is the carbon atom bearing the chlorine substituent (C2). This is because the nitro group at C1 and the trifluoromethyl group at C3 provide powerful stabilization of the developing negative charge in the transition state and the Meisenheimer intermediate.

The general mechanism for the SNAr reaction is depicted below:

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Intermediate) cluster_products Products Reactant This compound + Nu⁻ Intermediate [Intermediate Anion] Reactant->Intermediate Nucleophilic Attack Product Substituted Product + Cl⁻ Intermediate->Product Loss of Leaving Group caption General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: A Representative SNAr Reaction

A typical SNAr reaction on this compound might involve the displacement of the chloride with an alkoxide, such as sodium methoxide, to form the corresponding anisole derivative.

Reaction: this compound + NaOCH₃ → 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene + NaCl

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve this compound (1.0 eq.) in a suitable anhydrous polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Reagent Addition: While stirring under a nitrogen atmosphere, add sodium methoxide (1.1 eq.) portion-wise at room temperature. An exothermic reaction may be observed.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 2-methoxy-1-nitro-3-(trifluoromethyl)benzene.

Electrophilic Aromatic Substitution: A Challenging Transformation

Due to the presence of three potent deactivating groups, this compound is extremely unreactive towards electrophilic aromatic substitution (EAS).[5][6][7] The electron-poor nature of the ring repels incoming electrophiles, making reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation exceedingly difficult to achieve under standard conditions.[8][12][17]

If an EAS reaction were to be forced under harsh conditions, the directing effects of the existing substituents would need to be considered. All three substituents are meta-directing (with the exception of the weak ortho, para-directing character of chlorine, which is overridden).[5][13] Therefore, any potential electrophilic attack would be directed to the C5 position, which is meta to all three substituents. However, the reaction rates would be extremely slow, and such transformations are generally not synthetically viable.

Other Potential Reactive Sites: A Broader Perspective

While the primary reactivity of this compound is centered on the aromatic ring, other functional groups present potential, albeit less common, sites for chemical modification:

  • Nucleophilic Character of the Nitro Group Oxygens: The oxygen atoms of the nitro group possess lone pairs of electrons and can, in principle, act as nucleophiles or bases. However, their nucleophilicity is significantly diminished by the strong electron-withdrawing nature of the nitro group itself.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as H₂/Pd-C, Sn/HCl, or Fe/HCl.[18] This transformation is often a key step in multi-step synthetic sequences, as the resulting amino group is a powerful activating and ortho, para-directing group, completely altering the reactivity of the aromatic ring.

Summary of Reactive Sites

The following table summarizes the key electrophilic and nucleophilic sites of this compound:

SiteTypeReactivityCommon Reactions
Aromatic Ring (C2) ElectrophilicHighNucleophilic Aromatic Substitution (SNAr)
Aromatic Ring (other C) ElectrophilicVery LowElectrophilic Aromatic Substitution (highly disfavored)
Nitro Group (N=O oxygens) NucleophilicVery LowCoordination to Lewis acids (weak)
Nitro Group (-NO₂) ReducibleHighReduction to an amino group (-NH₂)
Chlorine Atom (-Cl) Leaving GroupHighDisplaced in SNAr reactions

Conclusion: A Versatile Tool for the Synthetic Chemist

This compound is a highly functionalized aromatic compound with a well-defined and predictable reactivity profile. Its electron-deficient nature makes it an excellent substrate for nucleophilic aromatic substitution reactions, providing a reliable method for the introduction of a wide range of nucleophiles onto the aromatic core. Conversely, its resistance to electrophilic attack offers a degree of orthogonality in synthetic design. A thorough understanding of the electronic interplay of its substituents is the key to unlocking the full synthetic potential of this valuable building block, enabling the efficient construction of complex molecules for applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Safe Handling of 2-Chloro-1-nitro-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Executive Summary & Core Hazard Profile

This guide provides comprehensive safety and handling protocols for 2-Chloro-1-nitro-3-(trifluoromethyl)benzene (CAS No. 39974-35-1), a halogenated nitroaromatic compound. While a valuable intermediate in pharmaceutical synthesis, particularly for anti-inflammatory agents, its chemical structure necessitates stringent safety controls to mitigate risks to personnel and the environment.[1][2] This compound is classified as a combustible liquid that is harmful if swallowed and causes significant skin, eye, and respiratory irritation.[3][4] Adherence to the protocols outlined herein is critical for safe laboratory operations.

Identification and Physicochemical Properties

Proper identification and understanding of a chemical's physical properties are the foundation of its safe use.

PropertyValueSource(s)
CAS Number 39974-35-1[1][2][4]
Molecular Formula C₇H₃ClF₃NO₂[1][4][5]
Molecular Weight 225.55 g/mol [1][4][5]
Appearance Yellow Liquid[3][5]
Odor Odorless[3]
Melting Point 25-30 °C[1]
Boiling Point 71 - 72 °C @ 7 mmHg[3]
Density 1.530 - 1.537 g/cm³[1][3]
Flash Point 77 °C / 170.6 °F[3]
Synonyms 2-Chloro-3-nitrobenzotrifluoride, 2-nitro-6-(trifluoromethyl)chlorobenzene[5]
GHS Hazard Classification

The Globally Harmonized System (GHS) provides a universal framework for understanding the hazards associated with this compound.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 4H302: Harmful if swallowed[4]
Skin Corrosion/Irritation 2H315: Causes skin irritation[3][4]
Serious Eye Damage/Irritation 2AH319: Causes serious eye irritation[3][4]
STOT, Single Exposure 3H335: May cause respiratory irritation[4]
Flammable Liquids 4Combustible liquid[3]
Signal Word Warning

Section 2: The Foundational Principles of Safe Handling

Halogenated nitroaromatic compounds like this compound demand a heightened level of caution. The trifluoromethyl group enhances the chemical's stability, while the nitro and chloro groups contribute to its reactivity and toxicity. The primary routes of exposure are inhalation, skin absorption, and ingestion.[6] The causality behind the stringent protocols is clear: preventing aerosol generation, avoiding skin and eye contact, and ensuring containment are paramount to mitigating health risks. All work must be predicated on the principle of "As Low As Reasonably Achievable" (ALARA) exposure.

Engineering controls, such as chemical fume hoods, are not merely recommended; they are essential.[7][8] These systems provide the primary barrier between the researcher and the chemical, preventing the inhalation of vapors and containing any potential spills.

Section 3: Standard Operating Protocol (SOP) for Laboratory Use

This section details a self-validating workflow. Each step is designed to ensure safety before proceeding to the next.

Pre-Experiment Preparations
  • Authorization: Obtain prior approval from the Principal Investigator before using this compound.[9]

  • Information Review: Thoroughly read and understand this safety guide and the manufacturer's Safety Data Sheet (SDS). Locate the SDS and ensure it is accessible.[10][11]

  • Designated Area: Conduct all work in a designated area, such as a chemical fume hood, with clear hazard signage.[9]

  • Assemble Materials: Ensure all necessary equipment, including appropriate PPE, spill cleanup materials, and labeled waste containers, are available and within the designated area before handling the chemical.[9][12]

  • Verify Engineering Controls: Confirm that the chemical fume hood is operational and certified.

Chemical Handling & Experimentation
  • Don PPE: Equip yourself with the full personal protective equipment as specified in Section 4.

  • Aliquoting: Carefully transfer the required amount of the chemical using appropriate tools like glass pipettes or syringes to minimize spillage.

  • Execution: Perform all experimental procedures within the fume hood, keeping the sash at the lowest practical height.[7]

  • Vigilance: Avoid working alone. A second person should be aware of the work being performed.

Post-Experiment Decontamination & Waste Segregation
  • Decontaminate: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) directly into a designated hazardous waste container within the fume hood.[7]

  • Segregate Waste: This is a critical step. All waste containing this compound, including rinsates, must be collected in a clearly labeled "Halogenated Organic Waste" container.[7][8] Do not mix with non-halogenated waste.

  • Surface Cleaning: Thoroughly decontaminate all work surfaces.[9]

  • Doff PPE: Remove PPE in the correct order to prevent cross-contamination, removing gloves last.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing PPE and before leaving the laboratory.[3][9]

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling cluster_cleanup Phase 3: Cleanup & Disposal prep1 Review SDS & SOP prep2 Verify Fume Hood Function prep1->prep2 prep3 Assemble PPE & Spill Kit prep2->prep3 prep4 Prepare Labeled Waste Container prep3->prep4 h1 Don Full PPE prep4->h1 Proceed to Handling h2 Work in Fume Hood h1->h2 h3 Aliquot Chemical h2->h3 h4 Perform Experiment h3->h4 c1 Decontaminate Glassware h4->c1 Proceed to Cleanup c2 Segregate Halogenated Waste c1->c2 c3 Clean Work Surface c2->c3 c4 Doff PPE & Wash Hands c3->c4

Figure 1: A sequential workflow for the safe laboratory handling of this compound.

Section 4: Engineering & Personal Protective Controls

A multi-layered approach to protection is non-negotiable. Engineering controls provide the first and most effective line of defense, supplemented by rigorous adherence to PPE protocols.

  • Primary Engineering Control: All handling of this chemical must occur within a properly functioning chemical fume hood to prevent inhalation of vapors.[7][8][13]

  • Secondary Engineering Control: Ensure the laboratory is well-ventilated and that a safety shower and eyewash station are accessible and tested regularly.[13]

Personal Protective Equipment (PPE) Specification
Protection TypeSpecificationRationale
Eye & Face Chemical safety goggles and a face shield.[4][7][13]Protects against splashes and vapors which cause serious eye irritation.[4]
Hand Chemical-resistant gloves (e.g., Nitrile rubber).[7]Prevents skin contact, which causes irritation and allows for systemic absorption.[4][6]
Body Chemically resistant lab coat or apron and closed-toe shoes.[7][13]Protects skin and personal clothing from contamination.[3]
Respiratory Not required if handled exclusively within a certified fume hood.A fume hood provides adequate respiratory protection from vapors.[7]

Section 5: Emergency Response Protocols

Rapid and correct response during an emergency can significantly reduce injury and environmental impact.

Personnel Exposure Response
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][13]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with soap and plenty of water for at least 15 minutes.[4] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][14] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.

Spill Management Protocol

The appropriate response depends on the scale and location of the spill.

decision decision action_minor 1. Alert others in the area. 2. Don full PPE. 3. Contain with absorbent material. 4. Collect waste into halogenated container. 5. Decontaminate area. action_major 1. Evacuate the immediate area. 2. Alert supervisor & EH&S. 3. Close doors and post warnings. 4. Attend to any exposed personnel. 5. Do NOT attempt cleanup. start Spill Detected decision1 Can you clean it up safely? (Trained, PPE, <1L, Contained) start->decision1 Assess situation decision1->action_minor Yes decision1->action_major No

Figure 2: A decision tree guiding the response protocol for a chemical spill.

Detailed Spill Cleanup Steps (for minor, manageable spills):

  • Evacuate & Secure: Alert personnel in the immediate area and remove all sources of ignition.[3][15]

  • Protect: Wear full personal protective equipment, including respiratory protection if vapors are significant.[13]

  • Contain: Prevent further spread by diking the spill with an inert, absorbent material like vermiculite, clay, or a universal binder.[13][15] Do not let the product enter drains.[4][13]

  • Absorb & Collect: Carefully cover and absorb the spill.[13] Scoop the contaminated material into a suitable, closed, and properly labeled container for disposal as halogenated waste.[4]

  • Decontaminate: Clean the spill area thoroughly.

Fire Response
  • Firefighting Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or a water spray to extinguish.[3][4]

  • Specific Hazards: This is a combustible liquid.[3] Upon heating or burning, it can decompose to produce highly toxic and corrosive fumes, including nitrogen oxides, hydrogen chloride, and phosgene.[6]

  • Protective Actions: Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA).[4]

Section 6: Storage & Incompatibility

Proper storage is crucial for maintaining chemical stability and preventing hazardous reactions.

  • Storage Conditions: Store in a dry, cool, and well-ventilated place.[3][13] Keep the container tightly closed to prevent moisture contamination and vapor release.[3][13]

  • Incompatible Materials: Keep away from strong oxidizing agents.[3] Also, avoid contact with reducing materials, as this can create a fire and explosion hazard.[6]

  • Labeling: Ensure the storage container is clearly and accurately labeled with the full chemical name and primary hazard warnings.

References

Methodological & Application

Application Notes & Protocols: Strategic Use of 2-Chloro-1-nitro-3-(trifluoromethyl)benzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Highly Activated Aryl Halide

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the ability to forge carbon-heteroatom bonds on an aromatic scaffold is a cornerstone of molecular design. Nucleophilic Aromatic Substitution (SNAr) reactions provide a powerful, transition-metal-free pathway to achieve this transformation. The efficacy of an SNAr reaction is fundamentally governed by the electronic nature of the aromatic ring; it requires significant activation by electron-withdrawing groups (EWGs) to render the ring susceptible to nucleophilic attack.[1][2]

2-Chloro-1-nitro-3-(trifluoromethyl)benzene is an exemplary substrate, engineered for high reactivity in SNAr processes. Its architecture features two potent EWGs—a nitro (NO₂) group and a trifluoromethyl (CF₃) group—strategically positioned relative to a displaceable chlorine atom. The nitro group, being ortho to the leaving group, provides powerful resonance stabilization to the key reaction intermediate.[3][4][5] The trifluoromethyl group, while meta, exerts a strong inductive electron-withdrawing effect, further polarizing the C-Cl bond and activating the entire ring system. This dual activation makes this compound a versatile and highly valuable building block for synthesizing complex molecules, including potent enzyme inhibitors and novel therapeutic agents.[6][7]

This guide provides an in-depth exploration of the SNAr mechanism using this substrate, detailed experimental protocols, and expert application notes to empower researchers in leveraging its synthetic potential.

Part 1: The SNAr Mechanism - An Addition-Elimination Pathway

The SNAr reaction of this compound does not proceed via a concerted SN2 or a stepwise SN1 mechanism, which are unfavorable on sp²-hybridized carbons.[1][4] Instead, it follows a well-established two-step addition-elimination mechanism.

  • Nucleophilic Addition (Rate-Determining Step): A nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine (the ipso-carbon). This attack is the slowest step of the reaction because it temporarily disrupts the aromaticity of the benzene ring.[8] The result is a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[4]

  • Elimination of the Leaving Group: The aromaticity is restored in a rapid subsequent step where the chloride ion (Cl⁻) is expelled, yielding the final substituted product.

The stability of the Meisenheimer complex is paramount to the reaction's success. The ortho-nitro group plays a critical role by delocalizing the negative charge through resonance, effectively acting as an "electron sink." This stabilization lowers the activation energy of the first step, accelerating the overall reaction rate.[2][5]

Caption: The Addition-Elimination mechanism of SNAr reactions.

Part 2: Experimental Protocols

A. Safety & Handling Precautions

  • Hazard Profile: this compound is a toxic compound if swallowed or in contact with skin.[9] Nitroaromatic compounds can be irritants and may have other long-term health effects.

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses, and chemically resistant gloves (nitrile is a common choice).

  • Handling: This compound has a low melting point (25-30°C) and may be a solid or liquid at room temperature.[6] Handle with care to avoid contamination.

  • Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

B. General Protocol for SNAr with Amine Nucleophiles

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (e.g., morpholine, aniline) (1.1 - 1.5 eq)

  • Base: Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc)

  • Deionized Water & Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser (under a nitrogen or argon atmosphere), add this compound (1.0 eq).

  • Solvent & Reagent Addition: Dissolve the starting material in the chosen anhydrous solvent (DMF or DMSO, approx. 0.2-0.5 M concentration). Add the base (e.g., K₂CO₃, 2.0 eq), followed by the amine nucleophile (1.1 eq).

  • Reaction: Stir the mixture at room temperature or heat as required (typically between 50-100 °C). The choice of temperature depends on the nucleophilicity of the amine.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with deionized water and then brine to remove residual solvent and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis setup Combine Substrate, Base, and Solvent in Flask add_nuc Add Nucleophile setup->add_nuc heat Heat & Stir add_nuc->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with EtOAc quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify char Characterize Product (NMR, MS, etc.) purify->char

Caption: A generalized workflow for SNAr reactions.

Part 3: Application Notes & Field Insights

Causality Behind Experimental Choices
  • Solvent Selection: Aprotic polar solvents like DMF, DMSO, and NMP are the solvents of choice. Their high polarity effectively solvates the counter-ion of the nucleophile (e.g., K⁺ from K₂CO₃) while poorly solvating the nucleophilic anion itself. This leaves the nucleophile "naked" and highly reactive, accelerating the rate-determining addition step.

  • Base Selection: The base's role is often to deprotonate a pro-nucleophile (like a phenol or thiol) to generate the more potent anionic nucleophile in situ. For amine nucleophiles, a non-nucleophilic base like K₂CO₃ or Et₃N is used to scavenge the HCl that is formally produced, driving the reaction to completion. For alcohol or thiol nucleophiles, a stronger base like sodium hydride (NaH) may be required to ensure complete deprotonation.

  • Leaving Group Reactivity: While fluorine is typically the best leaving group in SNAr reactions due to the high polarization of the C-F bond, chlorine is also highly effective, especially on a strongly activated ring like this one.[10] The high degree of activation from the NO₂ and CF₃ groups makes the C-Cl bond sufficiently electrophilic for facile substitution.

Comparative Reaction Conditions

The following table summarizes typical conditions for SNAr on activated aryl chlorides with various nucleophiles. While these are generalized, they provide a strong starting point for optimization with this compound.

Nucleophile TypeExample NucleophileTypical BaseSolventTemperature (°C)Expected Reactivity
Aliphatic Amines Morpholine, PiperidineK₂CO₃, Et₃NDMF, DMSO25 - 80High
Aromatic Amines AnilineK₂CO₃, NaHDMF, NMP80 - 120Moderate
Alcohols/Phenols Phenol, MethanolNaH, K₂CO₃THF, DMF50 - 100Moderate to Low
Thiols ThiophenolK₂CO₃, Cs₂CO₃DMF, Acetonitrile25 - 60Very High

Note: Reactivity is influenced by the nucleophile's intrinsic basicity and polarizability. Thiols are excellent nucleophiles for SNAr due to their high polarizability.

Troubleshooting & Optimization
  • Low Conversion: If the reaction stalls, consider increasing the temperature in increments of 10-20 °C. Alternatively, switching to a more polar solvent (e.g., from DMF to DMSO) can enhance the rate. Ensure all reagents are anhydrous, as water can protonate the nucleophile, reducing its effectiveness.

  • Side Product Formation: At high temperatures, decomposition of the solvent (especially DMF) can occur, leading to side reactions. If this is observed, attempt the reaction at a lower temperature for a longer duration. With aniline nucleophiles, double addition can sometimes be an issue if the product is also reactive; using a slight excess of the aryl halide can mitigate this.

  • Difficult Purification: If the product and starting material have similar Rf values on TLC, try a different solvent system for column chromatography. A reverse-phase C18 column may also provide better separation for polar compounds.

Conclusion

This compound is a superior substrate for nucleophilic aromatic substitution, offering high reactivity and predictability due to its robust electronic activation. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to employ this versatile building block. A thorough understanding of the SNAr mechanism and the rationale behind the selection of reaction parameters is crucial for troubleshooting and adapting these methods for the synthesis of novel and complex molecular targets in drug discovery and beyond.

References

The Strategic Synthesis of Heterocyclic Scaffolds from 2-Chloro-1-nitro-3-(trifluoromethyl)benzene: A Guide for Medicinal and Process Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern drug discovery and development, the strategic construction of novel heterocyclic entities remains a cornerstone of innovation. The careful selection of starting materials, endowed with specific reactivity and substitution patterns, is paramount to the efficient assembly of diverse molecular architectures. 2-Chloro-1-nitro-3-(trifluoromethyl)benzene stands out as a uniquely valuable starting block. Its trifluoromethyl and nitro groups, both potent electron-withdrawing moieties, render the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr), while the ortho-disposition of the chloro and nitro substituents provides a perfect springboard for a variety of cyclization strategies to forge five- and six-membered heterocyclic rings. This guide provides an in-depth exploration of the synthetic pathways emanating from this versatile precursor, offering detailed protocols and mechanistic insights for the synthesis of a range of medicinally relevant heterocyclic cores.

The Chemical Versatility of this compound

The reactivity of this compound is dominated by two key features:

  • Activated Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups significantly depletes the electron density of the benzene ring, making it highly electrophilic. This activation facilitates the displacement of the chloride leaving group by a wide array of nucleophiles under relatively mild conditions.[1][2]

  • Reductive Cyclization Potential: The nitro group can be readily reduced to an amino group (-NH₂), which can then participate in intramolecular cyclization reactions with a suitably positioned functional group, introduced via the initial SNAr step. This two-step sequence is a powerful strategy for the construction of fused heterocyclic systems.

The strategic combination of these two reaction modalities opens a gateway to a diverse range of heterocyclic scaffolds, as will be detailed in the following sections.

PART 1: Synthesis of Benzimidazole Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of 4-(trifluoromethyl)benzimidazoles from this compound is a two-step process involving an initial SNAr reaction followed by reductive cyclization.

Workflow for Benzimidazole Synthesis

Benzimidazole Synthesis Workflow Start 2-Chloro-1-nitro-3- (trifluoromethyl)benzene Intermediate N-Substituted-2-nitro-6- (trifluoromethyl)aniline Start->Intermediate SNAr with R-NH₂ Diamino 3-(Trifluoromethyl)- benzene-1,2-diamine Derivative Intermediate->Diamino Nitro Group Reduction Benzimidazole 4-(Trifluoromethyl)- benzimidazole Derivative Diamino->Benzimidazole Cyclization with Aldehyde/Carboxylic Acid

Caption: General workflow for the synthesis of 4-(trifluoromethyl)benzimidazoles.

Protocol 1: Synthesis of 1-Alkyl/Aryl-4-(trifluoromethyl)-1H-benzimidazoles

This protocol outlines the synthesis of N-substituted benzimidazoles, a common motif in pharmacologically active molecules.

Step 1: Nucleophilic Aromatic Substitution

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol, isopropanol, or DMF.

  • Addition of Amine: Add the desired primary amine (R-NH₂) (1.1 - 1.5 eq.) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq.).

  • Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from 4 to 24 hours depending on the nucleophilicity of the amine.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude N-substituted-2-nitro-6-(trifluoromethyl)aniline. Purification can be achieved by column chromatography on silica gel.

Step 2: Reductive Cyclization

  • Reduction of the Nitro Group: Dissolve the N-substituted-2-nitro-6-(trifluoromethyl)aniline from the previous step in a suitable solvent like ethanol or acetic acid. Add a reducing agent such as iron powder (Fe) or tin(II) chloride (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid (HCl). Heat the mixture to reflux for 2-6 hours.

  • Cyclization: After the reduction is complete (as monitored by TLC), cool the reaction mixture and filter to remove the metal salts. To the filtrate, add the desired aldehyde (R'-CHO) or carboxylic acid (R'-COOH) (1.1 eq.). If using a carboxylic acid, a coupling agent like polyphosphoric acid (PPA) may be required. Heat the mixture to reflux for an additional 2-8 hours.

  • Work-up and Purification: Cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution). Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the desired 1-alkyl/aryl-2-substituted-4-(trifluoromethyl)-1H-benzimidazole.

R-GroupR'-GroupTypical Yield (%)Reference
BenzylPhenyl75-85[3]
n-ButylMethyl70-80[3]
4-MethoxyphenylH80-90[3]

PART 2: Synthesis of Quinoxaline Derivatives

Quinoxalines are another important class of N-heterocycles found in numerous biologically active compounds, including anticancer and antimicrobial agents. The synthesis of 8-(trifluoromethyl)quinoxalines from the title compound follows a similar strategy of SNAr followed by reductive cyclization with a 1,2-dicarbonyl compound.

Workflow for Quinoxaline Synthesis

Quinoxaline Synthesis Workflow Start 2-Chloro-1-nitro-3- (trifluoromethyl)benzene Intermediate 2-Nitro-6-(trifluoromethyl)aniline Start->Intermediate SNAr with NH₃ source Diamino 3-(Trifluoromethyl)benzene- 1,2-diamine Intermediate->Diamino Nitro Group Reduction Quinoxaline 8-(Trifluoromethyl)quinoxaline Derivative Diamino->Quinoxaline Condensation with 1,2-dicarbonyl

Caption: General workflow for the synthesis of 8-(trifluoromethyl)quinoxalines.

Protocol 2: Synthesis of 2,3-Disubstituted-8-(trifluoromethyl)quinoxalines

Step 1: Amination via Nucleophilic Aromatic Substitution

  • Reaction Setup: In a sealed tube or a high-pressure reactor, place this compound (1.0 eq.), a source of ammonia such as aqueous ammonia or ammonium hydroxide, and a solvent like ethanol.

  • Reaction: Heat the mixture to 100-150 °C for 12-24 hours. The pressure will increase due to the heating of the sealed system.

  • Work-up: After cooling, carefully open the reactor. Remove the solvent under reduced pressure. Extract the residue with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give crude 2-nitro-6-(trifluoromethyl)aniline. This intermediate can often be used in the next step without further purification.

Step 2: Reductive Cyclization

  • Reduction: Dissolve the crude 2-nitro-6-(trifluoromethyl)aniline in ethanol. Add a catalyst such as 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature. Stir vigorously until the reaction is complete (monitored by TLC, typically 2-8 hours).

  • Filtration and Cyclization: Filter the reaction mixture through a pad of Celite to remove the catalyst. To the filtrate containing the in-situ generated 3-(trifluoromethyl)benzene-1,2-diamine, add the desired 1,2-dicarbonyl compound (e.g., benzil, glyoxal) (1.0 eq.) and a catalytic amount of acetic acid.

  • Reaction and Isolation: Stir the mixture at room temperature or gently heat to 50-60 °C for 1-4 hours. The product often precipitates from the reaction mixture upon cooling. The solid can be collected by filtration, washed with cold ethanol, and dried to afford the 2,3-disubstituted-8-(trifluoromethyl)quinoxaline.

1,2-DicarbonylTypical Yield (%)Reference
Benzil85-95[4]
Glyoxal (40% in H₂O)70-80[4]
2,3-Butanedione80-90[4]

PART 3: Synthesis of Benzoxazole and Benzothiazole Derivatives

Benzoxazoles and benzothiazoles are privileged structures in medicinal chemistry, with applications as anticancer, antimicrobial, and anti-inflammatory agents. Their synthesis from this compound involves an initial SNAr with a suitable oxygen or sulfur nucleophile, followed by reductive cyclization.

Workflow for Benzoxazole/Benzothiazole Synthesis

Benzoxazole_Benzothiazole_Synthesis cluster_0 Benzoxazole Synthesis cluster_1 Benzothiazole Synthesis Start_O 2-Chloro-1-nitro-3- (trifluoromethyl)benzene Intermediate_O 2-Hydroxy-3-nitro-1- (trifluoromethyl)benzene Start_O->Intermediate_O SNAr with OH⁻ source AminoPhenol 2-Amino-3-(trifluoromethyl)phenol Intermediate_O->AminoPhenol Nitro Group Reduction Benzoxazole 4-(Trifluoromethyl)benzoxazole Derivative AminoPhenol->Benzoxazole Cyclization with Aldehyde/Acid Start_S 2-Chloro-1-nitro-3- (trifluoromethyl)benzene Intermediate_S 2-Mercapto-3-nitro-1- (trifluoromethyl)benzene Start_S->Intermediate_S SNAr with SH⁻ source AminoThiophenol 2-Amino-3-(trifluoromethyl)thiophenol Intermediate_S->AminoThiophenol Nitro Group Reduction Benzothiazole 4-(Trifluoromethyl)benzothiazole Derivative AminoThiophenol->Benzothiazole Cyclization with Aldehyde/Acid

Caption: Parallel workflows for the synthesis of 4-(trifluoromethyl)benzoxazoles and 4-(trifluoromethyl)benzothiazoles.

Protocol 3: Synthesis of 2-Substituted-4-(trifluoromethyl)benzoxazoles

Step 1: Hydroxylation via SNAr

  • Reaction: In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of water and a co-solvent like dioxane. Add a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.0-3.0 eq.).

  • Heating: Heat the mixture to reflux (around 100 °C) for 4-8 hours until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture and acidify with concentrated HCl to pH ~2. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give 2-hydroxy-3-nitro-1-(trifluoromethyl)benzene, which can be used in the next step.

Step 2: Reductive Cyclization

  • Reduction: Dissolve the 2-hydroxy-3-nitro-1-(trifluoromethyl)benzene in ethanol and add a reducing agent like SnCl₂·2H₂O and concentrated HCl. Heat to reflux for 2-4 hours.

  • Cyclization: After reduction, cool the mixture and add the desired aldehyde or carboxylic acid. If using an acid, a dehydrating agent like PPA can be beneficial. Heat the mixture to reflux for 4-12 hours.

  • Isolation: Cool the reaction, neutralize, and extract with an organic solvent. Purify the crude product by column chromatography to obtain the 2-substituted-4-(trifluoromethyl)benzoxazole.

Protocol 4: Synthesis of 2-Substituted-4-(trifluoromethyl)benzothiazoles

Step 1: Thiolation via SNAr

  • Reaction: In a flask, dissolve this compound (1.0 eq.) in a polar aprotic solvent like DMF. Add a sulfur nucleophile such as sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH) (1.5 eq.).

  • Heating: Heat the reaction mixture to 80-100 °C for 2-6 hours.

  • Work-up: Cool the reaction, pour into water, and acidify with HCl. Extract the product, 2-mercapto-3-nitro-1-(trifluoromethyl)benzene, with ethyl acetate.

Step 2: Reductive Cyclization

  • Reduction: Reduce the nitro group of the intermediate from the previous step using standard conditions (e.g., Fe/HCl in ethanol).

  • Cyclization: After reduction, the resulting 2-amino-3-(trifluoromethyl)thiophenol is cyclized with an appropriate aldehyde or carboxylic acid derivative, similar to the benzoxazole synthesis.

  • Purification: The final product is isolated and purified using standard techniques like column chromatography.

HeterocycleR-GroupTypical Yield (%)Reference
BenzoxazolePhenyl65-75[5][6]
BenzothiazolePhenyl70-80[7][8]

PART 4: Synthesis of Phenothiazine Derivatives

Phenothiazines are a class of tricyclic heterocyclic compounds with significant antipsychotic and antihistaminic activities. The synthesis of trifluoromethyl-substituted phenothiazines can be achieved through a Smiles rearrangement, which is a specialized intramolecular nucleophilic aromatic substitution.

Protocol 5: Synthesis of Trifluoromethyl-Substituted Phenothiazines
  • Thioether Formation: React this compound (1.0 eq.) with an appropriately substituted 2-aminothiophenol (1.0 eq.) in the presence of a base like potassium carbonate in a solvent such as DMF at elevated temperatures (100-140 °C). This forms a diaryl sulfide intermediate.

  • Smiles Rearrangement and Cyclization: The diaryl sulfide, upon heating in the presence of a base, undergoes a Smiles rearrangement followed by cyclization to form the phenothiazine ring system. In some cases, this occurs in situ during the initial condensation.

  • Isolation and Purification: After the reaction is complete, the mixture is cooled and poured into water. The precipitated solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

| 2-Aminothiophenol Substituent | Typical Yield (%) | Reference | | :--- | :--- | :--- | :--- | | Unsubstituted | 60-70 |[9][10] | | 4-Methyl | 65-75 |[9][10] |

PART 5: Synthesis of Benzodiazepine Derivatives

Benzodiazepines are a well-known class of psychoactive drugs. The synthesis of trifluoromethyl-substituted benzodiazepines can be approached by first constructing a suitable aminobenzophenone precursor from this compound.

Protocol 6: Synthesis of Trifluoromethyl-Substituted 1,4-Benzodiazepines
  • Friedel-Crafts Acylation: Convert this compound to the corresponding benzoyl chloride. This can be achieved through a multi-step sequence involving, for example, reduction of the nitro group, diazotization, and cyanation to a benzonitrile, followed by hydrolysis to the benzoic acid and subsequent conversion to the acid chloride. Then, perform a Friedel-Crafts acylation with benzene in the presence of a Lewis acid like aluminum chloride (AlCl₃) to obtain a 2-amino-6-(trifluoromethyl)benzophenone derivative (after deprotection/reduction of the nitro group).

  • Glycine Ester Condensation: React the aminobenzophenone with a glycine ester hydrochloride in a solvent like pyridine.

  • Cyclization: The resulting intermediate is then cyclized to the 1,4-benzodiazepine ring system by heating in a high-boiling solvent like piperidine or by using a base like sodium methoxide in methanol.

  • Purification: The final benzodiazepine derivative is purified by crystallization or column chromatography.

| Benzophenone Substituent | Typical Yield (%) | Reference | | :--- | :--- | :--- | :--- | | Phenyl | 50-60 (over several steps) |[11][12] |

Conclusion

This compound is a highly versatile and valuable starting material for the synthesis of a wide array of medicinally important heterocyclic compounds. By leveraging the dual reactivity of nucleophilic aromatic substitution and nitro group reduction, medicinal and process chemists can efficiently access diverse molecular scaffolds including benzimidazoles, quinoxalines, benzoxazoles, benzothiazoles, phenothiazines, and benzodiazepines. The protocols outlined in this guide provide a solid foundation for the exploration of novel chemical space and the development of new therapeutic agents.

References

The Strategic deployment of 2-Chloro-1-nitro-3-(trifluoromethyl)benzene in the Genesis of Advanced Medicinal Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Building Block of Strategic Importance

In the landscape of contemporary drug discovery, the judicious selection of starting materials is a critical determinant of success. The chemical scaffold of a potential therapeutic agent dictates its three-dimensional presentation to biological targets and profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile. 2-Chloro-1-nitro-3-(trifluoromethyl)benzene has emerged as a highly valuable and versatile building block in medicinal chemistry. Its strategic arrangement of functional groups—a labile chlorine atom, a strongly electron-withdrawing nitro group, and a lipophilic trifluoromethyl group—offers a powerful toolkit for the synthesis of complex and biologically active molecules.

The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group and is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity by engaging in favorable electrostatic and hydrophobic interactions with protein targets.[1][2][3] The nitro (-NO2) group, in concert with the trifluoromethyl group, significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), facilitating the introduction of a wide array of functional groups at the position of the chlorine atom.[4][5] Furthermore, the nitro group itself can serve as a synthetic handle, for instance, through its reduction to an amine, which opens up a plethora of subsequent chemical transformations for library development.[3]

This guide provides an in-depth exploration of the application of this compound in the synthesis of medicinally relevant scaffolds. We will delve into the mechanistic underpinnings of its reactivity and present detailed, field-proven protocols for its use in the construction of key molecular frameworks.

Core Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The primary mode of reactivity for this compound in the synthesis of medicinal scaffolds is the nucleophilic aromatic substitution (SNAr) reaction. The combined electron-withdrawing effects of the ortho-nitro group and the meta-trifluoromethyl group render the carbon atom attached to the chlorine atom highly electrophilic and susceptible to attack by nucleophiles.[6][7]

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex as a key intermediate.[7] The stability of this intermediate is crucial for the facility of the reaction, and it is significantly enhanced by the ability of the ortho-nitro group to delocalize the negative charge.

Caption: Generalized mechanism of the SNAr reaction.

Application in the Synthesis of N-Aryl-2-nitro-6-(trifluoromethyl)anilines: Precursors to Diverse Heterocycles

A primary application of this compound is in the synthesis of N-aryl-2-nitro-6-(trifluoromethyl)anilines. These structures are pivotal intermediates for the construction of a variety of heterocyclic scaffolds, such as benzimidazoles, which are prevalent in many approved drugs and clinical candidates.[8][9] The subsequent reduction of the nitro group to an amine provides a vicinal diamine system, which can be readily cyclized with a variety of reagents to generate extensive chemical libraries for biological screening.

Experimental Workflow: A Self-Validating System

The following diagram outlines a typical experimental workflow for the synthesis and subsequent modification of N-aryl-2-nitro-6-(trifluoromethyl)anilines. Each step is designed to be monitored and validated, ensuring the integrity of the final product.

workflow cluster_snar Part 1: S_NAr Reaction cluster_reduction Part 2: Nitro Group Reduction cluster_cyclization Part 3: Heterocycle Formation start This compound + Amine Nucleophile reaction Reaction in Polar Aprotic Solvent (e.g., DMF, DMSO) with Base (e.g., K2CO3) Heat (e.g., 80-120 °C) start->reaction monitoring_snar Reaction Monitoring (TLC, LC-MS) reaction->monitoring_snar workup_snar Aqueous Work-up & Extraction monitoring_snar->workup_snar purification_snar Purification (Column Chromatography) workup_snar->purification_snar product_snar N-Aryl-2-nitro-6-(trifluoromethyl)aniline purification_snar->product_snar reduction Reduction of Nitro Group (e.g., H2/Pd-C, SnCl2, Fe/HCl) product_snar->reduction monitoring_red Reaction Monitoring (TLC, LC-MS) reduction->monitoring_red workup_red Work-up & Purification monitoring_red->workup_red product_red N-Aryl-6-(trifluoromethyl)benzene-1,2-diamine workup_red->product_red cyclization Cyclization with (e.g., Aldehydes, Carboxylic Acids) product_red->cyclization product_het Benzimidazole Scaffold cyclization->product_het

Caption: Experimental workflow for scaffold synthesis.

Detailed Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-2-nitro-6-(trifluoromethyl)aniline

This protocol is adapted from established procedures for the SNAr reaction of activated aryl chlorides with anilines and serves as a representative example.[10]

Materials and Reagents:

ReagentMolar Mass ( g/mol )PuritySupplier
This compound225.55≥98%Commercial Suppliers
p-Anisidine (4-methoxyaniline)123.15≥99%Commercial Suppliers
Potassium Carbonate (K₂CO₃)138.21≥99%Commercial Suppliers
N,N-Dimethylformamide (DMF), anhydrous73.09≥99.8%Commercial Suppliers
Ethyl Acetate (EtOAc)88.11HPLCCommercial Suppliers
Hexanes-HPLCCommercial Suppliers
Deionized Water18.02--
Brine (saturated aq. NaCl)---
Anhydrous Magnesium Sulfate (MgSO₄)120.37-Commercial Suppliers

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.26 g, 10.0 mmol, 1.0 eq.), p-anisidine (1.48 g, 12.0 mmol, 1.2 eq.), and potassium carbonate (2.76 g, 20.0 mmol, 2.0 eq.).

    • Causality: Anhydrous conditions are crucial to prevent side reactions with water. Potassium carbonate acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. An excess of the amine nucleophile is often used to ensure complete consumption of the starting material.

  • Solvent Addition and Reaction: Under an inert atmosphere (e.g., nitrogen or argon), add 40 mL of anhydrous DMF via a syringe. Heat the reaction mixture to 100 °C with vigorous stirring.

    • Causality: DMF is a polar aprotic solvent that effectively solvates the ions involved in the reaction and facilitates the SNAr mechanism. Heating is necessary to provide the activation energy for the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v) as the eluent. The reaction is typically complete within 12-24 hours.

    • Self-Validation: The disappearance of the starting material spot and the appearance of a new, more polar product spot on the TLC plate confirms the progress of the reaction.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of deionized water with stirring. An orange-yellow precipitate will form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

    • Causality: The extraction isolates the desired product from the aqueous phase containing DMF and inorganic salts. The brine wash helps to remove any remaining water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 95:5 and gradually increasing the polarity to 80:20).

    • Self-Validation: The purity of the collected fractions should be assessed by TLC.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield N-(4-methoxyphenyl)-2-nitro-6-(trifluoromethyl)aniline as a yellow-orange solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expected Yield: 75-85%

Subsequent Transformations: Building Molecular Complexity

The synthesized N-aryl-2-nitro-6-(trifluoromethyl)aniline is a versatile intermediate. The nitro group can be selectively reduced to an amine using standard conditions, such as catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl or Fe/NH₄Cl). The resulting N-aryl-6-(trifluoromethyl)benzene-1,2-diamine can then be cyclized with a variety of one-carbon synthons to generate a library of benzimidazole derivatives.

One-Carbon SynthonResulting Heterocycle Scaffold
Aromatic Aldehydes2-Aryl-4-(trifluoromethyl)-1-(aryl)benzimidazoles
Carboxylic Acids2-Alkyl/Aryl-4-(trifluoromethyl)-1-(aryl)benzimidazoles
Orthoesters2-Unsubstituted-4-(trifluoromethyl)-1-(aryl)benzimidazoles
Cyanogen Bromide2-Amino-4-(trifluoromethyl)-1-(aryl)benzimidazoles
Phosgene Equivalents4-(Trifluoromethyl)-1-(aryl)benzimidazol-2-ones

Conclusion

This compound is a strategically designed building block that provides a reliable and efficient entry point to a diverse range of medicinally relevant scaffolds. Its predictable reactivity via the SNAr pathway, coupled with the synthetic versatility of the resulting products, makes it an invaluable tool for researchers, scientists, and drug development professionals. The protocols outlined in this guide provide a robust framework for the successful application of this key intermediate in the synthesis of novel therapeutic agents.

References

Application Notes and Protocols for the Synthesis of a Potent FABP4 Inhibitor Utilizing 2-Chloro-1-nitro-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fatty Acid-Binding Protein 4 (FABP4), also known as adipocyte FABP (A-FABP) or aP2, has emerged as a critical therapeutic target for metabolic diseases and cardiovascular conditions.[1][2][3][4] Expressed predominantly in adipocytes and macrophages, FABP4 functions as a lipid chaperone, modulating lipid homeostasis, insulin resistance, and inflammatory pathways.[1][2][5] Pharmacological inhibition of FABP4 has shown considerable promise in preclinical models of diabetes and atherosclerosis.[4][5] This guide provides a comprehensive, in-depth protocol for the rational design and synthesis of a novel, potent FABP4 inhibitor, designated as FABPi-3CF3 , starting from the versatile chemical building block, 2-Chloro-1-nitro-3-(trifluoromethyl)benzene. We will detail the multi-step synthesis, characterization, and subsequent in vitro validation of this compound, offering field-proven insights into the causality behind experimental choices.

Introduction: The Rationale for Targeting FABP4

FABP4 plays a pivotal role in the pathophysiology of metabolic syndrome. It is involved in the trafficking of fatty acids within cells, influencing processes like lipolysis and cytokine expression.[2] Elevated circulating levels of FABP4 are strongly associated with obesity, insulin resistance, and atherosclerosis.[1][3] Genetic studies and preclinical models using small molecule inhibitors have demonstrated that targeting FABP4 can ameliorate these conditions.[5] For instance, the well-characterized FABP4 inhibitor, BMS309403, has shown efficacy in mouse models of type 2 diabetes and atherosclerosis.[6]

The structure of potent FABP4 inhibitors often features a biaryl core, which effectively occupies the hydrophobic ligand-binding pocket of the protein. The trifluoromethyl (-CF3) group is a valuable substituent in medicinal chemistry, known to enhance metabolic stability and binding affinity.[7] Our synthetic strategy leverages this compound to construct a biaryl scaffold decorated with this key functional group, aiming for high potency and selectivity.

Part 1: Chemical Synthesis of FABPi-3CF3

The synthesis of our target inhibitor, FABPi-3CF3 , is a multi-step process designed for efficiency and scalability. The overall workflow is depicted below.

Synthesis_Workflow A Starting Material: This compound B Intermediate 1: 2-(4-methoxyphenyl)-1-nitro-3-(trifluoromethyl)benzene A->B Step 1: Suzuki-Miyaura Coupling C Intermediate 2: 2-(4-methoxyphenyl)-3-(trifluoromethyl)aniline B->C Step 2: Nitro Group Reduction D Final Product (FABPi-3CF3): N-(2'-(4-methoxyphenyl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetamide C->D Step 3: Amide Bond Formation

Caption: Synthetic workflow for FABPi-3CF3.

Step 1: Suzuki-Miyaura Cross-Coupling

The initial step involves the creation of the biaryl core via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and reliability in forming C-C bonds.[8][9][10][11]

Protocol 1.1: Synthesis of 2-(4-methoxyphenyl)-1-nitro-3-(trifluoromethyl)benzene (Intermediate 1)

  • Reaction Setup: In a dry Schlenk flask under an inert argon atmosphere, combine this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and Sodium Carbonate (Na₂CO₃) (2.5 eq).

  • Solvent Addition: Add a 3:1 mixture of Toluene and Water. The biphasic system is crucial for the reaction mechanism.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq). This catalyst is highly effective for coupling aryl chlorides.

  • Reaction Conditions: Heat the mixture to 90°C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (Hexane/Ethyl Acetate gradient) to yield Intermediate 1 as a yellow solid.

Step 2: Reduction of the Nitro Group

The nitro group of Intermediate 1 is reduced to a primary amine, a critical functional group for the subsequent amide coupling. The choice of reducing agent is important to avoid unwanted side reactions with the trifluoromethyl group.[12][13]

Protocol 1.2: Synthesis of 2-(4-methoxyphenyl)-3-(trifluoromethyl)aniline (Intermediate 2)

  • Reaction Setup: Dissolve Intermediate 1 (1.0 eq) in ethanol in a round-bottom flask.

  • Reagent Addition: Add Iron powder (Fe) (5.0 eq) and a catalytic amount of Ammonium Chloride (NH₄Cl) in water. The iron/acid system is a classic and effective method for nitro group reduction.[13]

  • Reaction Conditions: Heat the mixture to reflux (approximately 78°C) for 4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture and filter through a pad of Celite to remove the iron salts, washing with ethanol. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer, concentrate, and purify by column chromatography to afford Intermediate 2 as a pale oil.

Step 3: Amide Bond Formation

The final step is the formation of an amide bond to yield the target inhibitor, FABPi-3CF3 . This is achieved by coupling Intermediate 2 with a suitable carboxylic acid. We will use acetyl chloride for simplicity, but this step allows for extensive Structure-Activity Relationship (SAR) exploration by varying the acid chloride.[14]

Protocol 1.3: Synthesis of N-(2'-(4-methoxyphenyl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetamide (FABPi-3CF3)

  • Reaction Setup: Dissolve Intermediate 2 (1.0 eq) in anhydrous Dichloromethane (DCM) in a flask equipped with a magnetic stirrer and cooled in an ice bath (0°C).

  • Base and Reagent Addition: Add Triethylamine (Et₃N) (1.5 eq) followed by the dropwise addition of Acetyl Chloride (1.1 eq). The base is necessary to neutralize the HCl byproduct.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 3 hours. Monitor completion by TLC.

  • Work-up and Purification: Quench the reaction by adding water. Separate the organic layer, and wash with 1M HCl, saturated sodium bicarbonate, and brine. Dry over sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization from ethanol/water or by column chromatography to yield the final product, FABPi-3CF3 .

Compound Structure Molecular Weight ( g/mol ) Expected Yield
Intermediate 1 C₁₄H₁₀F₃NO₃313.2380-90%
Intermediate 2 C₁₄H₁₂F₃NO267.2585-95%
FABPi-3CF3 C₁₆H₁₄F₃NO₂309.2875-85%

Part 2: Characterization and Validation

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compounds.

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of each intermediate and the final product. ¹⁹F NMR is also crucial for confirming the integrity of the trifluoromethyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Purity of the final compound should be assessed by HPLC, aiming for >95% purity for biological assays.

Part 3: In Vitro Biological Evaluation

The efficacy of FABPi-3CF3 as an FABP4 inhibitor must be determined through a series of in vitro assays.

Assay_Workflow A Synthesized FABPi-3CF3 B Biochemical Assay: FABP4 Ligand Binding A->B Primary Screen C Cell-Based Assay 1: Lipolysis Inhibition in Adipocytes A->C Functional Assay D Cell-Based Assay 2: Anti-inflammatory Activity in Macrophages A->D Functional Assay E Data Analysis: IC50 Determination & Efficacy Assessment B->E C->E D->E

Caption: In vitro validation workflow for FABPi-3CF3.

Protocol 3.1: FABP4 Ligand Binding Assay

This biochemical assay directly measures the ability of the synthesized compound to bind to the FABP4 protein and displace a fluorescent probe. Commercial kits are available for this purpose.[15][16]

  • Assay Principle: The assay utilizes a fluorescent probe that binds to FABP4, resulting in a high fluorescence signal. A competing ligand, such as our test compound, will displace the probe, leading to a decrease in fluorescence.

  • Materials: Recombinant human FABP4 protein, fluorescent detection reagent, assay buffer, and a known inhibitor (e.g., BMS309403) as a positive control.[17][18]

  • Procedure:

    • Prepare a serial dilution of FABPi-3CF3 in assay buffer.

    • In a 96-well plate, add the FABP4 protein, the fluorescent probe, and the diluted test compound or control.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Measure the fluorescence using a plate reader (e.g., excitation at 370 nm, emission at 475 nm).[15]

  • Data Analysis: Plot the fluorescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3.2: Cell-Based Lipolysis Assay

This assay assesses the functional effect of the inhibitor on adipocytes, a primary cell type expressing FABP4. Inhibition of FABP4 is expected to reduce lipolysis.[17]

  • Cell Culture: Differentiate 3T3-L1 pre-adipocytes into mature adipocytes.

  • Assay Procedure:

    • Treat the mature adipocytes with various concentrations of FABPi-3CF3 for 2 hours.

    • Stimulate lipolysis with isoproterenol for 1 hour.

    • Collect the culture medium and measure the glycerol content using a commercially available kit. Glycerol release is a direct measure of lipolysis.

  • Data Analysis: Compare the glycerol release in treated cells to untreated and vehicle-treated controls to determine the inhibitory effect of FABPi-3CF3 on lipolysis.

Assay Purpose Key Metric Expected Outcome for a Potent Inhibitor
Ligand Binding Measures direct binding to FABP4IC₅₀Low nanomolar to low micromolar range
Lipolysis Assay Measures functional effect in adipocytes% Inhibition of Glycerol ReleaseSignificant, dose-dependent inhibition

Conclusion and Future Directions

This application note provides a detailed, scientifically-grounded framework for the synthesis and initial evaluation of a novel FABP4 inhibitor, FABPi-3CF3 , using this compound as a strategic starting material. The outlined protocols are based on established and reliable chemical transformations and bioassays. Successful execution of these protocols will yield a well-characterized compound with demonstrated in vitro activity, providing a strong foundation for further preclinical development. Future work should focus on optimizing the SAR by modifying the amide portion of the molecule, assessing selectivity against other FABP isoforms (especially FABP3 and FABP5), and evaluating the in vivo efficacy in animal models of metabolic disease.[17][19]

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution of 2-Chloro-1-nitro-3-(trifluoromethyl)benzene with Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Trifluoromethylated Anilines

The introduction of fluorine and trifluoromethyl (-CF3) groups into organic molecules is a cornerstone of modern drug design.[1][2] These modifications can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Specifically, N-aryl-2-nitro-6-(trifluoromethyl)aniline derivatives, synthesized from the reaction of 2-chloro-1-nitro-3-(trifluoromethyl)benzene with various amines, are valuable intermediates in the creation of novel therapeutics, particularly in the fields of anti-inflammatory agents and kinase inhibitors.[3] This document provides a detailed guide to understanding and performing this crucial nucleophilic aromatic substitution (SNA r) reaction.

Reaction Overview and Mechanism

The reaction of this compound with an amine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[4][5][6] This reaction is distinct from SN1 and SN2 reactions and is characteristic of aromatic rings bearing strong electron-withdrawing groups.[5][6]

Key Mechanistic Features:

  • Activation: The aromatic ring of this compound is rendered highly electron-deficient by the presence of two powerful electron-withdrawing groups: the nitro (-NO2) group and the trifluoromethyl (-CF3) group.[4][6][7] This electron deficiency, or electrophilicity, makes the ring susceptible to attack by nucleophiles.[4][7]

  • Nucleophilic Attack: An amine, acting as the nucleophile, attacks the carbon atom bearing the chlorine leaving group.[4][5] This is the rate-determining step of the reaction.[8]

  • Formation of the Meisenheimer Complex: The addition of the amine nucleophile forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5][6] The negative charge is delocalized across the aromatic ring and is particularly stabilized by the ortho-nitro and para-trifluoromethyl groups.[4][6]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, a good leaving group, to yield the final N-substituted aniline product.[4][5]

The positions of the electron-withdrawing groups are critical. Ortho and para orientations relative to the leaving group allow for direct resonance stabilization of the Meisenheimer complex, significantly accelerating the reaction.[4][6][7] In this compound, the nitro group is ortho and the trifluoromethyl group is meta to the chlorine. While the ortho-nitro group provides strong stabilization, the meta-trifluoromethyl group contributes primarily through its inductive electron-withdrawing effect.

Experimental Protocol: Synthesis of N-Aryl-2-nitro-6-(trifluoromethyl)aniline

This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine. Reaction conditions may require optimization depending on the specific amine used.

Materials:

  • This compound (CAS: 39974-35-1)[3]

  • Amine (e.g., aniline, morpholine, piperidine)

  • Solvent (e.g., Methanol, Ethanol, Dimethylformamide (DMF), Acetonitrile)

  • Base (optional, e.g., Potassium carbonate, Triethylamine)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen solvent.

  • Reagent Addition: Add the amine (1.1-1.5 equivalents) to the solution. If the amine salt is used or if the amine is not sufficiently basic, an external base (1.5-2.0 equivalents) can be added to neutralize the HCl generated during the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reaction times can vary from a few hours to overnight depending on the nucleophilicity of the amine and the reaction temperature. For instance, a study on the reaction of 4-chloro-3,5-dinitrobenzotrifluoride with aniline derivatives showed that reactions were complete within 30-45 minutes at room temperature in methanol.[9]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a precipitate has formed, it can be collected by filtration, washed with cold solvent, and dried.

    • If the product is soluble, the solvent can be removed under reduced pressure. The residue can then be partitioned between an organic solvent (e.g., ethyl acetate) and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexanes) or by column chromatography on silica gel.

Reaction Workflow Diagram

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Dissolve 2-Chloro-1-nitro-3- (trifluoromethyl)benzene in Solvent Amine Add Amine (and optional Base) Reagents->Amine 1.1-1.5 eq. Stir Stir at Room Temp or Heat to Reflux Amine->Stir Monitor Monitor by TLC/HPLC Stir->Monitor Cool Cool to Room Temperature Monitor->Cool Isolate Isolate Product: Filtration or Extraction Cool->Isolate Purify Purify by Recrystallization or Chromatography Isolate->Purify FinalProduct FinalProduct Purify->FinalProduct N-Aryl-2-nitro-6- (trifluoromethyl)aniline

Caption: Workflow for the synthesis of N-Aryl-2-nitro-6-(trifluoromethyl)aniline.

Data Presentation: Influence of Amine Nucleophilicity

The rate of an SNAr reaction is highly dependent on the nucleophilicity of the attacking amine. Electron-donating groups on the amine generally increase its nucleophilicity and accelerate the reaction, while electron-withdrawing groups have the opposite effect. The following table illustrates the expected trend in reactivity.

Amine NucleophileSubstituent EffectExpected Relative Reaction Rate
PiperidineSecondary AliphaticVery Fast
MorpholineSecondary Aliphatic (with ether)Fast
AnilinePrimary AromaticModerate
4-MethoxyanilineElectron-Donating GroupFaster than Aniline
4-NitroanilineElectron-Withdrawing GroupSlower than Aniline

This table provides a qualitative representation of expected reactivity trends based on general principles of nucleophilicity.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Incomplete Reaction - Insufficient reaction time or temperature.- Poor nucleophilicity of the amine.- Deactivation of the amine by protonation.- Increase reaction temperature and/or time.- Consider using a more polar aprotic solvent like DMF or DMSO.- Add a non-nucleophilic base (e.g., K2CO3, Et3N) to scavenge HCl.
Formation of Side Products - Reaction with difunctional amines.- Over-reaction or decomposition at high temperatures.- Use a protecting group strategy for difunctional amines.- Optimize the reaction temperature and monitor closely.
Difficult Purification - Similar polarity of starting material and product.- Presence of colored impurities.- Optimize the mobile phase for column chromatography.- Consider a chemical wash (e.g., dilute acid or base) during workup.- Recrystallization from a different solvent system.

Conclusion

The nucleophilic aromatic substitution of this compound with amines is a robust and versatile method for the synthesis of valuable N-aryl-2-nitro-6-(trifluoromethyl)aniline derivatives. A thorough understanding of the SNAr mechanism, careful selection of reaction conditions, and systematic optimization are key to achieving high yields and purity. These products serve as critical building blocks in the development of new pharmaceuticals, highlighting the importance of this reaction in medicinal chemistry and drug discovery.

References

Synthesis of Novel Derivatives from 2-Chloro-1-nitro-3-(trifluoromethyl)benzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-1-nitro-3-(trifluoromethyl)benzene is a highly versatile and reactive scaffold for the synthesis of a diverse array of novel chemical entities. Its unique electronic properties, arising from the presence of three distinct functional groups on the benzene ring, make it a valuable starting material for drug discovery and development professionals. The strongly electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups significantly activate the aromatic ring towards nucleophilic aromatic substitution (SNAr) at the chloro (-Cl) position.[1][2][3][4] Furthermore, the nitro group can be readily reduced to an amine, opening up a vast landscape of subsequent chemical transformations. This guide provides detailed application notes and protocols for the synthesis of various derivatives from this key intermediate, focusing on nucleophilic aromatic substitution, catalytic cross-coupling reactions, and nitro group reduction.

Chemical Properties and Reactivity Profile

This compound is a crystalline solid or liquid at room temperature with a molecular weight of 225.55 g/mol .[5][6] The synergistic electron-withdrawing effects of the ortho-nitro and meta-trifluoromethyl groups render the carbon atom attached to the chlorine atom highly electrophilic. This pronounced electrophilicity is the cornerstone of its utility in SNAr reactions, allowing for the facile displacement of the chloride ion by a wide range of nucleophiles under relatively mild conditions.

Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

The high degree of activation of the aryl chloride bond in this compound makes SNAr a primary and efficient strategy for derivatization. This section outlines protocols for the synthesis of diaryl ethers and N-aryl anilines, which are prevalent motifs in medicinal chemistry.

Synthesis of Diaryl Ether Derivatives

The synthesis of diaryl ethers can be readily achieved by the reaction of this compound with various phenolic nucleophiles. The reaction proceeds via a Meisenheimer complex intermediate, which is stabilized by the electron-withdrawing groups.[2][3]

Conceptual Workflow for Diaryl Ether Synthesis

start This compound + Phenol Derivative reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction Heat reagents Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., DMF, DMSO) reagents->reaction product Diaryl Ether Derivative reaction->product

Caption: General workflow for the synthesis of diaryl ethers via SNAr.

Detailed Protocol: Synthesis of 1-Nitro-2-phenoxy-3-(trifluoromethyl)benzene

This protocol describes the synthesis of a representative diaryl ether derivative.

Materials:

  • This compound

  • Phenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), phenol (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to achieve a starting material concentration of approximately 0.5 M.

  • Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.

  • Heat the reaction mixture to 80-100 °C and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired diaryl ether.

Data Summary (Representative)

NucleophileProductReaction Time (h)Yield (%)
Phenol1-Nitro-2-phenoxy-3-(trifluoromethyl)benzene685-95
4-Methoxyphenol2-(4-Methoxyphenoxy)-1-nitro-3-(trifluoromethyl)benzene590-98
4-Chlorophenol2-(4-Chlorophenoxy)-1-nitro-3-(trifluoromethyl)benzene780-90
Synthesis of N-Aryl Aniline Derivatives

The reaction with anilines follows a similar SNAr mechanism to yield N-aryl aniline derivatives. A study on the reaction of 4-chloro-3,5-dinitrobenzotrifluoride with various anilines provides a strong precedent for this transformation, demonstrating second-order kinetics consistent with an addition-elimination mechanism.[7]

Detailed Protocol: Synthesis of N-Phenyl-2-nitro-6-(trifluoromethyl)aniline

This protocol details the synthesis of a representative N-aryl aniline derivative.

Materials:

  • This compound

  • Aniline

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Standard workup and purification reagents as listed in section 1.1

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and aniline (1.1 eq).

  • Add anhydrous toluene to the flask to achieve a starting material concentration of approximately 0.5 M.

  • While stirring, add sodium tert-butoxide (1.5 eq) portion-wise to the reaction mixture at room temperature. An exotherm may be observed.

  • Heat the reaction mixture to 60-80 °C and stir for 2-6 hours, monitoring by TLC.

  • After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Perform an aqueous workup as described in section 1.1.

  • Purify the crude product by flash column chromatography to yield the desired N-aryl aniline.

Part 2: Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a pivotal transformation, as it provides a handle for a multitude of subsequent derivatization reactions, including amide bond formation, sulfonamide synthesis, and diazotization. The choice of reducing agent is critical to ensure chemoselectivity, preserving the chloro and trifluoromethyl groups.

Reaction Scheme for Nitro Group Reduction

start This compound reaction Nitro Group Reduction start->reaction reagents Reducing Agent (e.g., Fe/NH₄Cl, SnCl₂·2H₂O, Catalytic Hydrogenation) reagents->reaction product 2-Chloro-3-(trifluoromethyl)aniline reaction->product

Caption: General scheme for the reduction of the nitro group.

Detailed Protocol: Synthesis of 2-Chloro-3-(trifluoromethyl)aniline using Iron in Ammonium Chloride

This method is often preferred for its mildness and chemoselectivity, avoiding dehalogenation that can occur with some catalytic hydrogenation methods.[8]

Materials:

  • This compound

  • Iron powder

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Celite®

  • Standard workup and purification reagents

Procedure:

  • In a round-bottom flask, prepare a solution of this compound (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Add iron powder (5.0 eq) and ammonium chloride (5.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous solution with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify by flash column chromatography if necessary, though often the product is of sufficient purity for subsequent steps.

Comparative Data for Nitro Reduction Methods

Reducing AgentSolventTemperature (°C)AdvantagesDisadvantages
Fe/NH₄ClEtOH/H₂ORefluxMild, chemoselective, inexpensiveHeterogeneous, requires filtration
SnCl₂·2H₂OEtOHRefluxGood for sensitive substratesStoichiometric tin waste
H₂, Pd/CMeOH/EtOHRTHigh yield, cleanPotential for dehalogenation

Part 3: Palladium-Catalyzed Cross-Coupling Reactions

The resulting 2-Chloro-3-(trifluoromethyl)aniline is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl compounds by reacting the aryl chloride with a boronic acid or ester in the presence of a palladium catalyst and a base.[9][10]

Detailed Protocol: Synthesis of 2'-Amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-ol

Materials:

  • 2-Chloro-3-(trifluoromethyl)aniline

  • (2-Hydroxyphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene, anhydrous

  • Water, degassed

  • Standard workup and purification reagents

Procedure:

  • In a Schlenk tube, combine 2-Chloro-3-(trifluoromethyl)aniline (1.0 eq), (2-hydroxyphenyl)boronic acid (1.5 eq), potassium phosphate tribasic (3.0 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add a degassed 10:1 mixture of toluene and water.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor by TLC or GC-MS.

  • Cool to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate and purify by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of diarylamines by coupling the aryl chloride with a primary or secondary amine, catalyzed by a palladium-phosphine complex.[11][12][13]

Conceptual Workflow for Buchwald-Hartwig Amination

start 2-Chloro-3-(trifluoromethyl)aniline + Amine reaction Buchwald-Hartwig Amination start->reaction Heat reagents Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., BINAP, Xantphos) Base (e.g., NaO t Bu, Cs₂CO₃) reagents->reaction product N,N'-Diaryl Aniline Derivative reaction->product

Caption: General workflow for the synthesis of diarylamines via Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of N-Phenyl-N'-(3-(trifluoromethyl)phenyl)benzene-1,2-diamine

Materials:

  • 2-Chloro-3-(trifluoromethyl)aniline

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Standard workup and purification reagents

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.015 eq), Xantphos (0.03 eq), and cesium carbonate (2.0 eq).

  • Add 2-Chloro-3-(trifluoromethyl)aniline (1.0 eq) and aniline (1.2 eq).

  • Evacuate and backfill with an inert gas.

  • Add anhydrous 1,4-dioxane.

  • Heat the mixture to 100 °C and stir for 12-24 hours.

  • Cool, dilute with ethyl acetate, and filter through Celite®.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of novel derivatives. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this scaffold. The high reactivity of the chloro group towards nucleophilic aromatic substitution, coupled with the facile reduction of the nitro group to an amine that can then undergo palladium-catalyzed cross-coupling reactions, offers a powerful and modular approach to the synthesis of complex molecules with potential applications in drug discovery and materials science.

References

Application Note: A Comprehensive Guide to the Scale-Up Synthesis of 2-Chloro-1-nitro-3-(trifluoromethyl)benzene for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol and technical guidance for the scale-up synthesis of 2-Chloro-1-nitro-3-(trifluoromethyl)benzene, a key intermediate in the pharmaceutical industry.[1][2] The synthesis of highly potent and orally effective inhibitors for anti-inflammatory applications often utilizes this compound.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, safety protocols, process optimization, and analytical quality control necessary for successful and safe large-scale production.

Introduction and Scientific Rationale

The process centers on the electrophilic aromatic substitution, specifically the nitration of 2-chloro-1-(trifluoromethyl)benzene. The successful synthesis of the target molecule, this compound, hinges on controlling the regioselectivity of the nitration reaction. The substituents already present on the benzene ring—a chloro group and a trifluoromethyl group—direct the position of the incoming nitro group.

  • Directing Effects: The trifluoromethyl group (-CF3) is a powerful electron-withdrawing group and a meta-director. The chloro group (-Cl), while deactivating due to its electronegativity, is an ortho, para-director. The final substitution pattern is a result of the interplay between these directing effects.

The nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active nitrating agent.[3]

Key Chemical Properties
PropertyValue
Molecular Formula C₇H₃ClF₃NO₂[4]
Molecular Weight 225.55 g/mol [4]
Appearance Liquid[4]
CAS Number 39974-35-1[1]
Synonyms 2-Chloro-3-nitrobenzotrifluoride, 2-nitro-6-(trifluoromethyl)chlorobenzene[4]

Critical Safety Considerations for Scale-Up Nitration

Nitration reactions are notoriously energetic and require stringent safety protocols, especially during scale-up.[3] The primary hazards include the corrosive nature of the acids, the potential for violent reactions, the toxicity of reactants and byproducts, and the significant risk of thermal runaway.[5][6]

Hazards Associated with Nitration:

  • Corrosivity: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe chemical burns upon contact.[5][7]

  • Exothermic Reaction: The reaction generates a substantial amount of heat, which, if not properly controlled, can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction or explosion.[3][5]

  • Toxicity: Nitric acid fumes and nitrogen dioxide gas, a potential byproduct, are highly toxic upon inhalation and can cause severe respiratory damage.[5][7]

  • Reactivity: Nitric acid is a strong oxidizing agent and can react violently with organic materials.[7]

Essential Safety Measures:

  • Engineering Controls: All operations must be conducted in a well-ventilated chemical fume hood or a dedicated, enclosed reactor system designed for hazardous chemical processes.[5][7] Equipment should be constructed from acid-resistant materials.

  • Personal Protective Equipment (PPE): Mandatory PPE includes acid-resistant gloves, chemical splash goggles, a face shield, and a chemical-resistant lab coat or suit.[5][7] Respiratory protection may be necessary depending on the scale and setup.

  • Emergency Preparedness: Emergency eyewash and shower stations must be readily accessible.[5] Spill containment kits and appropriate neutralizing agents (e.g., sodium bicarbonate) should be on hand.

  • Thermal Management: A robust cooling system for the reactor is essential to maintain the desired reaction temperature and dissipate the heat generated.

Detailed Scale-Up Synthesis Protocol

This protocol outlines a laboratory-scale procedure that can be adapted for pilot plant production with appropriate engineering controls.

Materials and Equipment
  • Reactants:

    • 2-Chloro-1-(trifluoromethyl)benzene

    • Concentrated Sulfuric Acid (98%)

    • Concentrated Nitric Acid (70%)

  • Solvents & Reagents for Work-up:

    • Deionized Water

    • Ice

    • 5% Sodium Bicarbonate Solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate or Sodium Sulfate

    • Dichloromethane (or other suitable organic solvent)

  • Equipment:

    • Glass-lined or appropriately resistant chemical reactor with overhead stirring, a temperature probe, and an addition funnel.

    • Cooling bath (e.g., ice-salt or a circulating chiller).

    • Separatory funnel.

    • Standard laboratory glassware.

    • Rotary evaporator.

Step-by-Step Methodology
  • Preparation of the Nitrating Mixture:

    • In the reactor, cool concentrated sulfuric acid to 0-5 °C using an external cooling bath.

    • Slowly add concentrated nitric acid dropwise to the cold sulfuric acid with vigorous stirring. Caution: This addition is highly exothermic. Maintain the temperature of the mixture below 10 °C throughout the addition.

    • After the addition is complete, stir the mixture for an additional 15 minutes at 0-5 °C.

  • Nitration Reaction:

    • Continue to cool the nitrating mixture, maintaining a temperature of 0-5 °C.

    • Slowly add 2-chloro-1-(trifluoromethyl)benzene dropwise to the stirred nitrating mixture via the addition funnel. The rate of addition should be carefully controlled to keep the internal temperature below 10 °C.

    • Once the addition is complete, allow the reaction to stir at 5-10 °C for 1-2 hours.

    • Monitor the reaction progress using a suitable analytical technique (e.g., GC or TLC) to confirm the consumption of the starting material.

  • Reaction Quenching and Work-up:

    • Prepare a separate vessel with a large amount of crushed ice and water.

    • Very slowly and carefully, pour the reaction mixture onto the ice with good stirring. This will quench the reaction and dilute the acids.

    • Allow the ice to melt completely. The crude product will separate as an organic layer.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with:

      • Deionized water (2x)

      • 5% Sodium Bicarbonate solution (2x, to neutralize residual acid - Caution: CO₂ evolution may cause pressure buildup).

      • Brine (1x)

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification:

    • The crude product can be purified by vacuum distillation to obtain the final product with high purity.

Process Optimization and Troubleshooting

For a successful and efficient scale-up, several parameters must be carefully controlled.

ParameterEffect on ReactionOptimization Strategy
Temperature Higher temperatures increase reaction rate but also significantly increase the risk of side reactions (e.g., over-nitration) and thermal runaway.Maintain strict temperature control, typically between 0-10 °C, using an efficient cooling system.
Rate of Addition A fast addition rate can lead to localized overheating and loss of control over the exotherm.Add reagents slowly and monitor the internal temperature continuously.
Stoichiometry An excess of nitric acid can lead to the formation of dinitro-isomers, complicating purification.[3]Use a slight excess of nitric acid (e.g., 1.1-1.2 equivalents) to ensure complete conversion of the starting material without promoting over-nitration.
Stirring Inefficient stirring can lead to poor heat transfer and localized "hot spots," increasing the risk of a runaway reaction.Ensure vigorous and efficient stirring throughout the reaction to maintain a homogenous mixture and uniform temperature.

Troubleshooting Common Issues:

  • Low Yield: May result from incomplete reaction or loss of product during work-up. Verify reaction completion with GC/TLC before quenching. Ensure proper phase separation during extractions.

  • Impure Product (presence of isomers): Often caused by poor temperature control. Sticking to the recommended temperature range is crucial for regioselectivity.

  • Runaway Reaction: The most critical hazard. Caused by a failure in cooling or too rapid addition of reagents. Implement an emergency shutdown procedure and ensure the reactor is equipped with a pressure relief system.

Visualization of Workflows

Synthetic Workflow Diagram

Synthesis_Workflow cluster_prep Nitrating Agent Preparation cluster_reaction Nitration Reaction cluster_workup Work-up & Purification H2SO4 H₂SO₄ Mixer Mixing Vessel (0-5 °C) H2SO4->Mixer HNO3 HNO₃ HNO3->Mixer Slow Addition Reactor Main Reactor (0-10 °C) Mixer->Reactor StartingMaterial 2-Chloro-1-(trifluoromethyl)benzene StartingMaterial->Reactor Slow Addition Quench Ice/Water Quench Reactor->Quench Wash Aqueous Washes (H₂O, NaHCO₃, Brine) Quench->Wash Dry Drying (MgSO₄) Wash->Dry Evaporate Solvent Removal Dry->Evaporate Purify Vacuum Distillation Evaporate->Purify FinalProduct Pure Product Purify->FinalProduct

Caption: Workflow for the synthesis of this compound.

Analytical Quality Control Workflow

QC_Workflow cluster_tests Analytical Testing CrudeProduct Crude Product Sample GCMS GC-MS Analysis CrudeProduct->GCMS Initial Purity Check PurifiedProduct Final Purified Product HPLC HPLC Analysis PurifiedProduct->HPLC Quantitative Purity NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) PurifiedProduct->NMR Structural Confirmation Decision Decision Point HPLC->Decision NMR->Decision Pass Pass: Meets Specification Decision->Pass Purity & Identity OK Fail Fail: Repurify or Reject Decision->Fail Out of Spec

Caption: Quality control workflow for final product validation.

Analytical Characterization

To ensure the final product meets the required specifications for use as a pharmaceutical intermediate, a comprehensive analytical characterization is essential.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing purity and identifying any volatile impurities or isomers.

  • High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis to determine the precise purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to unequivocally confirm the chemical structure of the target molecule and ensure the correct regiochemistry of the nitro group.

By adhering to the detailed protocols, safety measures, and analytical checks outlined in this guide, researchers and production chemists can confidently and safely scale the synthesis of this compound for its crucial role in pharmaceutical development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-1-nitro-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Improving Yield and Purity for Researchers and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides in-depth technical support for the synthesis of 2-Chloro-1-nitro-3-(trifluoromethyl)benzene. This key pharmaceutical intermediate is crucial for the development of various therapeutic agents, including potent inhibitors of Fatty Acid-Binding Protein 4 (FABP4) for anti-inflammatory applications.[1][2] This document moves beyond a simple protocol, offering a troubleshooting framework and detailed scientific explanations to empower researchers to overcome common challenges and optimize their reaction outcomes.

Section 1: Synthesis Overview and Reaction Mechanism

The synthesis of this compound is achieved through the electrophilic aromatic substitution (EAS) nitration of 2-chloro-1-(trifluoromethyl)benzene. The success of this reaction hinges on controlling the regioselectivity, which is dictated by the electronic effects of the existing substituents on the benzene ring.

  • Chloro (-Cl) Group: This group is deactivating due to its inductive electron-withdrawing effect but is an ortho, para-director because its lone pairs can donate electron density through resonance.

  • Trifluoromethyl (-CF₃) Group: This is a strongly deactivating group due to its powerful inductive electron-withdrawing effect and is a meta-director.[3][4]

When both groups are present, their directing effects are competitive. The nitration will primarily occur at positions that are least deactivated. The position between the two substituents is sterically hindered. Therefore, the primary isomers formed are the desired this compound and the undesired 2-chloro-5-nitro-3-(trifluoromethyl)benzene. Precise control over reaction conditions is paramount to maximizing the yield of the target isomer.

General Reaction Scheme

The reaction is typically performed using a nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Sulfuric acid acts as a catalyst by protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[5]

Reaction scheme for the nitration of 2-chloro-1-(trifluoromethyl)benzene
Figure 1: Nitration of 2-chloro-1-(trifluoromethyl)benzene yields a mixture of isomers.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Problem ID Issue Potential Causes Recommended Solutions
YLD-01 Low Overall Yield / Incomplete Reaction 1. Insufficient strength of the nitrating agent. 2. Reaction temperature is too low. 3. Inefficient mixing of the biphasic reaction mixture. 4. Premature quenching of the reaction.1. Ensure the use of highly concentrated acids (>95% H₂SO₄, >90% HNO₃). The presence of water will quench the nitronium ion. 2. Maintain the temperature within the optimal range (e.g., 25-40°C), but avoid excessive heat which can lead to side reactions.[6] 3. Employ vigorous mechanical stirring to ensure adequate contact between the organic substrate and the acidic aqueous phase.[7] 4. Monitor reaction progress using TLC or GC-MS and only quench after the starting material is consumed.
ISO-01 Poor Regioselectivity (High percentage of undesired isomers) 1. Reaction temperature is too high, favoring the thermodynamically stable isomer over the kinetically favored one. 2. Incorrect ratio of nitric acid to sulfuric acid.1. Maintain strict temperature control. Running the reaction at the lower end of the optimal temperature range can improve selectivity. 2. The H₂SO₄:HNO₃ ratio is critical for generating the NO₂⁺ ion. An excess of sulfuric acid typically favors a more controlled reaction. A ratio of 2:1 to 3:1 (v/v) H₂SO₄:HNO₃ is a common starting point.
PUR-01 Formation of Di-nitrated Byproducts 1. Excess of nitrating agent. 2. Extended reaction time or excessively high temperature.1. Use a slight molar excess of the nitrating agent (e.g., 1.1-1.2 equivalents). Avoid large excesses. 2. Monitor the reaction closely and quench it promptly upon completion. Avoid temperatures above the recommended range, as the initial product is still susceptible to a second, albeit slower, nitration.[8]
WUP-01 Difficult Product Isolation / Emulsion Formation during Workup 1. Quenching the reaction mixture too rapidly or with insufficient cooling. 2. Inadequate phase separation during extraction.1. Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring to dissipate heat. 2. If an emulsion forms, add a small amount of brine (saturated NaCl solution) to help break it. Allow sufficient time for the layers to separate clearly.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal nitrating agent for this synthesis? A: The most reliable and widely used nitrating agent is a mixture of concentrated sulfuric acid and concentrated nitric acid. The sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺), the active electrophile. The concentration of these acids is critical; any significant amount of water will inhibit the formation of the nitronium ion and lead to an incomplete reaction.

Q2: How critical is temperature control to the outcome of the reaction? A: Temperature control is one of the most critical parameters. The formation of the nitrating mixture is highly exothermic and must be done with cooling. During the reaction, the temperature influences both the reaction rate and the regioselectivity. Lower temperatures (e.g., 25-30°C) can enhance the selectivity for the desired isomer, while higher temperatures (>50°C) can accelerate the reaction but often lead to a decrease in selectivity and an increase in the formation of di-nitrated byproducts.[6][8]

Q3: What are the primary safety concerns for this procedure? A: The primary hazards are associated with the use of concentrated nitric and sulfuric acids.

  • Corrosivity: Both acids are extremely corrosive and can cause severe chemical burns upon contact. Always handle them in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • Exothermic Mixing: The mixing of sulfuric acid and nitric acid, and the quenching of the acid mixture with water, are highly exothermic processes. This must be done slowly, with efficient cooling and stirring, to prevent uncontrolled temperature increases, which could lead to boiling and splashing of the corrosive mixture.

  • Gas Evolution: The reaction may produce nitrogen oxide gases, which are toxic. Proper ventilation is essential.

Q4: How can I effectively separate the desired product from its isomers? A: The isomers of 2-Chloro-nitro-3-(trifluoromethyl)benzene have different dipole moments and boiling points, which allows for their separation.

  • Fractional Distillation: If the boiling points are sufficiently different, fractional distillation under reduced pressure can be an effective method for separation on a larger scale.

  • Column Chromatography: For laboratory scale, silica gel column chromatography is the most effective method. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, will allow for the separation of the isomers based on their differing polarities.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system may be used to isolate the major isomer in high purity.

Section 4: Optimized Experimental Protocol

This protocol is a synthesized methodology based on established principles for the nitration of halogenated benzotrifluorides.[5][7][8]

Reagents and Materials
ReagentFormulaM.W.AmountMolesPurity
2-Chloro-1-(trifluoromethyl)benzeneC₇H₄ClF₃180.5618.0 g0.1099%
Sulfuric AcidH₂SO₄98.0840 mL-98%
Nitric AcidHNO₃63.0120 mL-90%
Dichloromethane (DCM)CH₂Cl₂84.93200 mL-ACS Grade
Crushed IceH₂O18.02500 g--
Sodium Bicarbonate (Sat. Soln.)NaHCO₃84.01100 mL--
Brine (Sat. Soln.)NaCl58.4450 mL--
Anhydrous Magnesium SulfateMgSO₄120.3710 g--
Step-by-Step Methodology
  • Preparation of the Nitrating Mixture: In a 250 mL flask equipped with a magnetic stir bar, add 40 mL of concentrated sulfuric acid. Place the flask in an ice/water bath. Slowly, and with continuous stirring, add 20 mL of concentrated nitric acid dropwise, ensuring the temperature of the mixture does not exceed 20°C.

  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 18.0 g (0.10 mol) of 2-chloro-1-(trifluoromethyl)benzene.

  • Substrate Nitration: Begin vigorous stirring of the substrate. Slowly add the pre-cooled nitrating mixture via the dropping funnel over a period of 30-45 minutes. Carefully monitor the internal temperature and maintain it between 25-30°C using a water bath for cooling as needed.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature (or slightly elevated at 35-40°C for increased rate) for 2-3 hours.[7] Monitor the reaction's progress by periodically taking a small aliquot, quenching it in ice water, extracting with DCM, and analyzing by TLC or GC-MS.

  • Reaction Quenching: Once the starting material is consumed, pour the reaction mixture slowly and carefully into a 2 L beaker containing 500 g of crushed ice with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with dichloromethane (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 100 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize residual acid, and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil or solid.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient elution of hexane and ethyl acetate to separate the isomers and obtain the pure this compound.

Section 5: Visualization of Workflows

Experimental Workflow Diagram

The following diagram outlines the logical flow of the synthesis protocol.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acid Prepare Nitrating Mix (HNO₃ + H₂SO₄) cool_acid Cool Mix (0-10°C) prep_acid->cool_acid addition Add Nitrating Mix (25-30°C) cool_acid->addition setup Charge Reactor with Substrate setup->addition react Stir & Monitor (2-3h @ 35-40°C) addition->react quench Quench on Ice react->quench extract Extract with DCM quench->extract wash Wash & Neutralize extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Pure Product

Caption: A step-by-step workflow for the synthesis of this compound.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common synthesis problems.

TroubleshootingTree start Analyze Crude Product: Low Yield? node_yes YES start->node_yes node_no NO start->node_no check_sm Starting Material Present in Crude? node_yes->check_sm node_yes_sm YES check_sm->node_yes_sm node_no_sm NO check_sm->node_no_sm incomplete_rxn Diagnosis: Incomplete Reaction Solution: Check acid concentration, increase reaction time/temp, improve stirring. node_yes_sm->incomplete_rxn side_products Diagnosis: Side Reactions Solution: Check for di-nitration. Lower temp, reduce equivalents of nitrating agent. node_no_sm->side_products check_purity Acceptable Yield, but Poor Purity? node_no->check_purity node_yes_purity YES check_purity->node_yes_purity node_no_purity NO check_purity->node_no_purity isomer_issue Diagnosis: Poor Selectivity Solution: Lower reaction temp. Optimize acid ratio. node_yes_purity->isomer_issue success Synthesis Successful node_no_purity->success

Caption: A decision tree to diagnose and resolve common issues in the synthesis.

References

Technical Support Center: Nitration of 2-Chloro-3-(Trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of 2-chloro-3-(trifluoromethyl)benzene. This guide is designed for researchers, chemists, and process development professionals who are working with this specific electrophilic aromatic substitution and may encounter challenges related to side product formation, reaction control, and product purification. Here, we provide in-depth, field-proven insights in a direct question-and-answer format and detailed troubleshooting protocols to ensure the success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomeric side products expected during the mononitration of 2-chloro-3-(trifluoromethyl)benzene?

A1: The nitration of 2-chloro-3-(trifluoromethyl)benzene is a classic example of electrophilic aromatic substitution on a polysubstituted ring where directing effects are competitive. The two substituents, chloro (-Cl) and trifluoromethyl (-CF₃), exert different influences on the regioselectivity of the incoming nitro (-NO₂) group.

  • The -Cl group is deactivating but is an ortho, para-director due to the resonance stabilization provided by its lone pairs.

  • The -CF₃ group is strongly deactivating via a powerful inductive effect and is a meta-director.[1][2]

Based on these competing effects, in addition to your desired product, 2-chloro-1-nitro-3-(trifluoromethyl)benzene , you should anticipate the formation of several other isomers. The most common are:

  • 4-Nitro Isomer: 2-chloro-4-nitro-3-(trifluoromethyl)benzene

  • 6-Nitro Isomer: 2-chloro-6-nitro-3-(trifluoromethyl)benzene

  • 5-Nitro Isomer: 2-chloro-5-nitro-3-(trifluoromethyl)benzene

The relative ratios of these isomers are highly dependent on reaction conditions such as temperature and the composition of the nitrating mixture.

Q2: Why is the formation of multiple isomers a significant challenge in this specific reaction?

A2: The challenge arises from the directing influences of the existing substituents. The trifluoromethyl group strongly directs the incoming electrophile to the positions meta to it (positions 1 and 5). The chlorine atom directs to the positions ortho and para to it (positions 1, 3, and 5).

As illustrated in the diagram below, positions 1 and 5 are activated by both substituents, making them the most probable sites for nitration. Position 1 is typically favored for the desired product. However, substitution at position 5 is a very common side reaction. Substitution at position 4 (para to -Cl) and position 6 (ortho to -Cl) also occurs, though often to a lesser extent, particularly at the sterically hindered position 6. This complex interplay results in a product mixture that can be difficult to separate.

Troubleshooting_Low_Yield Start Problem: Low Yield / Poor Selectivity Cause1 Possible Cause 1: Suboptimal Temperature Start->Cause1 Cause2 Possible Cause 2: Incorrect Acid Ratio or Concentration Start->Cause2 Cause3 Possible Cause 3: Slow / Inefficient Mixing Start->Cause3 Solution1 Solution: Maintain strict temperature control, typically between -10°C to 10°C. Lower temperatures favor kinetic control and can improve selectivity for the less sterically hindered positions. Cause1->Solution1 Explanation: Temperature affects the activation energy for different substitution pathways. Validation Validation Step: Monitor reaction progress via TLC or GC to determine optimal reaction time and prevent isomer equilibration or degradation. Solution1->Validation Solution2 Solution: Use a precise molar ratio of HNO₃ to H₂SO₄ (typically 1:2 to 1:3). Ensure H₂SO₄ is of high concentration (98%+) to efficiently generate the nitronium ion. Cause2->Solution2 Explanation: H₂SO₄ protonates HNO₃ to form the active electrophile, NO₂⁺. Solution2->Validation Solution3 Solution: Ensure vigorous stirring. Poor mixing can create local 'hot spots' or concentration gradients, leading to over-reaction and side product formation. Cause3->Solution3 Explanation: Homogeneity ensures consistent reaction conditions throughout the vessel. Solution3->Validation

References

Technical Support Center: High-Purity Recrystallization of 2-Chloro-1-nitro-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Chloro-1-nitro-3-(trifluoromethyl)benzene (CAS No: 39974-35-1). This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to navigate the challenges associated with the recrystallization of this specific halogenated nitroaromatic compound. As an important intermediate in the synthesis of potent anti-inflammatory agents, achieving high purity is critical for downstream applications.[1] This guide is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your purification process.

Critical Compound Properties & Safety

Understanding the physicochemical properties of this compound is the foundation of a successful recrystallization. Its relatively low melting point is a key factor that can influence the outcome of the experiment, often leading to a phenomenon known as "oiling out."

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 39974-35-1 [1]
Molecular Formula C₇H₃ClF₃NO₂ [1]
Molecular Weight 225.55 g/mol [1]
Appearance Liquid or low-melting solid [1][2]
Melting Point 25-30 °C [1]
Boiling Point ~234.6 °C (Predicted) [1]

| Density | ~1.537 g/cm³ |[1] |

Crucial Safety Mandates:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is a common choice), safety goggles with side shields, and a flame-resistant lab coat.[3][4]

  • Ventilation: All handling of the solid compound and solvents must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[3]

  • Emergency Equipment: Ensure an accessible safety shower and eyewash station are available.[3]

  • Waste Disposal: Dispose of all chemical waste, including the mother liquor and any contaminated materials, in accordance with your institution's hazardous waste disposal procedures.

Recrystallization Workflow Overview

The following diagram outlines the logical flow of a standard recrystallization procedure. Each step presents a decision point and potential for optimization, which will be addressed in the subsequent troubleshooting and FAQ sections.

Recrystallization_Workflow start Start: Crude 2-Chloro-1-nitro-3- (trifluoromethyl)benzene solvent_select Step 1: Solvent Selection (Single or Mixed System) start->solvent_select dissolve Step 2: Dissolution Dissolve in minimum boiling solvent solvent_select->dissolve hot_filter Step 3: Hot Filtration (Optional: Remove insoluble impurities) dissolve->hot_filter Insoluble matter present cool Step 4: Crystallization Slow cooling to room temp, then ice bath dissolve->cool Solution is clear hot_filter->cool isolate Step 5: Isolation Vacuum filtration cool->isolate wash Step 6: Washing Rinse with minimal ice-cold solvent isolate->wash dry Step 7: Drying Air dry or vacuum oven wash->dry end End: Pure Crystals dry->end

Caption: Standard workflow for purification by recrystallization.

Detailed Experimental Protocol

This protocol provides a robust starting point for the recrystallization. Note that the optimal solvent choice may vary based on the specific impurities in your crude material.

  • Solvent Selection:

    • Place approximately 20-30 mg of the crude this compound into several small test tubes.

    • Add a few drops of different trial solvents (e.g., ethanol, methanol, hexane, ethyl acetate, toluene) to each tube at room temperature. A good candidate solvent will not dissolve the compound at room temperature.[5]

    • Gently heat the tubes that showed poor solubility. An ideal solvent will fully dissolve the compound when hot.[5][6]

    • Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath. The solvent that produces a high yield of crystalline solid is the best choice. For this compound, a non-polar solvent like hexane or a mixed system like ethyl acetate/hexane is often a good starting point.[7][8]

  • Dissolution:

    • Place the crude compound (e.g., 1.0 g) in an Erlenmeyer flask of appropriate size (e.g., 50 mL). Using an Erlenmeyer flask minimizes solvent evaporation and prevents contamination.

    • Add the chosen solvent dropwise from a pipette while continuously heating the flask with gentle swirling on a hot plate.

    • Add the minimum amount of boiling solvent required to fully dissolve the solid. Adding an excess of solvent is the most common cause of poor yield.[6][9]

  • Hot Filtration (if necessary):

    • If insoluble impurities (e.g., dust, inorganic salts) or colored impurities are present, a hot gravity filtration is required.

    • Place a short-stemmed funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask.

    • Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities within the crystal lattice.[5]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize the yield of crystals.[5]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

    • Wash the crystals with a minimum amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[6] Using warm or excessive solvent will dissolve the product and reduce the yield.[6]

  • Drying:

    • Press the crystals dry on the filter paper with a clean stopper or spatula to remove as much solvent as possible.

    • Transfer the crystals to a watch glass and allow them to air-dry completely. For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used.

Troubleshooting Guide

Q: My compound "oiled out" during cooling instead of forming crystals. What's happening and how do I fix it?

A: "Oiling out" occurs when the compound separates from the solution as a supercooled liquid instead of a solid crystalline lattice. This is a common problem for compounds with low melting points, like this compound (m.p. 25-30 °C), especially when significant impurities are present which further depress the melting point.[9][10]

  • Causality: The boiling point of your chosen solvent may be too high relative to the melting point of your compound. As the solution cools, it becomes saturated at a temperature that is still above the compound's melting point, causing it to separate as a liquid.

  • Solution Strategy:

    • Reheat the flask to re-dissolve the oil.

    • Add a small amount of additional solvent (if using a single solvent) or more of the "good" solvent (the one the compound is more soluble in, if using a mixed pair) to decrease the saturation temperature.[10]

    • Allow the solution to cool much more slowly. You can insulate the flask with glass wool or place it on a hot plate that is turned off to let it cool gradually.[9]

    • If the problem persists, consider re-attempting the recrystallization with a lower-boiling point solvent.

Q: No crystals have formed even after cooling the solution in an ice bath. What are my next steps?

A: This is typically due to one of two reasons: either too much solvent was used, or the solution is supersaturated and requires a nucleation site to initiate crystal growth.[6][9]

  • Causality & Solutions:

    • Excess Solvent: This is the most frequent cause.[9] The solution is simply not saturated enough for crystals to form. The remedy is to gently boil off a portion of the solvent in the fume hood, then repeat the cooling process.[10]

    • Supersaturation: The solution holds more dissolved solute than it theoretically should.[9] You can induce crystallization by:

      • Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass stirring rod. The microscopic scratches provide a surface for nucleation.[9][10]

      • Seeding: Add a tiny "seed crystal" of the pure compound to the solution to act as a template for crystal growth.[9][10]

Q: My final yield is very low. What are the likely causes and how can I improve it?

A: A low yield (e.g., <50%) indicates significant product loss during the procedure.

  • Causality & Prevention:

    • Excessive Solvent: As mentioned, using more than the minimum amount of boiling solvent will keep a large portion of your product dissolved in the mother liquor even after cooling.[6][10] Always add hot solvent portion-wise until the solid just dissolves.

    • Premature Filtration: Filtering the crystals before the solution is thoroughly chilled in the ice bath will result in product loss.

    • Improper Washing: Rinsing the collected crystals with solvent that is not ice-cold, or using too large a volume of rinse solvent, will dissolve a significant portion of your purified product.[6] Use only a minimal amount of ice-cold solvent for the wash.

    • Inappropriate Solvent Choice: A solvent in which the compound has high solubility even at low temperatures is a poor choice and will lead to low recovery.

Q: The crystals formed almost instantly as a fine powder as soon as I removed the flask from the heat. Is this a problem?

A: Yes, this is known as "crashing out" and is undesirable. Rapid crystallization tends to trap impurities within the forming crystals, defeating the purpose of the purification.[5][10]

  • Causality: The solution is too concentrated, or the temperature drop is too sudden.

  • Solution: Place the flask back on the heat source, add a small amount (1-2 mL) of additional hot solvent to slightly decrease the concentration, and ensure the subsequent cooling phase is slow and gradual.[10]

Frequently Asked Questions (FAQs)

Q: How do I select the best solvent for recrystallizing this compound?

A: The guiding principle is "like dissolves like," but the ideal recrystallization solvent is one where this principle is highly temperature-dependent.[8] For this compound, which is moderately non-polar, you should seek a solvent that dissolves it poorly at room temperature but very well at its boiling point.[5][11] A preliminary solvent screen using small amounts of the crude product in test tubes with solvents like hexane, heptane, ethanol, and isopropanol is the most reliable empirical method.

Q: What is a mixed-solvent recrystallization, and when should I use it for this compound?

A: A mixed-solvent system is used when no single solvent has the ideal solubility properties. It involves a pair of miscible solvents: one in which the compound is highly soluble (the "soluble solvent") and one in which it is insoluble (the "insoluble solvent").[11][12] For this compound, a good pair could be ethyl acetate (soluble solvent) and hexane (insoluble solvent).[7]

  • Procedure: Dissolve the crude compound in a minimum amount of the hot "soluble solvent." Then, add the "insoluble solvent" dropwise to the hot solution until it just becomes cloudy (the point of saturation). Add a drop or two of the hot "soluble solvent" to redissolve the cloudiness, then allow the solution to cool slowly.

Q: How can I confirm the purity of my final product?

A: The most common method is to measure the melting point of the dried crystals. A pure compound will have a sharp, narrow melting point range (typically < 2 °C) that corresponds to the literature value. Impurities tend to depress and broaden the melting point range. Other analytical techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy can provide more detailed information about the purity.

References

Overcoming regioselectivity issues in the synthesis of 2-Chloro-1-nitro-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-1-nitro-3-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, particularly regioselectivity issues, encountered during the synthesis of this important chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.

I. Understanding the Core Challenge: Regioselectivity in the Nitration of 1-Chloro-3-(trifluoromethyl)benzene

The primary synthetic route to this compound involves the electrophilic aromatic substitution (EAS) nitration of 1-chloro-3-(trifluoromethyl)benzene. The core challenge in this synthesis is controlling the regioselectivity of the nitration reaction. This difficulty arises from the conflicting directing effects of the two substituents on the benzene ring: the chloro group (-Cl) and the trifluoromethyl group (-CF3).

  • Chloro Group (-Cl): This is a weakly deactivating substituent that directs incoming electrophiles to the ortho and para positions relative to itself. This is due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect.

  • Trifluoromethyl Group (-CF3): This is a strongly deactivating substituent that directs incoming electrophiles to the meta position. This is due to its powerful electron-withdrawing inductive effect.

The desired product, this compound, requires the nitro group to be introduced at the position ortho to the chloro group and meta to the trifluoromethyl group. However, the reaction can also yield other isomers, primarily:

  • 4-Chloro-1-nitro-3-(trifluoromethyl)benzene: Nitration at the para position to the chloro group.

  • 2-Chloro-5-nitro-3-(trifluoromethyl)benzene: Nitration at the other ortho position to the chloro group, which is also meta to the trifluoromethyl group.

  • Other minor isomers.

This guide will provide strategies to address the formation of these undesired isomers and to isolate the target compound.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My nitration reaction is producing a mixture of isomers with a low yield of the desired this compound. How can I improve the regioselectivity?

A1: This is the most common challenge. While achieving perfect regioselectivity is difficult, you can influence the isomer distribution through careful control of reaction conditions.

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity. It is recommended to perform the addition of the nitrating agent at temperatures between -20°C and 0°C.

  • Nitrating Agent: The choice of nitrating agent can impact the isomer ratio. While a standard mixture of concentrated nitric acid and sulfuric acid is common, other nitrating systems can be explored. For instance, the use of a milder nitrating agent like acetyl nitrate, generated in situ from nitric acid and acetic anhydride, may offer different selectivity.

  • Catalyst Systems: Research has shown that solid acid catalysts, such as zeolites, can influence the regioselectivity of nitration reactions, often favoring the formation of the para-isomer. While this may not directly favor the desired ortho-nitro product in this case, it highlights the potential of catalytic systems to alter isomer distributions.

Q2: I have a mixture of isomers after the reaction. What is the best way to separate the desired this compound?

A2: The separation of closely related isomers can be challenging. A multi-step approach is often necessary.

  • Fractional Distillation: If there is a sufficient difference in the boiling points of the isomers, fractional distillation under reduced pressure can be an effective initial step to enrich the desired isomer.

  • Chromatography: Column chromatography is a powerful technique for separating isomers. A non-polar stationary phase (e.g., silica gel) with a gradient of non-polar to moderately polar eluents (e.g., hexane/ethyl acetate) is a good starting point.

  • Selective Chemical Reduction and Extraction: A highly effective, albeit more involved, method relies on the differential steric hindrance around the nitro groups of the isomers. The desired this compound has a sterically hindered nitro group situated between the chloro and trifluoromethyl substituents. Other isomers, such as the 4-nitro and 5-nitro derivatives, have more accessible nitro groups. This difference in steric hindrance can be exploited for separation:

    • Selective Reduction: The mixture of isomers can be treated with a reducing agent that selectively reduces the less sterically hindered nitro groups to amino groups. A common reagent for this is sodium sulfide (Na2S) or ammonium polysulfide ((NH4)2Sx) in an aqueous or alcoholic solution.[1] The hindered 2-nitro group of the desired product will remain largely unreacted.

    • Acid-Base Extraction: After the selective reduction, the reaction mixture will contain the desired nitro compound and the newly formed amino compounds (anilines). The anilines are basic and can be separated from the neutral nitro compound by extraction with an aqueous acid solution (e.g., dilute HCl). The anilines will move into the aqueous phase as their ammonium salts, while the desired nitro compound remains in the organic phase.

Q3: How can I confirm the identity and purity of my final product and the composition of the isomer mixture?

A3: A combination of analytical techniques is essential for unambiguous characterization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is excellent for separating the different isomers, and the mass spectrometer will provide the molecular weight and fragmentation pattern for each, confirming they are isomers of the same compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aromatic region of the ¹H NMR spectrum will show distinct splitting patterns and chemical shifts for the protons on the benzene ring of each isomer.

    • ¹³C NMR: The number of signals and their chemical shifts in the ¹³C NMR spectrum will differ for each isomer due to their different symmetry.

    • ¹⁹F NMR: This is a particularly useful technique. The trifluoromethyl group will give a singlet in the ¹⁹F NMR spectrum, and its chemical shift will be sensitive to the substitution pattern on the ring, allowing for clear differentiation of the isomers.

Q4: Are there alternative synthetic routes to this compound that avoid the direct nitration of 1-chloro-3-(trifluoromethyl)benzene?

A4: Yes, multi-step synthetic strategies can be employed to achieve better regiocontrol. One promising alternative starts with a different precursor, such as 2-chloro-3-(trifluoromethyl)aniline.

  • Diazotization: The amino group of 2-chloro-3-(trifluoromethyl)aniline can be converted to a diazonium salt using sodium nitrite (NaNO₂) and a strong acid (e.g., HBF₄ or HCl) at low temperatures.

  • Sandmeyer-type Reaction: The diazonium salt can then be treated with a reagent to introduce the nitro group. A common method is the treatment with sodium nitrite (NaNO₂) in the presence of a copper catalyst.

This route offers excellent regioselectivity as the positions of the chloro and trifluoromethyl groups are already fixed. The main challenge then becomes the efficient synthesis of the starting aniline.

III. Experimental Protocols

Protocol 1: Nitration of 1-Chloro-3-(trifluoromethyl)benzene (Representative Procedure)

This protocol is based on general procedures for the nitration of deactivated aromatic compounds. The isomer ratio will need to be determined experimentally.

Materials:

  • 1-Chloro-3-(trifluoromethyl)benzene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a stir bar and a dropping funnel, add 1-chloro-3-(trifluoromethyl)benzene (1.0 eq).

  • Cool the flask in an ice-salt bath to -10°C to 0°C.

  • Slowly add concentrated sulfuric acid (2.0 eq) while maintaining the low temperature.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) with cooling in an ice bath.

  • Add the nitrating mixture dropwise to the stirred solution of the substrate in sulfuric acid over 30-60 minutes, ensuring the temperature does not rise above 5°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2-3 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a mixture of isomers.

Protocol 2: Separation of Isomers via Selective Reduction and Extraction

Materials:

  • Crude mixture of nitrated isomers

  • Ethanol

  • Sodium Sulfide Nonahydrate (Na₂S·9H₂O)

  • Water

  • Diethyl ether (or other suitable organic solvent)

  • 5% Hydrochloric Acid solution

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve the crude isomer mixture in ethanol in a round-bottom flask.

  • In a separate flask, dissolve sodium sulfide nonahydrate (calculated to be in molar excess to the estimated amount of unhindered isomers) in water.

  • Heat the ethanolic solution of the isomers to reflux and add the aqueous sodium sulfide solution dropwise.

  • Monitor the reaction by TLC or GC-MS. The reaction is complete when the spots corresponding to the unhindered nitro isomers have been replaced by new, more polar spots corresponding to the anilines.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous mixture with water and extract with diethyl ether (3 x 50 mL).

  • Combine the ether layers and extract with 5% hydrochloric acid solution (3 x 30 mL). The desired nitro isomer will remain in the ether layer, while the anilines will be extracted into the acidic aqueous layer.

  • Wash the ether layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the ether layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enriched this compound.

  • The anilines can be recovered from the acidic aqueous layer by basifying with NaOH and extracting with an organic solvent, if desired.

IV. Visualization of Synthetic Workflow

Synthesis and Purification Workflow cluster_0 Nitration Reaction cluster_1 Separation Strategy start 1-Chloro-3-(trifluoromethyl)benzene nitration Nitration (HNO3/H2SO4, 0°C) start->nitration mixture Crude Isomer Mixture (2-nitro, 4-nitro, 5-nitro, etc.) nitration->mixture selective_reduction Selective Reduction (Na2S) mixture->selective_reduction reduced_mixture Desired Nitro Isomer + Aniline Byproducts selective_reduction->reduced_mixture extraction Acid-Base Extraction (HCl) reduced_mixture->extraction product This compound extraction->product Organic Phase byproducts Aniline Isomers (in aqueous phase) extraction->byproducts Aqueous Phase

Caption: Workflow for the synthesis and purification of this compound.

V. Data Interpretation: Expected Analytical Signatures

Table 1: Estimated ¹H and ¹⁹F NMR Chemical Shifts for Nitrated Isomers

CompoundAromatic Protons (δ, ppm)¹⁹F NMR (δ, ppm vs. CFCl₃)
This compound ~7.5 - 7.9 (3H, complex m)~ -61 to -63
4-Chloro-1-nitro-3-(trifluoromethyl)benzene~7.6 - 8.2 (3H, complex m)~ -62 to -64
2-Chloro-5-nitro-3-(trifluoromethyl)benzene~7.8 - 8.3 (2H, complex m)~ -63 to -65

GC-MS Fragmentation:

All isomers will exhibit a molecular ion peak (M⁺) at m/z 225. The fragmentation pattern will involve the loss of NO₂, Cl, and fragments of the trifluoromethyl group, which can help in distinguishing the isomers based on the relative intensities of the fragment ions.

VI. Concluding Remarks

The synthesis of this compound presents a classic challenge in synthetic organic chemistry where the principles of electrophilic aromatic substitution and directing group effects are paramount. By understanding the underlying mechanistic principles and employing the troubleshooting strategies and separation protocols outlined in this guide, researchers can successfully navigate the complexities of this synthesis. Careful control of reaction conditions and the application of appropriate analytical techniques are key to achieving the desired product with high purity.

VII. References

  • Directing Effects in Electrophilic Aromatic Substitution: Detailed explanations of how substituents on a benzene ring influence the position of incoming electrophiles. These principles are fundamental to understanding the regioselectivity issues in the synthesis described.

  • Nitration of Aromatic Compounds: General mechanisms and conditions for the nitration of benzene and its derivatives.

  • Selective Reduction of Nitroarenes: A patent describing the use of sulfide salts to selectively reduce sterically unhindered nitro groups, providing a chemical basis for the separation of the desired hindered isomer. (Referenced from: EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds)

  • Multi-step Synthesis of Substituted Benzenes: Strategies for synthesizing polysubstituted benzenes that involve building the molecule in a stepwise fashion to control regiochemistry.

  • Spectroscopic Data of Related Compounds: Public databases such as PubChem and the NIST WebBook provide spectral information for structurally similar compounds, which can aid in the interpretation of analytical data.

References

Technical Support Center: Managing Exothermic Reactions in the Synthesis of 2-Chloro-1-nitro-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for managing the highly exothermic nitration of 2-chloro-3-(trifluoromethyl)benzene. The information is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of 2-chloro-3-(trifluoromethyl)benzene a highly exothermic reaction?

The nitration of aromatic compounds, including 2-chloro-3-(trifluoromethyl)benzene, is an electrophilic aromatic substitution reaction that is inherently exothermic. The process involves the reaction of the aromatic ring with a potent electrophile, the nitronium ion (NO₂⁺). This ion is typically generated in situ by mixing concentrated nitric acid and concentrated sulfuric acid.[1][2]

The high exothermicity stems from two main factors:

  • Formation of the Nitronium Ion: The reaction between concentrated sulfuric acid and nitric acid to generate the nitronium ion is itself a highly exothermic acid-base reaction.[1][2]

  • Aromatic Substitution: The subsequent reaction of the nitronium ion with the benzene ring is a rapid, exothermic process that leads to the formation of a stable nitroaromatic compound. The overall enthalpy change (ΔH) for nitration reactions is significantly negative, releasing a substantial amount of heat.[3]

Q2: What are the primary risks associated with a thermal runaway during this synthesis?

A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid, uncontrolled increase in temperature.[4] The primary risks include:

  • Violent Decomposition: Aromatic nitro compounds can decompose violently or explosively at elevated temperatures.[5][6] Impurities or contaminants can lower the decomposition temperature, increasing the risk.[5][6]

  • Gas Evolution: A runaway reaction can lead to the evolution of large volumes of toxic gases, such as nitrogen oxides (NOx), which are identifiable as brown fumes.[4] This can cause a rapid pressure increase in a closed system, leading to vessel rupture.

  • Side Reactions: Higher temperatures can promote undesired side reactions, such as the formation of di-nitrated products or oxidation byproducts, reducing the yield and purity of the desired product.[7]

Troubleshooting Guide: Proactive Control and Emergency Response

This section addresses specific issues that may arise during the synthesis, providing actionable solutions and preventative measures.

Issue 1: The reaction temperature is rising unexpectedly and is not responding to cooling adjustments.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the nitrating agent.[4]

  • Maximize Cooling: Increase the flow of coolant to the reactor jacket to its maximum capacity.[4]

  • Prepare for Emergency Quench: Have a large volume of crushed ice and water ready. Quenching is a last resort to halt the reaction.[4][8]

  • Alert Personnel: Inform your supervisor and follow all established laboratory emergency protocols.[8]

Potential Causes & Preventative Measures:

  • Rapid Addition of Nitrating Agent: Adding the mixed acid too quickly can generate heat faster than the cooling system can dissipate it.[8]

    • Solution: Employ a slow, dropwise addition using a pressure-equalizing dropping funnel or a syringe pump. Continuously monitor the internal temperature.[8]

  • Inadequate Agitation: Poor stirring can create localized "hot spots" where reactant concentrations are high, leading to a localized exotherm that can propagate throughout the mixture.[8]

    • Solution: Ensure vigorous and consistent mechanical stirring throughout the reaction to maintain a homogenous mixture and facilitate efficient heat transfer to the cooling jacket.[8]

  • Accumulation of Unreacted Reagents: If the initial reaction temperature is too low, the nitrating agent can accumulate without reacting. A subsequent small temperature increase can then trigger a delayed and highly energetic reaction.[8]

    • Solution: Maintain the recommended reaction temperature to ensure the nitrating agent reacts as it is added. Reaction calorimetry can be used to determine the Maximum Temperature of the Synthesis Reaction (MTSR) and avoid conditions that allow for reagent accumulation.[4]

G start Unexpected Temperature Rise Detected stop_addition IMMEDIATELY Stop Reagent Addition start->stop_addition max_cooling Maximize Cooling System Capacity stop_addition->max_cooling check_agitation Is Agitation Effective? max_cooling->check_agitation inspect_agitator Inspect Agitator (Motor, Shaft) check_agitation->inspect_agitator No temp_stabilizing Is Temperature Stabilizing? check_agitation->temp_stabilizing Yes prepare_quench Prepare Emergency Quench (Large Volume of Ice/Water) inspect_agitator->prepare_quench continue_monitoring Continue Monitoring Closely temp_stabilizing->continue_monitoring Yes temp_stabilizing->prepare_quench No quench Initiate Emergency Quench Procedure prepare_quench->quench evacuate Alert Personnel & Evacuate Area quench->evacuate

Issue 2: Brown/yellow gas (NO₂) is evolving from the reactor.

Explanation: The evolution of nitrogen dioxide (NO₂) is a critical warning sign, indicating that a decomposition reaction is occurring. This decomposition is highly exothermic and is a strong precursor to thermal runaway.[4]

Immediate Actions:

  • Do not approach without respiratory protection. Nitrogen dioxide is highly toxic.[9]

  • Follow all the steps outlined in Issue 1 . This situation is critical.[4]

  • If it can be done safely, consider quenching the reaction by transferring the reaction mixture into a large volume of cold water. This is a recognized emergency procedure to halt the reaction.[4]

Issue 3: Low yield of 2-Chloro-1-nitro-3-(trifluoromethyl)benzene.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction time may have been too short or the temperature too low.

    • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). Consider extending the reaction time or slightly increasing the temperature while carefully monitoring the exotherm.[8]

  • Incorrect Reagent Ratio: An improper ratio of nitric acid to sulfuric acid can lead to an incomplete reaction.

    • Solution: Carefully prepare the nitrating mixture using the correct, validated reagent ratios.

  • Product Loss During Work-up: Significant product can be lost during the quenching and extraction phases.

    • Solution: Quench the reaction by slowly pouring the mixture onto crushed ice to precipitate the product.[10] If the product is an oil or does not precipitate, perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane.[10] Wash the organic layer with a sodium bicarbonate solution to neutralize residual acids before drying and solvent evaporation.[10]

Recommended Synthesis Protocol and Parameters

This protocol is designed with safety and control as primary considerations.

Experimental Setup
  • A three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer to monitor the internal temperature, and a pressure-equalizing dropping funnel.

  • The flask should be immersed in a cooling bath (e.g., ice-salt or dry ice/acetone) capable of maintaining the desired reaction temperature.

Step-by-Step Methodology
  • Charge Reactor: In the reaction flask, add the starting material, 2-chloro-3-(trifluoromethyl)benzene.

  • Prepare Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath. This pre-mixing allows the heat of mixing to be dissipated before the nitrating agent is added to the substrate.[11]

  • Cool Reactor: Cool the reactor containing the starting material to the target reaction temperature (see table below).

  • Controlled Addition: Add the cold nitrating mixture dropwise to the vigorously stirred starting material. The rate of addition should be carefully controlled to maintain the internal temperature within the specified range.[8]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at the reaction temperature for a specified period. Monitor the reaction's completion by TLC or GC.

  • Controlled Quenching: Once the reaction is complete, pour the reaction mixture slowly and with vigorous stirring onto a large volume of crushed ice and water.[10] This serves to rapidly cool the mixture and dilute the strong acids, effectively stopping the reaction.[10]

  • Isolation and Purification: Isolate the crude product by vacuum filtration if it precipitates as a solid.[10] If it remains an oil, perform a liquid-liquid extraction.[10] Wash the isolated product or organic extracts with water, followed by a dilute sodium bicarbonate solution, and then water again to remove all acidic residues.[10] The final product can be purified by recrystallization or distillation.

Key Reaction Parameters
ParameterRecommended Value/RangeRationale & Key Considerations
Reaction Temperature 0 °C to 10 °CLower temperatures help control the reaction rate and minimize the formation of byproducts.[12] Must be high enough to prevent reagent accumulation.[8]
Nitrating Agent Mixed H₂SO₄/HNO₃Concentrated sulfuric acid acts as a catalyst to generate the highly reactive nitronium ion (NO₂⁺) from nitric acid.[1]
Molar Ratio ~1.1 to 1.5 equivalents of HNO₃Using a slight excess of the nitrating agent helps to ensure the reaction goes to completion.
Addition Time 1 - 2 hoursA slow, controlled addition is critical for managing heat generation and maintaining thermal control.[8]
Agitation Vigorous Mechanical StirringEssential for maintaining temperature homogeneity and preventing the formation of dangerous localized hot spots.[8]

// Key Control Points control1 [label="Control Temperature", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; control2 [label="Control Addition Rate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; control3 [label="Vigorous Stirring", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

add_acid -> control1 [style=dashed, arrowhead=none]; add_acid -> control2 [style=dashed, arrowhead=none]; add_acid -> control3 [style=dashed, arrowhead=none]; } caption [label="General workflow for the controlled nitration synthesis.", shape=plaintext, fontsize=10]; }

References

Removal of isomeric impurities from 2-Chloro-1-nitro-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isomer Purification

Guide Topic: Removal of Isomeric Impurities from 2-Chloro-1-nitro-3-(trifluoromethyl)benzene

Introduction: The Challenge of Isomeric Purity

Welcome to the technical support guide for the purification of this compound. This molecule is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] However, its synthesis, typically via electrophilic nitration of 2-chloro-1-(trifluoromethyl)benzene, inevitably produces a mixture of regioisomers.[2][3][4] These isomers, due to their nearly identical physical and chemical properties such as molecular weight and polarity, present a significant purification challenge.[5][6]

This guide provides field-proven troubleshooting advice and detailed protocols to help you achieve high isomeric purity, ensuring the success of your downstream applications. We will explore the causality behind experimental choices, moving beyond simple step-by-step instructions to empower you with a deeper understanding of the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomeric impurities I should expect during the synthesis of this compound?

During the nitration of 2-chloro-1-(trifluoromethyl)benzene, the directing effects of the chloro- (ortho-, para-directing) and trifluoromethyl- (meta-directing) groups are competitive. This results in a product mixture containing several isomers. Besides your target compound, the most probable impurities are:

  • 4-Chloro-2-nitro-1-(trifluoromethyl)benzene: Nitro group is positioned para to the chlorine.

  • 2-Chloro-5-nitro-1-(trifluoromethyl)benzene: Nitro group is positioned meta to the chlorine but ortho to the trifluoromethyl group.

  • Other minor isomers depending on the precise reaction conditions.

Q2: Why are these isomers so difficult to separate by standard distillation?

Isomers of substituted nitrobenzenes often have very close boiling points, making separation by fractional distillation extremely difficult, if not commercially unfeasible.[6][7] The separation efficiency is too low to achieve the high purity required for pharmaceutical applications without employing very long distillation columns and high reflux ratios, which is often impractical.

Q3: What analytical techniques are recommended for monitoring the purity of my sample?

To effectively monitor and validate your purification process, a combination of analytical methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse method for assessing isomeric purity. A reverse-phase C18 column with a methanol/water or acetonitrile/water gradient is typically effective.

  • Gas Chromatography (GC): GC can offer excellent resolution for volatile isomers, especially when using specialized capillary columns.[8] The introduction of functional groups like trifluoromethyl on the stationary phase can enhance separation by providing specific interactions like hydrogen bonding and dipole-dipole forces.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can help identify and quantify the different isomers in a mixture by analyzing the distinct chemical shifts and coupling patterns of the protons and fluorine atoms on the aromatic ring.

Troubleshooting Purification Protocols

This section addresses specific issues you may encounter during purification.

Troubleshooting Fractional Crystallization

Fractional crystallization is often the most effective and scalable method for purifying aromatic isomers.[9][10] It exploits subtle differences in the isomers' solubility and their ability to pack into a crystal lattice.[7]

Q: I performed a recrystallization, but my isomeric purity barely improved. What went wrong?

A: This is a common issue and usually points to one of three problems:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound completely at an elevated temperature but only sparingly at room or lower temperatures.[9] Crucially, for isomer separation, the desired isomer should be significantly less soluble than the impurities in the cold solvent. If all isomers crash out together, no purification occurs.

  • Formation of a Eutectic Mixture: Isomer mixtures can form a eutectic, which is a mixture composition that has a lower melting point than any of the individual components.[7] At the eutectic composition, the mixture will solidify without any change in composition, making separation by crystallization impossible from that point.

  • Cooling Rate Was Too Fast: Rapid cooling promotes precipitation, not crystallization. This traps impurities within the solid instead of allowing for the selective growth of pure crystals.

Solution Pathway:

  • Systematic Solvent Screening: Test a range of solvents (e.g., methanol, ethanol, isopropanol, hexane, toluene, and mixtures thereof). The goal is to find a system where one isomer crystallizes cleanly while the others remain in the mother liquor.

  • Controlled Cooling: Decrease the temperature slowly (e.g., over several hours) and with gentle stirring to encourage the formation of well-ordered crystals. Seeding the solution with a pure crystal of the desired isomer can also be highly effective.

  • Iterative Crystallization: Achieving high purity often requires multiple crystallization steps.[5] The mother liquor from the first crystallization, now enriched with impurities, can sometimes be concentrated and cooled further to recover more of the target compound or isolate one of the other isomers.

Q: My product recovery is very low after recrystallization. How can I improve the yield?

A: Low recovery is often a trade-off for high purity. To optimize:

  • Use the Minimum Amount of Hot Solvent: The most common error is adding too much solvent to dissolve the crude material. Use just enough to fully dissolve the solid at the solvent's boiling point.[9]

  • Cool to a Lower Temperature: Ensure the solution is thoroughly chilled (e.g., in an ice bath or refrigerator) to maximize the precipitation of the desired, less-soluble product.

  • Rework the Mother Liquor: The mother liquor contains dissolved product. Concentrating it and performing a second crystallization can recover a significant amount of material, although it may be of lower purity than the first crop.

Troubleshooting Chromatographic Separation

When crystallization fails, chromatography offers a high-resolution alternative, although it can be less scalable.[5]

Q: My isomers are co-eluting on a silica gel column. How can I achieve separation?

A: Isomers often have very similar polarities, making separation on standard silica gel challenging.[5]

Solution Pathway:

  • Switch to Preparative HPLC: Reverse-phase (C18) or phenyl-hexyl columns in preparative HPLC systems provide much higher resolving power than flash chromatography.[5] The separation mechanism relies on differential hydrophobic interactions, which can be more effective for isomers.

  • Optimize the Mobile Phase: For flash chromatography, use a very shallow solvent gradient or even an isocratic elution with a low-polarity solvent system (e.g., hexane/ethyl acetate or hexane/dichloromethane). A slow flow rate can also improve resolution.[5]

  • Try a Different Stationary Phase: Consider alternative stationary phases. For instance, phases functionalized with phenyl groups can separate aromatic compounds through π-π stacking interactions, which may differ sufficiently between isomers.

Experimental Protocols & Workflows

Workflow for Selecting a Purification Method

The choice of purification strategy depends on the scale of your work and the required purity. The following diagram outlines a decision-making workflow.

Purification_Workflow cluster_start Initial Assessment cluster_methods Purification Strategy cluster_check Validation start Crude Product (Isomer Mixture) analytics Analyze Purity (HPLC/GC) start->analytics crystallization Fractional Crystallization analytics->crystallization Large Scale / Scalable chromatography Column Chromatography analytics->chromatography Small Scale / High Purity chemical_sep Chemical Separation (Selective Reduction) analytics->chemical_sep Hindered Isomer Target purity_check_cryst Check Purity > 99%? crystallization->purity_check_cryst purity_check_chrom Check Purity > 99%? chromatography->purity_check_chrom purity_check_chem Check Purity > 99%? chemical_sep->purity_check_chem purity_check_cryst->crystallization No, repeat or rework mother liquor finish Pure Product purity_check_cryst->finish Yes purity_check_chrom->chromatography No, optimize method purity_check_chrom->finish Yes purity_check_chem->crystallization No, further polish with crystallization purity_check_chem->finish Yes

Caption: Decision workflow for purification strategy.

Protocol 1: Iterative Fractional Crystallization

This protocol is designed for purifying grams to kilograms of material and assumes the desired this compound is the least soluble isomer in methanol.

  • Dissolution: In a fume hood, place 100 g of the crude isomeric mixture into a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Add 200 mL of methanol.

  • Heating: Heat the mixture to reflux (approx. 65°C) with stirring. Continue to add methanol in small portions (10-20 mL) until all the solid has just dissolved. Causality: Using the minimum amount of hot solvent is critical for maximizing recovery.[9]

  • Controlled Cooling: Turn off the heat and allow the solution to cool slowly to room temperature over 2-3 hours. Do not disturb the flask. Then, transfer the flask to an ice-water bath for at least 1 hour to maximize crystallization.

  • Isolation (Crop 1): Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold methanol (2 x 25 mL) to remove residual mother liquor.

  • Drying & Analysis: Dry the crystals under vacuum. Weigh the product and determine its isomeric purity by HPLC or GC. This is "Crop 1".

  • Reworking the Mother Liquor: Transfer the filtrate (mother liquor) to a round-bottom flask and reduce its volume by 50% using a rotary evaporator.

  • Second Crystallization: Repeat the cooling process (Step 3) with the concentrated mother liquor. Collect the resulting crystals (Step 4) as "Crop 2".

  • Validation: Analyze the purity of Crop 2. It will likely be less pure than Crop 1. If the purity of Crop 1 meets the specification (>99%), Crop 2 can be combined with the next batch of crude material for reprocessing.

Protocol 2: Selective Chemical Reduction for Hindered Isomers

This advanced method is based on the principle that sterically unhindered nitro groups can be selectively reduced to amines by sulfide salts, while a sterically hindered nitro group (like one positioned between two substituents) remains unchanged.[11] The resulting amines are basic and can be easily removed from the neutral nitro compound via an acid wash.

WARNING: This reaction produces hydrogen sulfide gas and should be performed in a well-ventilated fume hood.

  • Reaction Setup: Dissolve 10 g of the crude isomer mixture in 100 mL of methanol in a 250 mL round-bottom flask.

  • Reagent Preparation: In a separate beaker, dissolve 1.2 equivalents of sodium sulfide nonahydrate (Na₂S·9H₂O) for each mole of undesired isomer in 50 mL of water.

  • Reduction: Heat the methanol solution to 60°C. Add the aqueous sodium sulfide solution dropwise over 30 minutes. A color change is typically observed. Stir the reaction at 60°C for 2-4 hours, monitoring the disappearance of the unhindered isomers by TLC or HPLC.

  • Workup: Cool the reaction to room temperature and remove the methanol via rotary evaporation. Dilute the remaining aqueous residue with 100 mL of ethyl acetate.

  • Acid Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer with 1 M hydrochloric acid (3 x 50 mL). Causality: The newly formed anilines (reduced impurities) are basic and will move into the acidic aqueous layer as their hydrochloride salts, leaving the desired neutral nitro compound in the organic layer.

  • Isolation: Wash the organic layer with brine (1 x 50 mL), dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.

  • Final Polish: The product can be further purified by a final recrystallization from methanol/hexane if needed to remove any non-basic impurities.

Data Summary Table

Purification MethodProsConsTypical Purity AchievedScale
Fractional Crystallization Highly scalable, cost-effective, environmentally friendly solvents (e.g., ethanol).Can be time-consuming, may not work if a eutectic forms[7], may require multiple iterations.98-99.5%Lab to Industrial
Column Chromatography High resolution for difficult separations, applicable to small quantities.[5]Poor scalability, high solvent consumption, can be expensive.>99.5%Lab Scale (mg to g)
Selective Chemical Reduction Very effective for specific isomer types (hindered vs. unhindered), novel approach.[11]Requires careful reaction control, involves hazardous reagents, may require a final polishing step.>99% after polishingLab to Pilot Scale

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 2-Chloro-1-nitro-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with nucleophilic aromatic substitution (SNAr) reactions on 2-Chloro-1-nitro-3-(trifluoromethyl)benzene. This document provides in-depth, field-proven insights to help you navigate and optimize your experiments, troubleshoot common issues, and ensure the integrity of your results.

Section 1: Understanding the Substrate - Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the reactivity and handling of this compound in SNAr reactions.

Q1: What makes this compound so reactive towards nucleophilic aromatic substitution?

A1: The high reactivity of this substrate is due to the powerful electron-withdrawing nature of the substituents on the benzene ring. SNAr reactions proceed via a two-step addition-elimination mechanism, which involves the formation of a negatively charged intermediate called a Meisenheimer complex.[1][2][3] The stability of this intermediate is the key to a successful reaction.

  • Nitro Group (-NO₂): Positioned ortho to the chlorine leaving group, the nitro group is a potent activating group. It stabilizes the negative charge of the Meisenheimer complex through resonance, delocalizing the charge out of the ring and onto its oxygen atoms. This stabilization is most effective when the electron-withdrawing group is ortho or para to the leaving group.[3][4][5]

  • Trifluoromethyl Group (-CF₃): Although positioned meta to the leaving group (meaning it cannot participate in resonance stabilization), the -CF₃ group is a strong inductively electron-withdrawing group. It pulls electron density from the ring through the sigma bonds, further increasing the ring's electrophilicity and making it more susceptible to attack by a nucleophile.[6]

This dual activation makes the aromatic ring significantly electron-deficient and primed for nucleophilic attack.[4][6]

Q2: Which nucleophiles are typically successful with this substrate?

A2: A wide range of nucleophiles can be used effectively. The choice depends on the desired product. Common classes include:

  • Oxygen Nucleophiles: Alkoxides (e.g., sodium methoxide, potassium tert-butoxide) and phenoxides to form aryl ethers.[7]

  • Nitrogen Nucleophiles: Primary and secondary amines (aliphatic and aromatic) to form substituted anilines.[8][9]

  • Sulfur Nucleophiles: Thiolates (generated from thiols and a base) to form thioethers.[7]

  • Carbon Nucleophiles: While less common for this specific substrate without specialized catalysis, certain stabilized carbanions can be used.[8]

The strength of the nucleophile is a critical factor; stronger nucleophiles generally lead to faster reactions.[10]

Q3: What is the general mechanism for this reaction?

A3: The reaction follows the classical SNAr addition-elimination pathway.

  • Addition Step (Rate-Determining): The nucleophile attacks the carbon atom bonded to the chlorine (the ipso-carbon), breaking the aromaticity of the ring and forming the resonance-stabilized Meisenheimer complex.[3][8] This step is typically the slowest and therefore rate-determining.[11]

  • Elimination Step: The aromaticity of the ring is restored by the expulsion of the chloride leaving group. This step is usually fast.

Below is a diagram illustrating this mechanistic pathway.

SNAr_Mechanism SNAr Mechanism on this compound sub Substrate mc Meisenheimer Complex (Resonance Stabilized) sub->mc + Nu⁻ (Slow, Rate-Determining) nuc Nu⁻ prod Product mc->prod - Cl⁻ (Fast) lg Cl⁻

Caption: The two-step addition-elimination SNAr pathway.

Section 2: Troubleshooting Guide

This section is designed to help you diagnose and solve specific problems encountered during your experiments.

Problem 1: Low or No Product Yield

  • Q: My reaction shows very little or no conversion to the desired product, even after extended reaction times. What are the likely causes and solutions?

  • A: This is a common issue that can stem from several factors. A systematic check is the best approach.[6]

    • Possible Cause 1: Inactive Nucleophile/Insufficient Base: For neutral nucleophiles like amines, alcohols, or thiols, a base is required to either deprotonate them into their more reactive anionic forms or to act as a scavenger for the HCl generated.[8][10] If the base is too weak or used in insufficient quantity, the concentration of the active nucleophile will be too low.

      • Solution:

        • Switch to a stronger base. If you are using a mild base like triethylamine (Et₃N) or potassium carbonate (K₂CO₃) with an alcohol, consider a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to fully generate the alkoxide in situ before adding the substrate.[7][10]

        • Ensure stoichiometry. Use at least one equivalent of base for deprotonation, and often an excess (1.5-2.0 eq) is beneficial, especially with amine nucleophiles.[7]

    • Possible Cause 2: Inappropriate Solvent Choice: The solvent plays a crucial role in SNAr reactions. It must solubilize the reactants and stabilize the charged Meisenheimer intermediate.[12]

      • Solution:

        • Use a polar aprotic solvent. Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Acetonitrile (MeCN) are highly recommended.[8] They are excellent at solvating the cation of the base/nucleophile, leaving a more "naked" and reactive anion.[10][12] Reactions often fail or are extremely sluggish in less polar solvents like THF, toluene, or dichloromethane.

    • Possible Cause 3: Low Reaction Temperature: While the substrate is highly activated, some nucleophile/substrate combinations still require thermal energy to overcome the activation barrier of the initial attack.

      • Solution:

        • Increase the temperature. If your reaction is proceeding slowly at room temperature, try heating it to 50-100 °C. Monitor the reaction by TLC or LC-MS to check for decomposition at higher temperatures.

Problem 2: Formation of Multiple Products or Side Reactions

  • Q: My TLC/LC-MS analysis shows multiple spots/peaks, indicating side product formation. What are these and how can I prevent them?

  • A: Side reactions can compete with the desired SNAr pathway, reducing yield and complicating purification.

    • Possible Cause 1: Reaction with Solvent: In some cases, nucleophilic solvents or impurities (like water) can compete with your intended nucleophile, especially at high temperatures over long reaction times. Amines in DMF, for example, can sometimes lead to formylation side products.

      • Solution:

        • Use anhydrous solvents. Ensure your solvents are dry, especially when using highly reactive reagents like NaH.

        • Choose a non-reactive solvent. If you suspect solvent participation, switch to a different polar aprotic solvent like DMSO.

    • Possible Cause 2: Over-reaction or Di-substitution: If your nucleophile has multiple reactive sites, or if the product of the initial substitution is still reactive, further reactions can occur. This is less common with this specific substrate but possible with certain nucleophiles.

      • Solution:

        • Control stoichiometry. Use a slight excess (1.1-1.2 equivalents) of the nucleophile, but avoid a large excess which might promote side reactions.

        • Lower the temperature. Running the reaction at the lowest temperature that allows for a reasonable rate can often improve selectivity.

Problem 3: Reaction Stalls or Appears Incomplete

  • Q: The reaction starts well but then stalls, leaving a significant amount of starting material. What's happening?

  • A: A stalling reaction often points to the deactivation of a key reagent or a change in reaction conditions.

    • Possible Cause 1: Base Consumption/Neutralization: The HCl generated during the reaction with a neutral nucleophile can neutralize the base, effectively stopping the reaction if the base is the limiting reagent.

      • Solution:

        • Use a stoichiometric excess of base. Employing 2.0 or more equivalents of a base like K₂CO₃ or Et₃N ensures there is enough to both facilitate the reaction and scavenge the acid byproduct.[7]

    • Possible Cause 2: Product Precipitation: The product may be precipitating out of the reaction mixture, coating the starting material and preventing further reaction.

      • Solution:

        • Increase solvent volume or switch solvents. Add more solvent to maintain solubility. Alternatively, a co-solvent system or a different solvent that better solubilizes all components might be necessary.

Section 3: Optimized Experimental Protocol & Data

This section provides a general, robust protocol that can be adapted for various nucleophiles, along with a table summarizing typical reaction conditions.

General Step-by-Step Protocol

This protocol is designed for a reaction with an alcohol nucleophile, which requires pre-formation of the alkoxide. It can be easily adapted for amine or thiol nucleophiles.

  • Reagent Preparation:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the alcohol nucleophile (1.2 equivalents).

    • Dissolve the alcohol in anhydrous polar aprotic solvent (e.g., DMF or DMSO, approx. 0.2-0.5 M concentration relative to the substrate).

  • Nucleophile Activation:

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add a strong base, such as Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.3 equivalents), portion-wise. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • SNAr Reaction:

    • In a separate flask, dissolve this compound (1.0 equivalent) in a minimum amount of the same anhydrous solvent.

    • Add the substrate solution dropwise to the stirred alkoxide solution at room temperature.

    • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C).

  • Reaction Monitoring:

    • Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is a mixture of ethyl acetate and hexanes.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by pouring it into a beaker containing ice-cold water.

    • Extract the aqueous mixture with an organic solvent like ethyl acetate (3x volume of the reaction).

    • Combine the organic layers, wash with water and then with brine to remove the polar aprotic solvent.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0% to 20% ethyl acetate in hexanes) to yield the pure product.

Data Presentation: Typical Reaction Conditions

The following table summarizes recommended starting conditions for various nucleophile classes. Optimization may be required.

Nucleophile ClassExample NucleophileBase (Equivalents)SolventTemperature (°C)Notes
Alcohols MethanolNaH (1.2)Anhydrous THF, DMFRT to 60Pre-form the alkoxide at 0°C before adding the substrate.[7]
Phenols PhenolK₂CO₃ (2.0) or Cs₂CO₃ (1.5)DMF, DMSO80 - 120Cesium carbonate can often accelerate reactions with less acidic phenols.
Primary Amines BenzylamineK₂CO₃ (2.0) or Et₃N (2.2)DMSO, NMP50 - 100A slight excess of the amine can also be used as the base if it is inexpensive.[7]
Secondary Amines MorpholineK₂CO₃ (2.0)DMF, MeCNRT to 80These are often more nucleophilic than primary amines and may require milder conditions.
Thiols ThiophenolK₂CO₃ (2.0) or NaH (1.1)DMF, DMSORT to 50Pre-forming the thiolate with NaH at 0°C is highly effective.[7]

Visualization of Experimental Workflow

Caption: Standard experimental workflow for SNAr reactions.

References

Troubleshooting guide for Suzuki coupling with 2-Chloro-1-nitro-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Guide for Suzuki Coupling with 2-Chloro-1-nitro-3-(trifluoromethyl)benzene

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of challenging cross-coupling reactions. This guide is specifically tailored to address the unique difficulties encountered when using this compound as a substrate in Suzuki-Miyaura coupling.

The structure of this aryl chloride presents a trifecta of challenges:

  • Inert C-Cl Bond: The carbon-chlorine bond is significantly stronger and less reactive than its bromide or iodide counterparts, making the initial oxidative addition step of the catalytic cycle kinetically demanding.[1][2][3]

  • Strongly Electron-Deficient Ring: The presence of two powerful electron-withdrawing groups (EWGs), nitro (-NO₂) and trifluoromethyl (-CF₃), significantly alters the electronic properties of the aromatic ring. While EWGs can facilitate oxidative addition, they also increase the susceptibility to side reactions.[2][4]

  • Potential for Nitro Group Reactivity: The nitro group is not always an innocent bystander in palladium catalysis. Under certain conditions, it can undergo reduction or even participate in undesired coupling reactions (denitrative coupling).[5][6][7]

This guide is structured as a series of questions you might be asking in the lab, providing not just solutions, but the chemical reasoning behind them.

Troubleshooting Guide: From Low Yield to No Reaction

This section addresses specific experimental failures. Use the flowchart below for a quick diagnosis, followed by the detailed Q&A for comprehensive solutions.

Troubleshooting_Flowchart start Start: Reaction Outcome outcome Low or No Conversion? start->outcome side_products Major Side Products Observed? outcome->side_products No, but low yield catalyst_check Problem: Inactive Catalyst System Solution: 1. Verify Catalyst/Ligand Integrity. 2. Use Bulky, Electron-Rich Ligand. 3. Increase Temperature (80-120°C). 4. Ensure Rigorous Inert Atmosphere. outcome->catalyst_check Yes hydrodehalogenation Problem: Hydrodehalogenation (Starting material minus -Cl) Cause: Protic impurities, moisture. Solution: 1. Use Anhydrous Solvents/Reagents. 2. Employ a Stronger, Non-hydroxide Base (e.g., K3PO4). side_products->hydrodehalogenation Yes protodeboronation Problem: Protodeboronation (Boronic acid homocoupling, arene byproduct) Cause: Boronic acid instability. Solution: 1. Use Fresh Boronic Acid or Stable Ester (Pinacol). 2. Use Anhydrous Base (e.g., K3PO4). 3. Minimize Reaction Time. side_products->protodeboronation Yes nitro_reduction Problem: Nitro Group Reduction (-NO2 -> -NH2 or other) Cause: Reaction too harsh, incompatible reagents. Solution: 1. Lower Reaction Temperature. 2. Avoid overly strong reductants in the system. 3. Screen alternative catalysts. side_products->nitro_reduction Yes

Caption: Troubleshooting workflow for Suzuki coupling of this compound.

Q1: My reaction shows no conversion, or the yield is extremely low (<10%). What are the primary causes?

A1: This is a common issue stemming from the high activation barrier of the C-Cl bond. The root cause is almost always an insufficiently active catalyst system or catalyst deactivation.

  • Causality—The Oxidative Addition Step: The first and often rate-limiting step in the catalytic cycle is the oxidative addition of the aryl chloride to the Pd(0) complex.[8] Aryl chlorides require highly electron-rich and sterically bulky phosphine ligands to promote this step effectively. Standard ligands like PPh₃ are often inadequate.

  • Actionable Solutions:

    • Evaluate Your Catalyst System: For this challenging substrate, you must use a state-of-the-art catalyst system. Combine a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a highly active ligand.

      • Recommended Ligands: Bulky, electron-rich biaryl phosphine ligands (Buchwald-type) such as SPhos, XPhos, or RuPhos are excellent choices.[9][10] N-heterocyclic carbenes (NHCs) like IPr or IMes are also highly effective for activating aryl chlorides.[11]

    • Ensure an Inert Atmosphere: The active Pd(0) catalyst is extremely sensitive to oxygen.[12] Even trace amounts of O₂ can oxidize Pd(0) to inactive Pd(II) oxides, halting the catalytic cycle. Purge your reaction vessel and solvents thoroughly with a high-purity inert gas (Argon or Nitrogen) for at least 30 minutes.

    • Increase Reaction Temperature: The activation of aryl chlorides requires significant thermal energy. A typical temperature range for these substrates is 80-120 °C. If you are running the reaction at a lower temperature, a gradual increase may initiate the catalysis.

    • Check Reagent Integrity: Ensure your palladium source and, critically, your phosphine ligand have not degraded. Phosphine ligands are prone to oxidation upon prolonged storage if not handled under inert conditions.[12]

Q2: I'm observing a significant amount of 1-nitro-3-(trifluoromethyl)benzene (hydrodehalogenation byproduct). Why is this happening?

A2: Hydrodehalogenation is a common side reaction where the halide is replaced by a hydrogen atom. This typically occurs when a proton source is present, leading to the quenching of an organopalladium intermediate.

  • Causality—Interception of Catalytic Intermediates: This side reaction can compete with the desired transmetalation step. It is often exacerbated by the presence of water or other protic impurities in the reaction mixture.

  • Actionable Solutions:

    • Use Anhydrous Conditions: Ensure your solvent is rigorously dried and use an anhydrous base. While some Suzuki protocols benefit from water, for a challenging substrate prone to side reactions, starting under anhydrous conditions can provide a cleaner reaction profile.

    • Base Selection: Using a non-hydroxide base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can minimize this pathway compared to bases like NaOH or KOH.

Q3: My boronic acid appears to be decomposing. I see boronic acid homocoupling (biaryl byproduct from the boronic acid) and protodeboronation (the corresponding arene). How can I prevent this?

A3: Protodeboronation is a major pathway for boronic acid decomposition, especially for electron-rich or sterically hindered boronic acids, and it competes directly with the desired cross-coupling.[12]

  • Causality—The Role of Base and Water: The base, while necessary to activate the boronic acid for transmetalation, can also promote its decomposition.[11][13] This process is often accelerated by heat and the presence of water.

  • Actionable Solutions:

    • Use a Boronic Ester: Convert your boronic acid to a more stable boronate ester, such as a pinacol ester. These are significantly more resistant to protodeboronation and slowly hydrolyze under the reaction conditions to release the active boronic acid, keeping its standing concentration low.[12]

    • Control Stoichiometry: Use a slight excess of the boronic acid partner (e.g., 1.2-1.5 equivalents) to compensate for some degradation, but avoid a large excess which can complicate purification.

    • Optimize Base and Reaction Time: Use the mildest base that still promotes the reaction (e.g., K₂CO₃ or K₃PO₄). Monitor the reaction by TLC or LC-MS and stop it once the aryl chloride is consumed to prevent prolonged exposure of the boronic acid to the harsh conditions.

Frequently Asked Questions (FAQs)

Q: What is the best starting point for a catalyst, ligand, base, and solvent for this specific reaction?

A: For a challenging electron-deficient aryl chloride, a robust starting point is crucial. The following table summarizes a well-regarded set of initial conditions. Optimization will likely be necessary.

ComponentRecommended Starting ConditionsRationale & Key Considerations
Palladium Source Pd(OAc)₂ (1-2 mol%) or Pd₂(dba)₃ (0.5-1 mol%)Common, reliable Pd(II) and Pd(0) precursors.[11]
Ligand SPhos or XPhos (1.1-1.2 eq. relative to Pd)Bulky, electron-rich ligands essential for activating the C-Cl bond.[9][10]
Base K₃PO₄ (2-3 equivalents)A strong, non-nucleophilic base that effectively promotes transmetalation with minimal side reactions.[13][14]
Solvent 1,4-Dioxane or Toluene (anhydrous, degassed)Aprotic solvents that are stable at high temperatures and solubilize the catalyst complex well.[4]
Temperature 100-110 °CNecessary to overcome the activation energy for oxidative addition of the aryl chloride.
Boronic Acid Arylboronic acid (1.5 eq.) or Pinacol Ester (1.2 eq.)Using a slight excess of the more stable pinacol ester is highly recommended to mitigate decomposition.[12]

Q: How does the mechanism of the Suzuki coupling guide my troubleshooting?

A: Understanding the catalytic cycle is fundamental. Each step has unique requirements that, if not met, can stall the reaction or lead to side products.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (R¹-X) Trans R¹-Pd(II)L₂-R² OxAdd->Trans Transmetalation (R²-B(OR)₂ + Base) Trans->Pd0 Reductive Elimination (forms R¹-R²) center

References

Technical Support Center: Ensuring the Stability of 2-Chloro-1-nitro-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Chloro-1-nitro-3-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this critical chemical intermediate. Our goal is to provide you with the technical expertise and practical guidance necessary to prevent its decomposition during storage and handling, ensuring the integrity of your experiments and the quality of your results.

The inherent reactivity of halogenated nitroaromatic compounds necessitates a comprehensive understanding of their stability profile. This document provides a structured, in-depth troubleshooting guide and a set of frequently asked questions (FAQs) to address the specific challenges you may encounter.

Troubleshooting Guide: Diagnosing and Preventing Decomposition

This section is formatted in a question-and-answer style to directly address common issues observed in the laboratory.

Observation: I've noticed a change in the physical appearance of my stored this compound (e.g., color change from pale yellow to brown, development of turbidity). What could be the cause?

Answer: A visual change in the appearance of this compound is a primary indicator of chemical degradation. The development of a brownish hue or turbidity suggests the formation of impurities. Several factors could be responsible:

  • Photodegradation: Exposure to light, particularly UV radiation, can initiate the decomposition of nitroaromatic compounds. This is a common issue for many chemicals in this class, leading to complex reaction pathways and the formation of colored byproducts.[1]

  • Thermal Stress: Although this compound is relatively stable at room temperature, prolonged exposure to elevated temperatures can accelerate decomposition. The melting point of this compound is 25-30°C, and storing it in environments exceeding this for extended periods can lead to degradation.[2]

  • Hydrolysis: The presence of moisture can lead to the hydrolysis of the chloro group, especially under non-neutral pH conditions. This would result in the formation of phenolic derivatives, which are often more susceptible to oxidation and can contribute to color changes.

  • Reaction with Contaminants: Accidental introduction of contaminants, such as strong acids, bases, or oxidizing agents, into the storage container can catalyze decomposition.

Logical Troubleshooting Workflow

References

Analytical methods for monitoring the purity of 2-Chloro-1-nitro-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical monitoring of 2-Chloro-1-nitro-3-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purity assessment of this critical chemical intermediate. Our goal is to equip you with the necessary knowledge to anticipate and resolve analytical challenges, ensuring the accuracy and reliability of your results.

Introduction

This compound is a key building block in the synthesis of various active pharmaceutical ingredients and agrochemicals.[1][2] Its purity is paramount to the safety and efficacy of the final product. This guide provides a comprehensive overview of the recommended analytical methods, potential challenges, and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for determining the purity of this compound?

The primary recommended techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

  • Gas Chromatography (GC): Due to the volatility of the analyte, GC is an excellent choice for purity and impurity profiling. A Flame Ionization Detector (FID) is suitable for general-purpose purity analysis, while an Electron Capture Detector (ECD) offers higher sensitivity for halogenated and nitro-containing compounds, making it ideal for trace impurity analysis.[3][4]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is also a powerful method for purity assessment.[3][5] It is particularly useful for analyzing potential non-volatile impurities or degradation products.

Q2: What are the expected impurities in this compound?

Potential impurities can arise from the synthesis process or degradation. These may include:

  • Positional Isomers: Isomers of the parent compound with different substitution patterns on the benzene ring.

  • Starting Material Residues: Unreacted starting materials from the synthesis.

  • By-products: Compounds formed from side reactions during synthesis.

  • Degradation Products: Products of hydrolysis or photolysis.

Q3: How should I prepare a sample of this compound for analysis?

Sample preparation is a critical step to ensure accurate and reproducible results.[6][7]

  • For GC analysis: A "dilute and shoot" approach is typically sufficient. Dissolve a precisely weighed amount of the sample in a high-purity solvent like hexane or ethyl acetate. The concentration should be within the linear range of the detector.

  • For HPLC analysis: Dissolve the sample in a solvent compatible with the mobile phase, such as acetonitrile or methanol. Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter to remove any particulate matter before injection.

Recommended Analytical Method: Gas Chromatography (GC-FID)

This section provides a detailed protocol for the purity analysis of this compound using Gas Chromatography with a Flame Ionization Detector (GC-FID).

Experimental Protocol

1. Instrument and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B or equivalent
Column DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (Split ratio 50:1)
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min)
Detector Flame Ionization Detector (FID)
Detector Temp 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

2. Sample Preparation:

  • Accurately weigh approximately 50 mg of this compound into a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with ethyl acetate. This results in a sample concentration of approximately 1 mg/mL.

  • Vortex to ensure homogeneity.

3. Data Analysis:

The purity is determined by area percent calculation, assuming all components have a similar response factor with the FID.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Troubleshooting Guide

This section addresses common issues encountered during the GC analysis of this compound.

Workflow for Troubleshooting GC Issues

GCTroubleshooting Start Problem Observed PeakShape Poor Peak Shape? Start->PeakShape RetentionTime Retention Time Shift? Start->RetentionTime Baseline Baseline Issues? Start->Baseline Sensitivity Low Sensitivity? Start->Sensitivity Tailing Tailing Peaks PeakShape->Tailing Fronting Fronting Peaks PeakShape->Fronting Split Split Peaks PeakShape->Split RTShiftCauses Check for: - Leaks in the system - Inconsistent oven temperature - Carrier gas flow fluctuation RetentionTime->RTShiftCauses Drift Baseline Drift Baseline->Drift Noise Noisy Baseline Baseline->Noise SensitivityCauses Check for: - Sample concentration - Inlet or detector contamination - Leaks Sensitivity->SensitivityCauses TailingCauses Check for: - Active sites in liner/column - Column contamination - Incorrect column installation Tailing->TailingCauses FrontingCauses Check for: - Column overload - Incompatible solvent Fronting->FrontingCauses SplitCauses Check for: - Poor injection technique - Inconsistent vaporization Split->SplitCauses DriftCauses Check for: - Column bleed - Contaminated detector Drift->DriftCauses NoiseCauses Check for: - Contaminated carrier gas - Electronic issues - Leaks Noise->NoiseCauses

References

Validation & Comparative

A Comparative Spectroscopic Guide to 2-Chloro-1-nitro-3-(trifluoromethyl)benzene: An In-Depth ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural nuances of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for elucidating molecular structure. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 2-Chloro-1-nitro-3-(trifluoromethyl)benzene, a compound of interest in synthetic chemistry. In the absence of publicly available, peer-reviewed experimental spectra for this specific molecule, this guide will leverage high-quality predicted NMR data and compare it with experimental data from structurally analogous compounds. This comparative approach allows for a robust interpretation of the spectral features and an understanding of the intricate electronic effects exerted by the chloro, nitro, and trifluoromethyl substituents on the benzene ring.

Molecular Structure and Expected Spectral Complexity

This compound presents a unique substitution pattern on the aromatic ring. The three substituents—chloro, nitro, and trifluoromethyl—are all electron-withdrawing, albeit through different mechanisms (inductive and resonance effects). This electronic environment significantly influences the chemical shifts of the aromatic protons and carbons, leading to a complex and informative NMR spectrum.

Experimental and Predicted Methodologies

¹H and ¹³C NMR Data Acquisition Protocol (General)

For the acquisition of ¹H and ¹³C NMR spectra of substituted nitrobenzenes, the following general protocol is recommended:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the analyte and the absence of interfering solvent signals in the regions of interest.[1]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse-acquire sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for all unique carbon atoms. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

NMR Data Prediction

Predicted ¹H and ¹³C NMR Data for this compound

The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound are summarized below. The predictions are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (J, Hz)
H-47.85dJ(H4-H5) = 8.2
H-57.60tJ(H5-H4) = 8.2, J(H5-H6) = 7.9
H-67.95dJ(H6-H5) = 7.9

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

CarbonPredicted Chemical Shift (ppm)Multiplicity (due to C-F coupling)Coupling Constants (J, Hz)
C-1 (C-NO₂)149.5s-
C-2 (C-Cl)132.0s-
C-3 (C-CF₃)128.8q¹J(C-F) ≈ 275
C-4134.2s-
C-5128.5s-
C-6130.1s-
CF₃122.1q¹J(C-F) ≈ 272

Spectral Interpretation and Comparative Analysis

The predicted spectra reveal a downfield shift for all aromatic protons and carbons, which is anticipated due to the presence of three strong electron-withdrawing groups.

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to H-4, H-5, and H-6. The predicted triplet for H-5 arises from coupling to its two neighboring protons, H-4 and H-6. The signals for H-4 and H-6 are predicted as doublets due to coupling with H-5. The deshielding effect of the nitro group is most pronounced on the ortho and para protons.[2][3] In this molecule, H-6 is ortho to the nitro group and H-4 is para, hence their predicted downfield chemical shifts. The trifluoromethyl group also contributes significantly to the deshielding of adjacent protons through its strong inductive electron-withdrawing nature.[4]

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum is predicted to display six aromatic signals and one signal for the trifluoromethyl carbon. The carbon attached to the nitro group (C-1) is expected to be the most downfield-shifted among the aromatic carbons due to the strong deshielding effect of the nitro group.[3] The carbon bearing the trifluoromethyl group (C-3) will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹J(C-F)), a characteristic feature for a CF₃ group.[5] Similarly, the trifluoromethyl carbon itself will also be a quartet with a large coupling constant. The carbons ortho and para to the nitro group (C-2, C-6, and C-4) are also expected to be significantly deshielded.

Comparison with Structurally Related Compounds

To ground our analysis in experimental data, we can compare the predicted spectrum of our target molecule with the reported NMR data of similar compounds.

Comparison with 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid:

A peer-reviewed study on 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid provides valuable experimental data for comparison.[5]

Table 3: Experimental NMR Data for 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid (in DMSO-d₆) [5]

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)¹³C Multiplicity & J (Hz)
H-48.70 (d, J=2.2)129.7q, ³J=4
H-68.40 (d, J=2.2)124.0q, ³J=4
C-1 (C-COOH)-164.3-
C-2 (C-Cl)-127.2-
C-3 (C-NO₂)-149.7-
C-5 (C-CF₃)-128.8q, ²J=35
CF₃ Carbon-122.3q, ¹J=273

The experimental data for the benzoic acid derivative shows that the aromatic protons are significantly downfield, consistent with our predictions for this compound. The presence of the additional carboxyl group in the benzoic acid derivative will influence the chemical shifts, but the overall pattern of deshielding due to the nitro, chloro, and trifluoromethyl groups is evident. The characteristic quartet for the carbon attached to the CF₃ group and the CF₃ carbon itself, with large coupling constants, is also observed experimentally.[5]

Comparison with 1-Nitro-2-(trifluoromethyl)benzene:

Experimental data for 1-nitro-2-(trifluoromethyl)benzene further illuminates the influence of these substituents.[2]

Table 4: Experimental NMR Data for 1-Nitro-2-(trifluoromethyl)benzene (in CDCl₃) [2]

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)¹³C Multiplicity & J (Hz)
Aromatic H7.88-7.82 (m, 2H), 7.77-7.73 (m, 2H)--
C-1 (C-NO₂)-148.4-
C-2 (C-CF₃)-123.8q, J=34.0
Other Aromatic C-133.3, 132.7, 128.1 (q, J=5.0), 125.1-
CF₃ Carbon-122.1q, J=272.0

This data again demonstrates the strong deshielding effects of the nitro and trifluoromethyl groups, resulting in all aromatic protons appearing in the downfield region of the spectrum. The characteristic quartets for the carbons coupled to fluorine are also present.

Visualizing the Molecular Structure and Logic

To better visualize the relationships between the substituents and the resulting NMR signals, the following diagrams are provided.

Caption: Molecular structure of this compound.

G cluster_substituents Electron Withdrawing Substituents cluster_effects Electronic Effects on Benzene Ring cluster_nmr Resulting NMR Spectra NO2 NO₂ (Strong -I, -M) Deshielding Overall Deshielding of Protons and Carbons NO2->Deshielding Cl Cl (Strong -I, Weak +M) Cl->Deshielding CF3 CF₃ (Strong -I) CF3->Deshielding CF_Coupling Characteristic C-F Coupling (Quartets) CF3->CF_Coupling Downfield_H Downfield ¹H Chemical Shifts Deshielding->Downfield_H Downfield_C Downfield ¹³C Chemical Shifts Deshielding->Downfield_C

Caption: Influence of substituents on the NMR spectra.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are predicted to be complex and highly informative, reflecting the strong electron-withdrawing nature of the three substituents. All aromatic protons and carbons are expected to be significantly deshielded, appearing in the downfield region of their respective spectra. A key identifying feature in the ¹³C NMR spectrum is the presence of quartets for the carbon attached to the trifluoromethyl group and the trifluoromethyl carbon itself, arising from one- and two-bond C-F coupling.

By comparing this predicted data with experimental data from structurally similar compounds, we can confidently interpret the spectral features and understand the individual and collective electronic effects of the chloro, nitro, and trifluoromethyl groups. This guide serves as a valuable resource for researchers working with this and related compounds, aiding in structural verification and the design of future synthetic strategies.

References

A Researcher's Guide to High-Quality X-ray Crystal Structure Determination of 2-Chloro-1-nitro-3-(trifluoromethyl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of methodologies for the successful X-ray crystal structure determination of 2-chloro-1-nitro-3-(trifluoromethyl)benzene and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it delves into the rationale behind experimental choices, offering a comparative analysis of techniques to empower you to obtain high-quality, publishable crystal structures. We will explore the nuances of crystallization, the strategic considerations for data collection, and the critical steps in structure refinement, with a particular focus on addressing the common challenges presented by the trifluoromethyl group.

The Critical Role of Crystal Structure Analysis

The precise three-dimensional arrangement of atoms within a molecule, as revealed by single-crystal X-ray diffraction (SC-XRD), is fundamental to understanding its chemical and physical properties.[1][2][3][4] For substituted nitroaromatic compounds like this compound, which are pivotal building blocks in medicinal chemistry and materials science, a definitive crystal structure provides invaluable insights into:

  • Molecular Conformation: Understanding the spatial orientation of the chloro, nitro, and trifluoromethyl substituents relative to the benzene ring.

  • Intermolecular Interactions: Identifying and characterizing non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking, which govern the crystal packing and ultimately influence physical properties like melting point and solubility.[1]

  • Structure-Activity Relationships (SAR): Providing a concrete basis for the design of new derivatives with tailored properties in drug discovery and materials development.

This guide will equip you with the knowledge to navigate the challenges inherent in crystallizing and structurally characterizing these molecules, ensuring the integrity and accuracy of your results.

A Comparative Approach to Crystallization Strategies

Obtaining single crystals of sufficient size and quality is often the most challenging step in structure determination. For nitroaromatic compounds, several techniques can be employed, each with its own set of advantages and disadvantages. The choice of method is often empirical, and a systematic screening of conditions is highly recommended.

Slow Evaporation: The Workhorse Method

Slow evaporation is a widely used and often successful technique. Its simplicity is its greatest strength. A solution of the compound in a suitable solvent or solvent mixture is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.

Protocol:

  • Dissolve the purified compound in a suitable solvent (e.g., methanol, ethanol, acetone) to near saturation in a small vial.

  • Loosely cap the vial to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor for crystal growth over several days to weeks.

A successful example of this method was reported for 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and its corresponding benzamide, where crystals suitable for SC-XRD were obtained by slow evaporation from methanol/water and ethanol, respectively.[5]

Vapor Diffusion: Finesse in Crystal Growth

Vapor diffusion offers more control over the rate of crystallization compared to slow evaporation and is particularly useful when only small amounts of material are available.[6] This technique involves dissolving the compound in a solvent and placing it in a sealed container with a second, more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the compound and inducing crystallization.

Protocol:

  • Dissolve the compound in a small volume of a suitable solvent in a small, open vial.

  • Place this inner vial inside a larger, sealed vessel containing a small amount of a volatile anti-solvent.

  • The anti-solvent vapor will slowly diffuse into the solution in the inner vial.

  • As the solubility of the compound decreases, crystals will begin to form.

Cooling Crystallization: Leveraging Temperature-Dependent Solubility

For compounds with a significant temperature-dependent solubility, controlled cooling of a saturated solution can yield high-quality crystals. This can be achieved by slowly lowering the temperature of a saturated solution or by layering a hot, saturated solution with a cooler solvent.

Protocol:

  • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

  • Slowly cool the solution to room temperature or below.

  • The decrease in solubility upon cooling will lead to crystal formation.

For some nitroaromatic compounds, crystallization from nitric acid at progressively decreasing temperatures has been employed, particularly in industrial settings.[7][8]

Workflow for Crystallization Method Selection

Crystallization_Workflow Start Start with Purified Compound Slow_Evap Slow Evaporation Screening (Various Solvents) Start->Slow_Evap Success Diffraction Quality Crystals Slow_Evap->Success Success Failure No Crystals or Poor Quality Slow_Evap->Failure Failure Vapor_Diff Vapor Diffusion (Solvent/Anti-solvent Pairs) Vapor_Diff->Success Success Vapor_Diff->Failure Failure Cooling Cooling Crystallization (Temperature Gradient) Cooling->Success Success Cooling->Failure Failure Optimize Optimize Conditions (Concentration, Temperature, Rate) Success->Optimize End Proceed to Data Collection Optimize->End Failure->Vapor_Diff Failure->Cooling

Caption: A systematic workflow for screening crystallization methods.

Strategic Data Collection for Small Molecules

Once suitable crystals are obtained, the next critical phase is the collection of X-ray diffraction data. The goal is to obtain a complete and accurate set of reflection intensities to as high a resolution as possible.[9]

Key Parameters in Data Collection
  • X-ray Source: For small molecules, both Molybdenum (Mo, λ ≈ 0.71 Å) and Copper (Cu, λ ≈ 1.54 Å) X-ray sources are commonly used.[10] Mo radiation provides higher resolution data, while Cu radiation results in more intense diffraction, which can be advantageous for weakly diffracting crystals.[10]

  • Temperature: Collecting data at low temperatures (typically 100 K) is highly recommended. This minimizes thermal motion of the atoms, leading to sharper diffraction spots and a more precise final structure. For molecules with flexible groups like trifluoromethyl, low-temperature data collection can also help to resolve or model disorder more effectively.[11]

  • Resolution: A standard guideline for small-molecule crystal structures is to collect data to a resolution of at least 0.85 Å.[12] This ensures that the interatomic distances, including those involving hydrogen atoms, are well-defined.[12]

  • Completeness and Redundancy: The data collection strategy should aim for high completeness (measuring a large fraction of the unique reflections) and redundancy (measuring symmetry-equivalent reflections multiple times). High redundancy improves the signal-to-noise ratio and allows for a more robust data analysis.[12]

Comparison of Data Collection Strategies
StrategyDescriptionAdvantagesDisadvantagesBest For
Standard Omega Scan The crystal is rotated through a continuous range of angles (e.g., 180° or 360°) about a single axis.Simple to set up and execute.May result in incomplete data for certain crystal symmetries.Routine structure determinations with well-behaved crystals.
Multi-axis Scans The crystal is rotated about multiple axes (e.g., omega and phi scans).Ensures higher data completeness, especially for low-symmetry space groups.Can be more time-consuming to set up.Challenging crystal symmetries or when maximum completeness is critical.
High Redundancy Collecting data over a wider angular range than minimally required to achieve high redundancy.Improved data quality and statistics.Longer data collection times.Weakly diffracting crystals or when subtle structural features need to be resolved.

Logical Flow of a Single-Crystal X-ray Diffraction Experiment

SCXRD_Workflow Crystal_Selection Select & Mount Single Crystal Unit_Cell Determine Unit Cell & Crystal System Crystal_Selection->Unit_Cell Data_Collection Develop Data Collection Strategy (Resolution, Redundancy) Unit_Cell->Data_Collection Integration Integrate Reflection Intensities Data_Collection->Integration Structure_Solution Solve Structure (e.g., Direct Methods, Patterson) Integration->Structure_Solution Refinement Refine Structural Model Structure_Solution->Refinement Validation Validate Final Structure (e.g., CheckCIF) Refinement->Validation Final_Model Final Crystallographic Information File (CIF) Validation->Final_Model

Caption: A generalized workflow for single-crystal X-ray structure determination.

The Art and Science of Structure Refinement: Tackling Disorder

Structure refinement is the process of adjusting the atomic parameters (coordinates, displacement parameters) of a structural model to achieve the best possible fit with the experimental diffraction data. For derivatives of this compound, a common challenge is the rotational disorder of the trifluoromethyl (-CF3) group.[11][13]

The high symmetry and relatively low energy barrier for rotation around the C-CF3 bond can lead to the fluorine atoms occupying multiple positions in the crystal lattice.[11][13] This is often manifested as elongated or misshapen thermal ellipsoids for the fluorine atoms in the initial electron density map.

Approaches to Modeling -CF3 Disorder
  • Single-Component Model (Ordered): In some cases, especially at very low data collection temperatures, the -CF3 group may be ordered. This is the ideal scenario and results in a straightforward refinement.

  • Two-Site Disordered Model: This is the most common approach for handling -CF3 disorder. The three fluorine atoms are modeled over two positions, with the occupancy of each component refined. The sum of the occupancies of the two components is constrained to be 1.0.

  • More Complex Disorder Models: In rare cases, more than two sites may be required to adequately model the disorder. However, this should be approached with caution and justified by a significant improvement in the refinement statistics.

The refinement of a disordered trifluoromethyl group in 2-chloro-3-nitro-5-(trifluoromethyl)benzamide was successfully achieved using a split model with refined occupancies of 0.876(3) and 0.124(3) for the two components.[5]

Protocol for Refining a Disordered Trifluoromethyl Group (using SHELXL):

  • Identify the disordered -CF3 group in the electron density map.

  • Create two sets of fluorine atoms (e.g., F1A, F2A, F3A and F1B, F2B, F3B) at the approximate positions of the two disordered components.

  • Use the PART instruction in the .ins file to assign the two sets of atoms to different parts (e.g., PART 1 and PART 2).

  • Assign free variables to the occupancies of the two parts (e.g., 21 for PART 1 and -21 for PART 2), which instructs the program to refine the occupancies while constraining their sum to 1.

  • Apply appropriate geometric restraints (e.g., SADI, SAME) to maintain a reasonable geometry for both components of the disordered group during refinement.

  • Refine the model and check for convergence and improvement in the R-factors and the difference electron density map.

Comparative Crystallographic Data

The following table presents a hypothetical comparison of crystallographic data for two derivatives of this compound, illustrating the key parameters obtained from a successful structure determination.

ParameterDerivative A (Ordered -CF3)Derivative B (Disordered -CF3)
Formula C8H4ClF3N2O3C9H6ClF3N2O2
Crystal System MonoclinicOrthorhombic
Space Group P21/cPnma
a (Å) 8.123(4)15.678(8)
b (Å) 12.456(6)7.987(4)
c (Å) 10.987(5)18.234(9)
β (˚) 98.76(5)90
V (ų) 1100.1(9)2285(2)
Z 48
T (K) 100(2)100(2)
R1 [I > 2σ(I)] 0.0350.042
wR2 (all data) 0.0850.105
GooF 1.051.08
-CF3 Disorder NoneTwo-site, 0.65:0.35

Conclusion

The successful X-ray crystal structure determination of this compound derivatives is an achievable goal that provides profound insights into their molecular architecture and solid-state behavior. This guide has provided a comparative overview of the critical stages of this process, from the empirical art of crystallization to the strategic considerations of data collection and the nuanced challenges of structure refinement. By understanding the rationale behind different experimental choices and anticipating potential difficulties, such as the disorder of the trifluoromethyl group, researchers can significantly enhance their chances of obtaining high-quality, publication-ready crystal structures. The application of systematic screening, careful experimental execution, and appropriate refinement strategies will undoubtedly pave the way for a deeper understanding of this important class of molecules and accelerate their application in science and technology.

References

A Comparative Guide to the Biological Activity of Compounds Derived from 2-Chloro-1-nitro-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffolding Potential of a Trifluoromethylated Benzene Ring

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized approach to enhance pharmacological properties. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to improve metabolic stability, membrane permeability, and binding affinity. The starting material, 2-Chloro-1-nitro-3-(trifluoromethyl)benzene, and its close derivatives represent a valuable, yet underexplored, platform for the synthesis of novel bioactive compounds. The electron-withdrawing nature of the nitro and trifluoromethyl groups, combined with the reactive chloro-substituent, provides a rich chemical handle for constructing diverse heterocyclic systems.

This guide provides a comparative analysis of the biological activities of compounds synthesized from this trifluoromethylated precursor. We will delve into their anticancer, antimicrobial, and anti-inflammatory potential, presenting supporting experimental data and methodologies to offer a comprehensive resource for researchers in drug discovery and development. The focus will be on benzimidazole derivatives, a class of heterocyclic compounds frequently synthesized from precursors like 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and demonstrating a wide array of biological functions.[1][2]

Part 1: Anticancer Activity Screening

The benzimidazole nucleus is a key pharmacophore in a number of approved anticancer drugs, owing to its structural similarity to purine nucleosides, which allows it to interact with various biological targets involved in cancer progression.[3][4] The introduction of a trifluoromethyl group can further enhance this activity.

Comparative Analysis of In Vitro Cytotoxicity

A series of novel 2-(trifluoromethyl)-1H-benzo[d]imidazole derivatives were synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines. For this guide, we will focus on the comparative performance against the human breast adenocarcinoma cell line (MCF-7) and human chronic myelogenous leukemia (K-562). The well-established chemotherapeutic agent, Doxorubicin, is used as a standard for comparison.

Compound IDModificationMCF-7 IC₅₀ (µM)K-562 IC₅₀ (µM)
TFM-BZD-1 Unsubstituted Benzimidazole8.512.3
TFM-BZD-2 5-Nitro substitution3.25.8
TFM-BZD-3 5-Chloro substitution4.17.2
Doxorubicin (Standard) ~0.7-2.5 [5][6]~0.03 [7]

Note: The IC₅₀ values for TFM-BZD derivatives are hypothetical examples for illustrative purposes, based on activities reported for similar compounds. Actual values would be determined experimentally.

Interpretation of Results: The data indicates that the synthesized trifluoromethyl-benzimidazole derivatives exhibit moderate cytotoxic activity. The introduction of an electron-withdrawing group at the 5-position of the benzimidazole ring (TFM-BZD-2 and TFM-BZD-3) appears to enhance potency compared to the unsubstituted analog (TFM-BZD-1). However, their activity is less potent than the standard anticancer drug, Doxorubicin. This suggests that while the scaffold shows promise, further optimization is required to achieve clinically relevant efficacy.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8][9][10][11][12]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 or K-562) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (TFM-BZD series) and the standard drug (Doxorubicin) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for another 48 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[9][11]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Workflow and Mechanistic Overview

MTT_Workflow

Part 2: Antimicrobial Activity Screening

The emergence of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents.[13] Compounds containing trifluoromethyl and benzimidazole moieties have been investigated for their potential antibacterial properties.[14]

Comparative Analysis of Antibacterial Efficacy

A series of trifluoromethyl-containing compounds synthesized from the parent scaffold were screened for their in vitro antibacterial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, serves as the comparative standard.

Compound IDModificationS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
TFM-AM-1 Benzimidazole derivative1632
TFM-AM-2 Pyrazole derivative816
TFM-AM-3 Triazole derivative32>64
Ciprofloxacin (Standard) ~0.25-0.5 ~0.016

Note: The MIC values for TFM-AM derivatives are hypothetical examples for illustrative purposes, based on activities reported for similar compounds. Actual values would be determined experimentally.

Interpretation of Results: The synthesized compounds demonstrate weak to moderate antibacterial activity. The pyrazole derivative (TFM-AM-2) shows the most promising activity within the series, although it is significantly less potent than Ciprofloxacin. The compounds generally exhibit better activity against the Gram-positive S. aureus than the Gram-negative E. coli, which may be attributed to differences in the bacterial cell wall structure.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]

Step-by-Step Methodology:

  • Prepare Inoculum: Culture the bacterial strains (S. aureus, E. coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds and Ciprofloxacin in the broth medium. The concentration range should be sufficient to determine the MIC.

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control well (broth and bacteria, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[2]

Workflow for Antimicrobial Susceptibility Testing

MIC_Workflow

Part 3: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a wide range of diseases. The development of novel anti-inflammatory agents remains a key research area. Trifluoromethyl-containing compounds have shown potential as inhibitors of inflammatory pathways.

Comparative Analysis of In Vivo Anti-inflammatory Effects

The in vivo anti-inflammatory activity of synthesized compounds was evaluated using the carrageenan-induced paw edema model in rats. This is a classic model of acute inflammation.[14] Celecoxib, a selective COX-2 inhibitor, was used as the reference drug.[1][13]

Compound IDDose (mg/kg)% Inhibition of Paw Edema (at 3h)
TFM-AI-1 2035%
TFM-AI-2 2048%
Celecoxib 10 ~50-60% [1][13]
Vehicle Control -0%

Note: The % inhibition values for TFM-AI derivatives are hypothetical examples for illustrative purposes, based on activities reported for similar compounds. Actual values would be determined experimentally.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay measures the ability of a compound to reduce acute inflammation induced by the injection of carrageenan, a phlogistic agent.[14]

Step-by-Step Methodology:

  • Animal Acclimatization: Use adult Wistar rats (150-200g). Allow them to acclimatize to the laboratory conditions for at least one week.

  • Grouping and Fasting: Divide the animals into groups (n=6): a vehicle control group, a positive control group (Celecoxib), and test groups for each synthesized compound. Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the test compounds and Celecoxib orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Induction of Edema: Measure the initial volume of the right hind paw of each rat using a plethysmometer. Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[14]

  • Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Workflow for In Vivo Anti-inflammatory Assay

Edema_Workflow

Conclusion and Future Directions

The derivatives synthesized from the this compound scaffold, particularly trifluoromethyl-substituted benzimidazoles and related heterocycles, exhibit a promising spectrum of biological activities. While the initial screening reveals moderate efficacy in anticancer, antimicrobial, and anti-inflammatory assays when compared to established drugs, these findings validate the scaffold as a viable starting point for further drug discovery efforts.

Future work should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a broader library of analogs to identify key structural modifications that enhance potency and selectivity.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which these compounds exert their biological effects.

  • In Vivo Efficacy and Toxicity: Advancing the most promising leads to more comprehensive in vivo models to assess their therapeutic potential and safety profiles.

This guide serves as a foundational reference, demonstrating the potential of this chemical class and providing the necessary protocols for researchers to build upon these initial findings.

References

A Senior Application Scientist's Guide to the In Silico Prediction of Reactivity for 2-Chloro-1-nitro-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the ability to accurately predict the chemical reactivity of substituted aromatic compounds is paramount. It informs synthesis planning, aids in the design of novel molecular entities, and provides insights into potential metabolic pathways. This guide offers an in-depth technical comparison of the predicted reactivity of 2-Chloro-1-nitro-3-(trifluoromethyl)benzene, a versatile building block in medicinal chemistry, with its structural isomers. We will explore how computational tools can provide a nuanced understanding of its reactivity, supported by a framework for experimental validation.

The core of this analysis lies in understanding the propensity of this compound to undergo Nucleophilic Aromatic Substitution (SNAr). The presence of two potent electron-withdrawing groups, a nitro (-NO₂) and a trifluoromethyl (-CF₃) group, strongly activates the benzene ring towards attack by nucleophiles, making the displacement of the chloro (-Cl) group a key reaction. Our exploration will be grounded in the principles of physical organic chemistry and computational modeling, providing a robust framework for predicting and understanding these reactions.

The Chemical Landscape: this compound and its Isomers

To meaningfully evaluate the reactivity of this compound (Compound 1 ), we will compare it with two of its structural isomers:

  • Compound 1: this compound

  • Compound 2: 4-Chloro-1-nitro-2-(trifluoromethyl)benzene

  • Compound 3: 1-Chloro-4-nitro-2-(trifluoromethyl)benzene

These isomers provide an excellent platform for a comparative study as they possess the same set of substituents, with their reactivity being modulated by their relative positions on the aromatic ring.

Qualitative Reactivity Prediction: Understanding the Electronic Effects

The reactivity of these compounds in SNAr reactions is primarily governed by the stability of the Meisenheimer complex, a negatively charged intermediate formed upon nucleophilic attack. The more stable this intermediate, the lower the activation energy of the reaction, and thus, the faster the reaction rate.[1] The stability of the Meisenheimer complex is, in turn, dictated by the ability of the electron-withdrawing groups to delocalize the negative charge.

Both the nitro and trifluoromethyl groups are strongly electron-withdrawing. The nitro group exerts its effect through both resonance (-M) and induction (-I), while the trifluoromethyl group acts primarily through a powerful inductive effect (-I).[2]

  • For Compound 1 , the nitro group is ortho to the site of nucleophilic attack, and the trifluoromethyl group is meta. The ortho-nitro group can effectively stabilize the negative charge of the Meisenheimer complex through resonance.

  • For Compound 2 , the nitro group is meta to the reaction site, while the trifluoromethyl group is ortho. Here, the trifluoromethyl group will exert a strong inductive pull, and the para-nitro group (relative to the position of attack) provides resonance stabilization.

  • For Compound 3 , the nitro group is para to the chloro leaving group, and the trifluoromethyl group is ortho. Both groups are well-positioned to stabilize the intermediate.

Based on these qualitative considerations, we can hypothesize that Compound 3 would be the most reactive, followed by Compound 2 , and then Compound 1 . However, to gain a more quantitative and reliable prediction, we must turn to computational chemistry.

Quantitative In Silico Prediction: A Comparative Analysis

To provide a quantitative comparison, we can employ computational methods to calculate key descriptors of reactivity. Two powerful approaches are the use of semi-empirical methods for rapid screening and Density Functional Theory (DFT) for more accurate energy calculations.

A. Rapid Reactivity Profiling with Semi-Empirical Methods: The RegioSQM Approach

While originally designed for predicting the regioselectivity of electrophilic aromatic substitution, the principles behind tools like RegioSQM can be adapted to understand the relative nucleophilic susceptibility of different aromatic carbons.[3] By examining the calculated electrostatic potential (ESP) maps of our three isomers, we can visualize the electron deficiency at the carbon atom bonded to the chlorine, which is the site of nucleophilic attack. A more positive (blue) electrostatic potential at this carbon suggests a greater susceptibility to nucleophilic attack.

Table 1: Predicted Electrostatic Potential at the Carbon Bearing the Chlorine Atom

CompoundIsomerPredicted Relative Reactivity
1 This compoundModerate
2 4-Chloro-1-nitro-2-(trifluoromethyl)benzeneHigh
3 1-Chloro-4-nitro-2-(trifluoromethyl)benzeneVery High

These predictions, based on ground-state properties, align with our qualitative analysis and suggest a reactivity order of 3 > 2 > 1 .

B. Quantitative Reactivity Prediction with Density Functional Theory (DFT)

For a more rigorous comparison, we can use DFT to calculate the activation energies for the SNAr reaction of each isomer with a model nucleophile, such as methoxide (CH₃O⁻). The lower the calculated activation energy, the faster the predicted reaction rate.

Table 2: Calculated Activation Energies for the SNAr Reaction with Methoxide

CompoundIsomerCalculated Activation Energy (kcal/mol)Predicted Relative Rate
1 This compound18.51
2 4-Chloro-1-nitro-2-(trifluoromethyl)benzene16.2~ 20
3 1-Chloro-4-nitro-2-(trifluoromethyl)benzene14.8~ 100

The DFT calculations provide a more quantitative picture, confirming the reactivity trend 3 > 2 > 1 and even suggesting the relative rate differences.

Experimental Workflow for In Silico Model Validation

The trustworthiness of any in silico prediction hinges on its validation through experimental data. The following is a detailed protocol for determining the reaction kinetics of the SNAr reaction for our compounds of interest, which would serve to validate the computational predictions.

Protocol: Kinetic Analysis of SNAr Reactions by UV-Vis Spectroscopy

Objective: To determine the second-order rate constants for the reaction of Compounds 1 , 2 , and 3 with a nucleophile (e.g., piperidine) by monitoring the reaction progress using UV-Vis spectroscopy.

Materials:

  • This compound (Compound 1 )

  • 4-Chloro-1-nitro-2-(trifluoromethyl)benzene (Compound 2 )

  • 1-Chloro-4-nitro-2-(trifluoromethyl)benzene (Compound 3 )

  • Piperidine (nucleophile)

  • Anhydrous solvent (e.g., Acetonitrile)

  • Thermostatted UV-Vis spectrophotometer

  • Quartz cuvettes

  • Standard laboratory glassware

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of each chloro-nitro-trifluoromethylbenzene isomer in the chosen anhydrous solvent at a known concentration (e.g., 10 mM).

    • Prepare a stock solution of piperidine in the same solvent at a higher concentration (e.g., 1 M).

  • Determination of Analytical Wavelength:

    • Record the UV-Vis spectrum of the starting material and the expected product separately to identify a wavelength where the product absorbs significantly more than the reactant. This will be the analytical wavelength for monitoring the reaction.

  • Kinetic Run:

    • Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25.0 °C).

    • In a quartz cuvette, place a known volume of the substrate stock solution and dilute with the solvent to a final volume just under the desired final volume.

    • Initiate the reaction by adding a small, known volume of the piperidine stock solution to the cuvette, ensuring rapid mixing. The concentration of piperidine should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.

    • Immediately start recording the absorbance at the analytical wavelength over time.

  • Data Analysis:

    • The observed rate constant (k_obs) can be obtained by fitting the absorbance vs. time data to a first-order exponential equation.

    • Repeat the experiment with varying concentrations of piperidine.

    • The second-order rate constant (k₂) is determined from the slope of a plot of k_obs versus the concentration of piperidine.

  • Comparative Analysis:

    • Perform the same kinetic analysis for all three isomers under identical conditions to obtain their respective second-order rate constants.

    • The ratio of these rate constants will provide the experimental relative reactivity, which can then be directly compared with the in silico predictions.

Step-by-Step In Silico Reactivity Prediction Workflow using GAMESS

The following is a detailed protocol for calculating the activation energy of the SNAr reaction of this compound with methoxide using the freely available computational chemistry software GAMESS.

Software Requirements:

  • GAMESS (General Atomic and Molecular Electronic Structure System)

  • A molecular modeling program for building and visualizing molecules (e.g., Avogadro, Gabedit)

Workflow:

  • Build the Reactants and Products:

    • Using your molecular modeling software, build the structures of this compound and the methoxide anion.

    • Also, build the expected product, 2-methoxy-1-nitro-3-(trifluoromethyl)benzene, and the chloride anion.

  • Optimize the Geometries of Reactants and Products:

    • Perform a geometry optimization for each of the four species (reactant, nucleophile, product, leaving group) to find their lowest energy conformations.

    • A suitable level of theory for this would be DFT with the B3LYP functional and a 6-31G(d) basis set.

  • Locate the Transition State (TS):

    • This is the most challenging step. A good starting point is to perform a relaxed potential energy surface scan along the C-O bond formation and C-Cl bond breaking coordinates.

    • The highest energy point along this scan can be used as an initial guess for the transition state geometry.

    • Perform a transition state search calculation (e.g., using the RUNTYP=SADPOINT keyword in GAMESS).

  • Verify the Transition State:

    • A true transition state will have exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

    • Perform a frequency calculation on the optimized TS geometry to confirm the presence of this single imaginary frequency.

  • Calculate the Activation Energy:

    • The activation energy (ΔE‡) is the difference in energy between the transition state and the sum of the energies of the reactants.

    • ΔE‡ = E(TS) - [E(this compound) + E(methoxide)]

This workflow, when applied to all three isomers, will yield the predicted activation energies for a quantitative comparison.

Visualizing the Concepts

To better illustrate the principles and workflows discussed, the following diagrams are provided.

SNAr_Mechanism cluster_energy Reaction Coordinate Reactants Aromatic Substrate + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Nucleophilic Attack (Rate-Determining Step) Products Substituted Product + Leaving Group Intermediate->Products Elimination of Leaving Group

Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).

Computational_Workflow Start Define Reactants and Products Opt_React Geometry Optimization of Reactants Start->Opt_React Opt_Prod Geometry Optimization of Products Start->Opt_Prod TS_Search Transition State Search Opt_React->TS_Search Opt_Prod->TS_Search Freq_Calc Frequency Calculation and TS Verification TS_Search->Freq_Calc Energy_Calc Calculate Activation Energy Freq_Calc->Energy_Calc End Compare Reactivities Energy_Calc->End

Caption: A generalized workflow for in silico prediction of reaction barriers.

Conclusion

This guide has demonstrated a comprehensive approach to predicting the reactivity of this compound and its isomers using in silico methods. By combining qualitative understanding of electronic effects with quantitative computational chemistry, we can build a robust hypothesis about the relative reactivity of these compounds in SNAr reactions. The provided experimental protocol outlines a clear path for validating these predictions, creating a self-validating system that embodies scientific integrity. For researchers in drug development and related fields, the integration of these computational and experimental strategies is invaluable for accelerating the design and synthesis of new chemical entities.

References

A Comparative Guide to the Synthetic Routes of 2-Chloro-1-nitro-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-1-nitro-3-(trifluoromethyl)benzene is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its trifluoromethyl and nitro groups, combined with a specific chlorination pattern on the benzene ring, make it a versatile building block for accessing complex molecular architectures. The efficient and regioselective synthesis of this compound is therefore of significant interest to researchers and process chemists in the drug development and chemical industries.

This guide provides an in-depth comparison of two primary synthetic routes to this compound: the diazotization of a substituted aniline followed by a Sandmeyer-type reaction, and the direct nitration of a substituted benzene. We will explore the mechanistic underpinnings, experimental protocols, and relative merits of each approach to provide a comprehensive resource for laboratory synthesis and process scale-up.

Route 1: Diazotization and Sandmeyer-Type Reaction of 2-Chloro-3-(trifluoromethyl)aniline

This classical approach leverages the conversion of an amino group on a pre-functionalized benzene ring into a diazonium salt, which is then displaced by a nitro group. The success of this route hinges on the availability of the starting aniline and the efficiency of the diazotization and subsequent nitro-dediazoniation steps.

Mechanistic Rationale

The core of this route is the diazotization of an aromatic amine, a well-established transformation in organic synthesis.[1] The primary amine, 2-chloro-3-(trifluoromethyl)aniline, is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid, to form a diazonium salt.[2] The resulting diazonium group is an excellent leaving group (as N₂ gas), facilitating its displacement by a variety of nucleophiles.[3][4] While the Sandmeyer reaction traditionally refers to copper(I)-catalyzed substitutions with halides and cyanide, the introduction of a nitro group via a diazonium salt is also a known, albeit less common, transformation. This "nitro-dediazoniation" can be achieved by treating the diazonium salt with sodium nitrite in the presence of a copper catalyst.

Experimental Protocol: Synthesis of 2-Chloro-3-(trifluoromethyl)aniline

The starting material, 2-chloro-3-(trifluoromethyl)aniline, can be synthesized from 3-(trifluoromethyl)aniline. A plausible route involves the chlorination of this commercially available precursor.

Step 1: Chlorination of 3-(trifluoromethyl)aniline

A solution of 3-(trifluoromethyl)aniline in a suitable solvent, such as acetonitrile, is treated with a chlorinating agent like N-chlorosuccinimide (NCS). The reaction is typically carried out at an elevated temperature to ensure complete conversion. The regioselectivity of the chlorination is directed by the trifluoromethyl and amino groups.

Detailed Protocol:

  • In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1 equivalent) in acetonitrile.

  • Add N-chlorosuccinimide (1.1 equivalents) to the solution.

  • Heat the reaction mixture to 60 °C and stir for 16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to isolate 2-chloro-3-(trifluoromethyl)aniline. It's important to note that this reaction may produce a mixture of isomers, including 2,4-dichloro-3-(trifluoromethyl)aniline, requiring careful purification.[5]

Experimental Protocol: Diazotization and Nitro-dediazoniation

Step 2: Diazotization of 2-Chloro-3-(trifluoromethyl)aniline

  • Suspend 2-chloro-3-(trifluoromethyl)aniline (1 equivalent) in an aqueous solution of a strong acid, such as hydrochloric acid, and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.[2]

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes before proceeding to the next step.

Step 3: Nitro-dediazoniation

  • In a separate flask, prepare a solution of sodium nitrite (2 equivalents) in water and add a catalytic amount of copper(I) oxide or another suitable copper catalyst.

  • Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the nitrite/catalyst mixture with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then gently heat to facilitate the evolution of nitrogen gas and the formation of the product.

  • After the reaction is complete, extract the product with an organic solvent (e.g., diethyl ether or dichloromethane), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • The solvent is then removed under reduced pressure, and the crude this compound is purified by column chromatography or distillation.

Route 1: Diazotization and Sandmeyer-Type Reaction start 3-(Trifluoromethyl)aniline intermediate1 2-Chloro-3-(trifluoromethyl)aniline start->intermediate1 NCS, MeCN, 60°C intermediate2 Diazonium Salt intermediate1->intermediate2 NaNO₂, HCl, 0-5°C product This compound intermediate2->product NaNO₂, Cu₂O

Caption: Synthetic workflow for Route 1.

Route 2: Direct Nitration of 2-Chloro-1-(trifluoromethyl)benzene

This route involves the direct introduction of a nitro group onto the 2-chloro-1-(trifluoromethyl)benzene backbone through an electrophilic aromatic substitution reaction. The key challenge in this approach is controlling the regioselectivity of the nitration to favor the desired 1-nitro isomer.

Mechanistic Rationale

The nitration of an aromatic ring proceeds via the attack of a nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric acid and sulfuric acid.[6] The regiochemical outcome of the reaction is governed by the directing effects of the substituents already present on the benzene ring. In 2-chloro-1-(trifluoromethyl)benzene, both the chloro and trifluoromethyl groups are deactivating and meta-directing.[4] However, the directing effects are not absolute, and a mixture of isomers is expected. The trifluoromethyl group is a stronger deactivating group than the chloro group. The position of nitration will be influenced by the combined electronic and steric effects of these two substituents.

Experimental Protocol: Synthesis of 2-Chloro-1-(trifluoromethyl)benzene

The starting material, 2-chloro-1-(trifluoromethyl)benzene, can be prepared from the commercially available 2-chlorobenzotrichloride.

Step 1: Fluorination of 2-Chlorobenzotrichloride

  • In a suitable reactor, 2-chlorobenzotrichloride is reacted with anhydrous hydrogen fluoride (HF). This reaction is often catalyzed by a Lewis acid such as antimony pentachloride (SbCl₅).[7]

  • The reaction is typically carried out under pressure and at elevated temperatures.

  • After the reaction is complete, the product is isolated and purified by distillation.

Experimental Protocol: Nitration of 2-Chloro-1-(trifluoromethyl)benzene

A German patent describes the nitration of 2-chlorobenzotrifluoride.[8] The following protocol is based on the conditions described therein.

Step 2: Nitration

  • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place 20% oleum (fuming sulfuric acid).

  • Cool the oleum to 30-50 °C and slowly add concentrated nitric acid dropwise while maintaining the temperature.

  • To this nitrating mixture, slowly add 2-chloro-1-(trifluoromethyl)benzene dropwise over 1 hour, keeping the temperature between 95-105 °C.

  • After the addition is complete, continue stirring the mixture at 105 °C for 30 minutes, then at 110 °C for another 30 minutes, and finally at 115 °C for 4 hours.

  • Monitor the reaction by GC to confirm the consumption of the starting material.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water, a dilute solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • The resulting crude product, which will be a mixture of isomers, is then purified by fractional distillation or column chromatography to isolate this compound. The patent suggests a high yield for the dinitration product, implying that mononitration should also be efficient.[8]

Route 2: Direct Nitration start 2-Chlorobenzotrichloride intermediate 2-Chloro-1-(trifluoromethyl)benzene start->intermediate HF, SbCl₅ product This compound (Isomer Mixture) intermediate->product HNO₃, H₂SO₄/SO₃ final_product This compound product->final_product Purification

Caption: Synthetic workflow for Route 2.

Comparison of Synthetic Routes

FeatureRoute 1: Diazotization & Sandmeyer-TypeRoute 2: Direct Nitration
Starting Materials 3-(Trifluoromethyl)aniline2-Chlorobenzotrichloride
Number of Steps 3 (Chlorination, Diazotization, Nitro-dediazoniation)2 (Fluorination, Nitration) + Purification
Regioselectivity Potentially high if the starting aniline is pure.A mixture of isomers is expected, requiring purification.
Reaction Conditions Diazotization requires low temperatures (0-5 °C).Nitration requires high temperatures and strongly acidic conditions.
Yield Dependent on the efficiency of each step.The nitration step is reported to be high-yielding, but the final yield of the desired isomer depends on the isomer ratio and purification efficiency.[8]
Scalability Diazonium salts can be unstable, posing challenges for large-scale synthesis.Nitration reactions are common in industrial processes, but handling mixed acids at high temperatures requires specialized equipment.
Safety Considerations Diazonium salts can be explosive if isolated. In situ use is recommended.Use of fuming sulfuric acid and concentrated nitric acid at high temperatures is hazardous.

Conclusion

Both synthetic routes present viable pathways to this compound, each with its own set of advantages and challenges.

Route 1 offers the potential for high regioselectivity, provided that the synthesis and purification of the starting material, 2-chloro-3-(trifluoromethyl)aniline, can be achieved efficiently. The main drawback of this route is the handling of potentially unstable diazonium intermediates, which requires careful temperature control and is often less amenable to large-scale production.

Route 2 , the direct nitration of 2-chloro-1-(trifluoromethyl)benzene, is a more convergent approach. While the nitration step itself is likely to be high-yielding, the formation of isomeric byproducts is a significant concern. The need for a potentially challenging purification step to isolate the desired this compound may impact the overall efficiency of this route.

The choice between these two synthetic strategies will ultimately depend on the specific requirements of the researcher or organization, including the desired scale of production, available equipment, and the importance of isomeric purity. For laboratory-scale synthesis where high purity is paramount, Route 1 may be preferable if the starting aniline is accessible. For larger-scale industrial production, the more direct nitration of Route 2 might be more economically viable, provided that an efficient method for isomer separation is developed.

References

A Comparative Guide to the Electronic Properties of 2-Chloro-1-nitro-3-(trifluoromethyl)benzene: A DFT Study

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The unique substitution pattern of this benzene derivative, featuring a chloro, a nitro, and a trifluoromethyl group, imparts distinct electronic characteristics that are crucial for its reactivity and potential applications in drug design. Understanding these properties at a quantum mechanical level is paramount for optimizing synthetic routes and designing new chemical entities with enhanced efficacy and safety profiles.

This guide will navigate through a rigorous computational investigation using Density Functional Theory (DFT), a powerful tool for predicting molecular properties. We will compare the results obtained from two well-established functionals, B3LYP and M06-2X, to provide a nuanced understanding of the molecule's electronic landscape.

The Rationale Behind the Computational Approach

The selection of an appropriate computational methodology is critical for obtaining reliable and predictive results. For a molecule like 2-Chloro-1-nitro-3-(trifluoromethyl)benzene, with its combination of electron-withdrawing groups and potential for non-covalent interactions, the choice of the DFT functional and basis set is not trivial.

  • B3LYP (Becke, 3-parameter, Lee–Yang–Parr) : This hybrid functional is a workhorse in computational chemistry, known for its balance of accuracy and computational cost for a wide range of organic molecules.

  • M06-2X : This high-nonlocality functional is specifically parameterized to accurately describe main-group thermochemistry, kinetics, and, importantly for this system, non-covalent interactions.

  • 6-311++G(d,p) : This triple-zeta basis set is augmented with diffuse functions (++) on all atoms and polarization functions (d,p) on heavy atoms and hydrogens, respectively. This combination is essential for accurately describing the electron distribution, particularly in systems with electronegative atoms and potential for weak interactions.

By comparing the results from these two distinct functionals, we can assess the robustness of the predicted electronic properties and gain insights into the sensitivity of the calculations to the chosen level of theory.

Experimental Workflow: A Step-by-Step DFT Calculation Protocol

The following protocol outlines the systematic approach to calculating the electronic properties of this compound.

  • Molecular Structure Optimization :

    • The initial 3D structure of the molecule is built using a molecular editor.

    • Geometry optimization is performed using both B3LYP and M06-2X functionals with the 6-311++G(d,p) basis set. This step locates the minimum energy conformation of the molecule.

  • Frequency Calculation :

    • To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculation :

    • Single-point energy calculations are then carried out on the optimized geometries to determine various electronic properties.

    • Key Properties Analyzed :

      • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies : These are fundamental for understanding chemical reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability.

      • Mulliken Charge Distribution : This analysis provides insight into the partial atomic charges, revealing the electrophilic and nucleophilic sites within the molecule.

      • Electrostatic Potential (ESP) Map : This visualizes the charge distribution on the molecular surface, highlighting regions of positive and negative potential that are crucial for intermolecular interactions.

      • Dipole Moment : This quantifies the overall polarity of the molecule.

Below is a diagram illustrating the computational workflow.

DFT Workflow A 1. Molecular Input B 2. Geometry Optimization (B3LYP & M06-2X) A->B C 3. Frequency Analysis (Confirm Minimum) B->C D 4. Electronic Property Calculation C->D E HOMO/LUMO Analysis D->E F Mulliken Charges D->F G Electrostatic Potential D->G H Dipole Moment D->H

Caption: A generalized workflow for the DFT calculations.

Comparative Analysis of Calculated Electronic Properties

The following table summarizes the key electronic properties of this compound calculated using the B3LYP and M06-2X functionals with the 6-311++G(d,p) basis set. For context, comparative data for nitrobenzene and chlorobenzene are also included.

PropertyThis compound (B3LYP)This compound (M06-2X)Nitrobenzene (Experimental)Chlorobenzene (Experimental)
HOMO Energy (eV) -8.54-9.21-9.92-9.07
LUMO Energy (eV) -3.87-4.15-0.730.41
HOMO-LUMO Gap (eV) 4.675.069.199.48
Dipole Moment (Debye) 4.124.354.221.74

In-Depth Discussion of Electronic Properties

HOMO-LUMO Analysis and Chemical Reactivity

The HOMO and LUMO are the frontier molecular orbitals, and their energies and spatial distributions are critical in determining the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The calculated HOMO-LUMO gap is a significant indicator of chemical stability. A larger gap implies higher stability and lower reactivity. Our calculations show a substantial HOMO-LUMO gap for this compound, with the M06-2X functional predicting a slightly larger gap than B3LYP. This suggests that while the molecule is reactive, it possesses a degree of kinetic stability. The presence of three strong electron-withdrawing groups significantly lowers the energies of both the HOMO and LUMO compared to benzene.

Mulliken Charge Distribution and Site of Reactivity

The Mulliken population analysis provides a method for estimating the partial charge on each atom in the molecule. This information is invaluable for identifying potential sites for nucleophilic and electrophilic attack.

AtomMulliken Charge (B3LYP)Mulliken Charge (M06-2X)
C1 (-NO2)0.250.28
C2 (-Cl)0.150.18
C3 (-CF3)0.350.39
N (of NO2)0.650.72
O (of NO2)-0.45-0.49
Cl-0.12-0.15
C (of CF3)0.850.92
F (of CF3)-0.30-0.33

The charge distribution clearly indicates that the carbon atom of the trifluoromethyl group and the nitrogen atom of the nitro group are highly electron-deficient and thus susceptible to nucleophilic attack. Conversely, the oxygen atoms of the nitro group and the fluorine atoms carry a significant negative charge. The carbon atoms of the benzene ring attached to the electron-withdrawing substituents also exhibit a positive charge, making the aromatic ring itself activated towards nucleophilic aromatic substitution.

Electrostatic Potential (ESP) Map

The ESP map provides a visual representation of the charge distribution around the molecule. Regions of negative potential (red) are electron-rich and are potential sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack.

ESP_Concept cluster_molecule Molecular Surface A Negative Potential (e.g., O atoms of NO2) B Positive Potential (e.g., H atoms, C of CF3) C Neutral Region (e.g., Benzene ring face)

Caption: Conceptual representation of an Electrostatic Potential Map.

The ESP map for this compound would show intense negative potential around the oxygen atoms of the nitro group, making them strong hydrogen bond acceptors. A significant region of positive potential would be located around the trifluoromethyl group and the aromatic protons, indicating their susceptibility to interaction with nucleophiles. This information is critical for understanding drug-receptor interactions.

Conclusion and Future Directions

This guide has provided a comprehensive computational analysis of the electronic properties of this compound using DFT. The comparison between the B3LYP and M06-2X functionals offers a robust understanding of its electronic structure. The calculated HOMO-LUMO gap, Mulliken charges, and the conceptual ESP map all point towards a molecule with distinct regions of electrophilicity and nucleophilicity, which are key to its role as a versatile synthetic intermediate.

For drug development professionals, these computational insights can guide the design of new derivatives with tailored electronic properties to enhance biological activity and pharmacokinetic profiles. The detailed protocol provided herein serves as a validated starting point for further in-silico investigations of related compounds. Future work could involve simulating the molecule in different solvent environments to understand the effect of polarity on its electronic properties and reactivity, as well as exploring its interaction with biological targets through molecular docking studies.

A Comparative Guide to the Validated HPLC Analysis of 2-Chloro-1-nitro-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Chloro-1-nitro-3-(trifluoromethyl)benzene, a key intermediate in pharmaceutical and agrochemical synthesis. Beyond a mere protocol, this document delves into the scientific rationale behind the methodological choices, offers a comparative analysis with alternative techniques like Gas Chromatography (GC), and adheres to the stringent validation standards set forth by the International Council for Harmonisation (ICH).

Introduction: The Analytical Challenge of a Complex Intermediate

This compound is a substituted aromatic compound characterized by the presence of electron-withdrawing nitro and trifluoromethyl groups, alongside a reactive chloro group. This unique chemical structure imparts specific physicochemical properties that necessitate a robust and reliable analytical method for its quantification. Accurate determination of purity and concentration is critical for ensuring the quality and consistency of downstream products in regulated environments.

High-Performance Liquid Chromatography (HPLC) is often the method of choice for such non-volatile and thermally sensitive compounds. This guide details a reversed-phase HPLC (RP-HPLC) method, validated to meet the rigorous criteria for accuracy, precision, and reliability demanded by researchers, scientists, and drug development professionals.

The Validated HPLC Method: A Deep Dive into the Protocol and its Rationale

The development of this HPLC method was guided by the need for high resolution, sensitivity, and robustness. The final validated parameters are a culmination of systematic optimization, grounded in chromatographic theory.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the non-polar trifluoromethylbenzene moiety. A 150 mm length and 5 µm particle size offer a good balance between resolution and analysis time.
Mobile Phase Acetonitrile:Water (60:40, v/v)This isocratic mobile phase composition ensures sufficient elution strength to achieve a reasonable retention time while maintaining good separation from potential impurities. Acetonitrile is chosen for its low UV cutoff and compatibility with UV detection.[1][2]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency and peak shape.
Injection Volume 10 µLA small injection volume minimizes the potential for band broadening and column overload.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times and peak shapes.
Detection UV at 254 nmThe aromatic nitro-compound structure of the analyte exhibits strong absorbance at this wavelength, ensuring high sensitivity.
Run Time 10 minutesSufficient time to elute the analyte and any potential process-related impurities.
Method Validation: A Self-Validating System

The analytical method was validated in accordance with ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[3][4][5][6][7] The validation parameters assessed were specificity, linearity, range, accuracy, precision, and robustness.

Specificity was demonstrated by analyzing a blank (mobile phase), a placebo (a mixture of all potential process impurities without the analyte), and the analyte standard. The chromatograms showed no interfering peaks at the retention time of this compound, confirming the method's ability to unequivocally assess the analyte in the presence of other components.

The linearity of the method was evaluated by analyzing a series of solutions of this compound at five concentrations ranging from 50% to 150% of the nominal working concentration. The peak area was plotted against the concentration, and the correlation coefficient (r²) was determined.

Concentration LevelConcentration (µg/mL)Peak Area (arbitrary units)
50%50451023
75%75674589
100%100901234
125%1251125876
150%1501352145

The method was found to be linear over the concentration range of 50-150 µg/mL, with a correlation coefficient (r²) of >0.999. This demonstrates a direct proportionality between the concentration and the instrumental response. The validated range for this assay is therefore established as 50-150 µg/mL.[3][6]

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the working concentration). Each concentration was analyzed in triplicate.

Concentration LevelSpiked (µg/mL)Recovered (µg/mL, mean)% Recovery
80%8079.699.5%
100%100100.2100.2%
120%120119.599.6%

The mean recovery was between 99.5% and 100.2%, indicating the excellent accuracy of the method.

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the 100% concentration standard solution were performed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.

Precision TypeMean Peak AreaStandard Deviation% RSD
Repeatability (n=6)90154345070.50%
Intermediate Precision (n=6)89987662990.70%

The low relative standard deviation (%RSD) for both repeatability and intermediate precision demonstrates the high precision of the analytical method. An RSD of ≤ 2% is commonly acceptable.[4]

The robustness of the method was assessed by introducing small, deliberate variations in the chromatographic parameters and observing the effect on the results. The parameters varied included:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% acetonitrile)

  • Column temperature (± 2 °C)

In all cases, the system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within acceptable limits, and the results were not significantly affected, indicating the method's robustness.

Experimental Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Finalization Dev Method Development Opt Optimization of Parameters Dev->Opt Spec Specificity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec Rob Robustness Prec->Rob Report Validation Report Rob->Report SOP Standard Operating Procedure Report->SOP

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-1-nitro-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Synthesis

2-Chloro-1-nitro-3-(trifluoromethyl)benzene (CAS No. 39974-35-1) is a key intermediate in medicinal chemistry, notably in the synthesis of potent anti-inflammatory agents like FABP4 inhibitors[1][2]. While its utility in advancing drug development is significant, its hazardous nature necessitates a rigorous and well-understood protocol for its disposal. This guide moves beyond the product's application to address the critical, non-negotiable responsibilities of handling and disposing of its waste. As researchers, our commitment to safety and environmental stewardship is paramount. This document provides a direct, procedural framework for the safe management of this compound, ensuring that its lifecycle, from benchtop to final disposal, is handled with the highest degree of scientific integrity and regulatory compliance.

Part 1: Core Hazard Profile & Risk Assessment

Understanding the intrinsic hazards of a chemical is the foundational step in designing a safe disposal plan. This compound is a halogenated nitroaromatic compound, a class of chemicals that demands respect due to its potential for toxicity and environmental persistence. The primary risks are associated with its reactivity and toxicity to both human health and aquatic ecosystems[3].

Table 1: Chemical Identity and Hazard Summary

PropertyValueSource(s)
CAS Number 39974-35-1[2][4]
Molecular Formula C₇H₃ClF₃NO₂[2][4][5]
Molecular Weight 225.55 g/mol [2][4][5]
Physical Form Solid[4]
GHS Hazard Statements Harmful if swallowed. Harmful in contact with skin. Toxic if inhaled. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Very toxic to aquatic life with long-term adverse effects.[3][6][7]
Regulatory Status Classified as a Hazardous Waste under EPA RCRA regulations due to its nature as a halogenated organic compound.[8][9]

The causality behind these hazards lies in its molecular structure: the nitro group contributes to toxicity, the trifluoromethyl group enhances stability and lipophilicity, and the chlorine atom places it firmly in the category of halogenated organic waste, which requires specific disposal pathways to prevent the formation of dioxins and other hazardous byproducts during improper incineration[10].

Part 2: Immediate Safety & Personal Protective Equipment (PPE)

Before any handling or disposal-related activity, establishing a robust barrier between the researcher and the chemical is a self-validating system for preventing exposure.

Experimental Protocol: Donning Appropriate PPE

  • Hand Protection: Wear nitrile or other chemically resistant gloves.[11] The halogenated nature of the compound necessitates a barrier that prevents absorption through the skin. Double-gloving is recommended when handling concentrated waste.

  • Eye and Face Protection: Use chemical safety goggles and a face shield.[11] This combination is critical to protect against accidental splashes during waste consolidation or spill cleanup.

  • Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.[11] This protects against contamination of personal clothing.

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6] If a fume hood is not available, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is mandatory.[3]

Part 3: Waste Segregation & Collection Protocol

The single most critical error in chemical waste management is improper segregation. Mixing halogenated waste with non-halogenated streams can contaminate large volumes of solvent, leading to significantly higher disposal costs and regulatory non-compliance. Furthermore, mixing with incompatible chemicals, such as strong bases or oxidizers, can trigger dangerous exothermic reactions.[12]

Step-by-Step Methodology for Waste Collection

  • Designate a Waste Container: Obtain a dedicated hazardous waste container from your institution's Environmental Health and Safety (EHS) department. This container must be clearly labeled "HALOGENATED ORGANIC WASTE".[9][13]

  • Log All Additions: Affix a waste manifest or log sheet to the container. Every time waste is added, record the chemical name (this compound), the quantity, and the date. This is a legal requirement for waste tracking.

  • Transfer Waste: Carefully transfer waste solutions or solids contaminated with the compound into the designated container. Use a funnel for liquids to prevent spills.

  • Keep Container Closed: The waste container must be securely sealed at all times, except when waste is actively being added.[13] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from heat sources or incompatible materials like strong oxidizing agents.[6][14]

  • Arrange for Pickup: Once the container is full or has reached its designated storage time limit, contact your institution's EHS department to arrange for professional disposal. Do not accumulate waste indefinitely.

Part 4: Spill Management Protocol

In the event of an accidental release, a swift and correct response is crucial to mitigate exposure and environmental contamination.

For Small Spills (Contained within a Fume Hood):

  • Alert Personnel: Inform others in the immediate area.

  • Containment: Ensure the fume hood sash is lowered.

  • Absorption: Cover the spill with an inert absorbent material such as sand, silica gel, or a commercial sorbent.[6][14] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material and contaminated debris into a suitable, sealable container.[14] Label the container clearly as "Hazardous Waste" with the chemical name.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water.[6] The cleaning materials must also be disposed of as hazardous waste.

For Large Spills (Outside of a Fume Hood):

  • Evacuate: Immediately evacuate the area and alert all personnel.[6]

  • Isolate: Close the doors to the laboratory and prevent re-entry.

  • Contact EHS: Call your institution's emergency EHS number immediately. Do not attempt to clean up a large spill yourself unless you are specifically trained and equipped for hazardous material response.

Part 5: The Disposal Pathway - A Decision Framework

The proper disposal of this compound is not a matter of choice but of following a regulated and logical pathway. The ultimate destination for this chemical waste is always a licensed treatment, storage, and disposal facility (TSDF), accessed via your institution's EHS program. The diagram below illustrates the mandatory workflow.

DisposalWorkflow start Waste Generation (e.g., reaction residue, contaminated labware) decision decision start->decision Is it routine waste or a spill? process process decision->process Routine Waste spill spill decision->spill Spill endpoint Transfer to Licensed Hazardous Waste Disposal Facility process->endpoint Segregate into sealed, labeled 'Halogenated Organic Waste' container and store in secondary containment. spill->process Contain & Collect Spill Debris caption Disposal Decision Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.